molecular formula C35H58N7O18P3S-4 B15549077 2-hydroxytetradecanoyl-CoA

2-hydroxytetradecanoyl-CoA

Cat. No.: B15549077
M. Wt: 989.9 g/mol
InChI Key: FTHAAWMGKVTJIF-UCXPIXOESA-J
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Description

2-hydroxytetradecanoyl-CoA(4-) is a fatty acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate functions of this compound;  major species at pH 7.3. It is a fatty acyl-CoA(4-), a 2-hydroxy-fatty acyl-CoA(4-) and a long-chain fatty acyl-CoA(4-). It is functionally related to a myristoyl-CoA(4-). It is a conjugate base of a this compound.

Properties

Molecular Formula

C35H58N7O18P3S-4

Molecular Weight

989.9 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-(2-hydroxytetradecanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C35H62N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-23(43)34(48)64-18-17-37-25(44)15-16-38-32(47)29(46)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-28(59-61(49,50)51)27(45)33(58-24)42-22-41-26-30(36)39-21-40-31(26)42/h21-24,27-29,33,43,45-46H,4-20H2,1-3H3,(H,37,44)(H,38,47)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/p-4/t23?,24-,27-,28-,29+,33-/m1/s1

InChI Key

FTHAAWMGKVTJIF-UCXPIXOESA-J

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of 2-Hydroxytetradecanoyl-CoA in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 2-hydroxytetradecanoyl-CoA in the intricate world of sphingolipid metabolism. As a key precursor to a unique class of 2-hydroxylated sphingolipids, this molecule plays a fundamental role in the structural integrity and signaling functions of cells, particularly within the nervous system and the skin. This document provides a comprehensive overview of its synthesis, downstream metabolic fate, and the significant pathological consequences of its dysregulation, supported by quantitative data, detailed experimental protocols, and visual workflows.

Introduction: The Significance of 2-Hydroxylated Sphingolipids

Sphingolipids are a diverse class of lipids that are integral components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes.[1][2] A specialized subset of these lipids contains a 2-hydroxy fatty acid (2-HFA) N-acylated to the sphingoid base. These 2-hydroxylated sphingolipids are particularly abundant in the myelin sheath of the nervous system and the epidermis, where they are essential for proper function.[3][4] The presence of the hydroxyl group at the C-2 position of the fatty acyl chain imparts unique biophysical properties to these molecules, influencing membrane stability, lipid-protein interactions, and cellular signaling cascades.[3] this compound is a central intermediate in the biosynthesis of the C14:0 2-hydroxylated sphingolipids.

Biosynthesis of this compound and 2-Hydroxylated Sphingolipids

The synthesis of 2-hydroxylated sphingolipids is initiated by the hydroxylation of a fatty acid, which is subsequently activated to its CoA ester and then incorporated into ceramide.

The Key Enzyme: Fatty Acid 2-Hydroxylase (FA2H)

The primary enzyme responsible for the synthesis of 2-hydroxy fatty acids is Fatty Acid 2-Hydroxylase (FA2H) , encoded by the FA2H gene.[5][6][7] FA2H is a monooxygenase located in the endoplasmic reticulum that catalyzes the stereospecific hydroxylation of fatty acids at the C-2 position, producing (R)-2-hydroxy fatty acids.[6][8] This enzyme has a preference for very long-chain fatty acids (VLCFAs), but can also act on shorter chain fatty acids like tetradecanoic acid.[9]

The hydroxylated fatty acid, such as 2-hydroxytetradecanoic acid, is then activated to This compound by a fatty acyl-CoA synthetase. This activated intermediate serves as the substrate for ceramide synthases (CerS), which catalyze its attachment to a sphingoid base (e.g., sphinganine) to form 2-hydroxy dihydroceramide (B1258172). A subsequent desaturation step by dihydroceramide desaturase 1 (DEGS1) yields 2-hydroxy ceramide.[10] This 2-hydroxy ceramide can then be further metabolized to more complex 2-hydroxylated sphingolipids, such as 2-hydroxy galactosylceramide, 2-hydroxy sulfatide, and 2-hydroxy sphingomyelin.[3][4]

The metabolic pathway for the synthesis of 2-hydroxylated sphingolipids is depicted below:

Sphingolipid_Metabolism FattyAcid Tetradecanoic Acid HFA 2-Hydroxytetradecanoic Acid FattyAcid->HFA FA2H HFACoA This compound HFA->HFACoA Acyl-CoA Synthetase DHCer 2-Hydroxy Dihydroceramide HFACoA->DHCer Ceramide Synthase Sphinganine Sphinganine Sphinganine->DHCer HCer 2-Hydroxy Ceramide DHCer->HCer DEGS1 ComplexSL Complex 2-OH Sphingolipids (e.g., 2-OH-GalCer, 2-OH-SM) HCer->ComplexSL Various Enzymes

Figure 1: Biosynthesis of 2-Hydroxylated Sphingolipids.

Quantitative Data on 2-Hydroxylated Sphingolipid Metabolism

Quantitative analysis is crucial for understanding the dynamics of 2-hydroxylated sphingolipid metabolism in both physiological and pathological states. The following tables summarize key quantitative data from the literature.

ParameterValueOrganism/SystemReference
FA2H Enzyme Kinetics
KM for Tetracosanoic acid<0.18 µMHuman (recombinant)[6]
Abundance of 2-Hydroxylated Sphingolipids
2-OH Galactosylceramide & Sulfatide in Myelin>50% of totalMammalian Brain[3]
2-OH Sphingolipids in FA2H knockout miceUndetectableMouse Brain[11][12]
FA2H Activity
Increase during myelination (P1 to P20)~5-foldMouse Brain[13]

Table 1: Key Quantitative Data in 2-Hydroxylated Sphingolipid Research.

Tissue/Cell TypePredominant 2-Hydroxy Fatty Acid Chain LengthsKey 2-Hydroxylated Sphingolipid ClassesReference
Brain (Myelin) C22-C24Galactosylceramide, Sulfatide[3]
Skin (Epidermis) C24-C26Ceramide, Glucosylceramide[3]
Colon C16, C18, C24, C24:1Ceramide[9]

Table 2: Distribution and Composition of 2-Hydroxylated Sphingolipids in Mammalian Tissues.

Biological Functions and Clinical Relevance

Role in the Nervous System

2-Hydroxylated sphingolipids, particularly galactosylceramide and sulfatide, are indispensable for the long-term stability and function of the myelin sheath.[11][12] While myelin can form in the absence of these lipids, its maintenance is severely compromised, leading to late-onset axonal and myelin degeneration.[11][12]

Mutations in the FA2H gene that result in a loss of enzyme function are the cause of a group of neurodegenerative disorders, including:

  • Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) : Characterized by spastic paraplegia, dystonia, ataxia, and brain iron accumulation.[14][15]

  • Hereditary Spastic Paraplegia 35 (SPG35) [16]

  • A form of progressive familial leukodystrophy [14]

The clinical presentation of FA2H-related disorders underscores the critical role of 2-hydroxylated sphingolipids in maintaining the integrity of the central and peripheral nervous systems.[17][18]

Role in Skin Barrier Function

In the epidermis, 2-hydroxylated ceramides (B1148491) and glucosylceramides are essential for the formation of the lamellar bodies and the subsequent establishment of the skin's permeability barrier.[3] This barrier is crucial for preventing water loss and protecting against environmental insults.[19][20]

Role in Cell Signaling

Emerging evidence suggests that 2-hydroxy ceramides are not merely structural lipids but also active signaling molecules. Exogenously added 2-hydroxy ceramides have been shown to induce apoptosis in various cell types at significantly lower concentrations than their non-hydroxylated counterparts.[5][8] This pro-apoptotic activity appears to be mediated through specific signaling pathways, potentially involving the dephosphorylation of Akt and MAP kinases.[8]

Apoptosis_Pathway HCer 2-Hydroxy Ceramide Target Specific Cellular Targets (e.g., Protein Phosphatases) HCer->Target Binds to Akt_MAPK Akt / MAP Kinases (Phosphorylated - Active) Target->Akt_MAPK Inhibits Dephospho Akt / MAP Kinases (Dephosphorylated - Inactive) Akt_MAPK->Dephospho Dephosphorylation Apoptosis Apoptosis Dephospho->Apoptosis Leads to

Figure 2: Proposed Signaling Pathway for 2-Hydroxy Ceramide-Induced Apoptosis.

Experimental Protocols

Measurement of FA2H Enzyme Activity

This protocol is adapted from a method utilizing gas chromatography-mass spectrometry (GC-MS) to measure the in vitro activity of FA2H.[1]

Materials:

  • Microsomal protein fraction from cells or tissues

  • [3,3,5,5-D4]tetracosanoic acid (deuterated substrate)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Purified NADPH:cytochrome P-450 reductase

  • Alpha-cyclodextrin (B1665218)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Organic solvents for extraction (e.g., chloroform/methanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • GC-MS system

Procedure:

  • Solubilize the deuterated tetracosanoic acid substrate in an alpha-cyclodextrin solution.

  • Prepare the reaction mixture containing the microsomal protein, the NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and the reaction buffer.

  • Initiate the reaction by adding the deuterated substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 60-180 minutes).

  • Stop the reaction by adding a quench solution (e.g., acidic methanol).

  • Extract the lipids using a suitable organic solvent mixture (e.g., chloroform:methanol (B129727) 2:1, v/v).

  • Dry the organic phase and derivatize the lipid extract to convert the hydroxyl group to a trimethylsilyl (B98337) ether.

  • Analyze the derivatized sample by GC-MS, quantifying the deuterated 2-hydroxy tetracosanoic acid product based on a standard curve.

Extraction and Analysis of 2-Hydroxylated Sphingolipids by LC-MS/MS

This protocol provides a general workflow for the extraction and quantitative analysis of 2-hydroxylated sphingolipids from biological samples.[21][22][23][24][25]

Materials:

  • Biological sample (cells, tissue, or biofluid)

  • Internal standards (e.g., deuterated or odd-chain sphingolipid analogs)

  • Extraction solvent (e.g., methanol, or chloroform/methanol mixtures)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a suitable column (e.g., C8 or C18 reversed-phase)

Procedure:

  • Sample Homogenization and Internal Standard Spiking: Homogenize the biological sample in a suitable buffer and add a known amount of the internal standard mixture.

  • Lipid Extraction:

    • Methanol Extraction (for simplicity and speed): Add cold methanol to the sample, vortex, and centrifuge to pellet the protein. Collect the supernatant containing the lipids.[23][24]

    • Bligh-Dyer Extraction (for comprehensive recovery): Perform a two-phase liquid-liquid extraction using a chloroform/methanol/water mixture. The lipids will partition into the lower organic phase.

  • Sample Preparation: Evaporate the solvent from the lipid extract under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC system for separation of the different sphingolipid species.

    • Perform detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each 2-hydroxylated sphingolipid and internal standard.

  • Data Analysis: Quantify the endogenous 2-hydroxylated sphingolipids by comparing the peak areas of the analyte to the corresponding internal standard and referencing a standard curve.

Experimental_Workflow Sample Biological Sample (Cells, Tissue, Fluid) Homogenize Homogenization & Internal Standard Spiking Sample->Homogenize Extract Lipid Extraction (e.g., Methanol or Bligh-Dyer) Homogenize->Extract DryReconstitute Dry Down & Reconstitute Extract->DryReconstitute LCMS LC-MS/MS Analysis (Separation & Detection) DryReconstitute->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Figure 3: Experimental Workflow for Sphingolipid Analysis.
Generation of FA2H Knockout Cell Lines using CRISPR/Cas9

Materials:

  • Mammalian cell line of interest

  • CRISPR/Cas9 plasmid vector (e.g., pSpCas9(BB)-2A-GFP)

  • Guide RNA (gRNA) sequences targeting an early exon of the FA2H gene

  • Transfection reagent

  • Fluorescence-activated cell sorting (FACS) instrument or antibiotic selection

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing service

Procedure:

  • gRNA Design and Cloning: Design and clone two gRNAs targeting an early exon of the FA2H gene into the CRISPR/Cas9 vector.

  • Transfection: Transfect the mammalian cells with the gRNA/Cas9-expressing plasmid.

  • Selection of Transfected Cells:

    • FACS: If using a vector with a fluorescent reporter (e.g., GFP), sort the GFP-positive cells by FACS 48-72 hours post-transfection.

    • Antibiotic Selection: If using a vector with a resistance marker, apply the appropriate antibiotic to select for transfected cells.

  • Single-Cell Cloning: Plate the sorted or selected cells at a very low density to obtain single-cell-derived colonies.

  • Screening for Knockouts:

    • Expand the single-cell clones.

    • Extract genomic DNA from each clone.

    • Perform PCR to amplify the targeted region of the FA2H gene.

    • Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Validation of Knockout: Confirm the absence of FA2H protein expression in the identified knockout clones by Western blotting and/or the lack of 2-hydroxylated sphingolipids by LC-MS/MS.

Conclusion and Future Directions

This compound is a vital intermediate in the synthesis of 2-hydroxylated sphingolipids, a class of lipids with profound importance for the health and function of the nervous system and the skin. The study of this metabolic pathway has provided critical insights into the pathophysiology of several neurodegenerative diseases and has opened up new avenues for therapeutic intervention.

Future research in this area will likely focus on:

  • Elucidating the precise molecular mechanisms by which 2-hydroxylated sphingolipids contribute to myelin stability and neuronal health.

  • Identifying the specific downstream targets and signaling pathways regulated by 2-hydroxy ceramides.

  • Developing therapeutic strategies to modulate the activity of FA2H or supplement 2-hydroxylated sphingolipids in diseases associated with their deficiency.

  • Exploring the role of 2-hydroxylated sphingolipids in other tissues and disease states, such as cancer.

A deeper understanding of the metabolism and function of this compound and its downstream products will undoubtedly pave the way for novel diagnostic and therapeutic approaches for a range of human diseases.

References

The Discovery and Significance of 2-Hydroxytetradecanoyl-CoA in Skin Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate lipid composition of the skin is paramount for its barrier function, and the discovery of various lipid species continues to unveil new avenues for dermatological research and therapeutic development. Among these, 2-hydroxylated fatty acids and their activated form, 2-hydroxyacyl-CoAs, have emerged as critical components of epidermal ceramides (B1148491), essential lipids for maintaining skin hydration and integrity. This technical guide focuses on the discovery, biosynthesis, and functional significance of a specific medium-chain 2-hydroxyacyl-CoA, 2-hydroxytetradecanoyl-CoA, within the complex lipid matrix of the skin. While direct quantitative data for this specific molecule in human skin is not extensively documented in publicly available literature, this guide synthesizes the current understanding of 2-hydroxy fatty acid metabolism in the epidermis, providing a framework for its study and highlighting its potential role in skin health and disease. We will delve into the enzymatic pathways governing its synthesis, present available quantitative data on related lipid species, detail relevant experimental protocols, and visualize the key molecular processes.

Introduction: The Importance of 2-Hydroxy Fatty Acids in Skin Barrier Function

The stratum corneum, the outermost layer of the epidermis, forms the primary barrier against water loss and external insults. This barrier is critically dependent on a unique lipid matrix composed primarily of ceramides, cholesterol, and free fatty acids.[1] Ceramides, a diverse class of sphingolipids, are particularly crucial for the formation of the lamellar lipid structures that seal the intercellular spaces between corneocytes.

A significant feature of epidermal ceramides is the presence of 2-hydroxy (or α-hydroxy) fatty acids (2-OH-FAs) in their N-acyl chain. These 2-OH-FAs contribute to the unique physical properties of the stratum corneum, enhancing its barrier function. The presence of the hydroxyl group is thought to increase the polarity of the ceramide headgroup, influencing lipid packing and the formation of hydrogen-bonding networks within the lamellar structures.

The activated form of these fatty acids, 2-hydroxyacyl-Coenzyme A (CoA), serves as the direct substrate for the synthesis of 2-hydroxyceramides. This guide specifically explores the 14-carbon chain variant, this compound, and its role in the broader context of skin lipid metabolism.

The Enzymatic Synthesis of this compound and 2-Hydroxyceramides

The biosynthesis of this compound and its subsequent incorporation into ceramides is a two-step enzymatic process primarily occurring in the endoplasmic reticulum of keratinocytes.

2.1. Step 1: 2-Hydroxylation of Tetradecanoic Acid by Fatty Acid 2-Hydroxylase (FA2H)

The initial and rate-limiting step is the 2-hydroxylation of a fatty acid, in this case, tetradecanoic acid (C14:0), to form 2-hydroxytetradecanoic acid. This reaction is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[2] FA2H is a monooxygenase that utilizes molecular oxygen and a reducing equivalent (NADPH) to introduce a hydroxyl group at the C-2 position of the fatty acid.

The expression of the FA2H gene is upregulated during the differentiation of keratinocytes, indicating the importance of 2-hydroxyceramides in the formation of the mature stratum corneum.[3]

2.2. Step 2: Acylation of Sphingoid Bases by Ceramide Synthases (CerS)

Once 2-hydroxytetradecanoic acid is activated to its CoA thioester, this compound, it serves as a substrate for a family of enzymes known as Ceramide Synthases (CerS) . These enzymes catalyze the N-acylation of a sphingoid base (e.g., sphingosine (B13886), sphinganine) with the 2-hydroxyacyl-CoA to form a 2-hydroxyceramide.

Mammals have six different CerS enzymes (CerS1-6), each with a distinct specificity for the chain length of the fatty acyl-CoA substrate.[4][5] All six CerS enzymes have been shown to be capable of utilizing 2-hydroxy-fatty acyl-CoAs to synthesize 2-hydroxyceramides.[6] In the skin, Ceramide Synthase 3 (CerS3) is the most predominantly expressed isoform and is crucial for the synthesis of the very-long-chain ceramides that are essential for the skin barrier.[1][7] While CerS3 has a preference for very-long-chain acyl-CoAs, the broader substrate specificity of other CerS present in the skin could potentially utilize medium-chain substrates like this compound.[8]

Quantitative Data on 2-Hydroxy Fatty Acids and Ceramides in Human Skin

Table 1: Representative Composition of Free Fatty Acids in Human Stratum Corneum

Fatty Acid Chain LengthMean Percentage (%)
C14:0 (Myristic Acid)Present, but typically a minor component
C16:0 (Palmitic Acid)~25%
C18:0 (Stearic Acid)~15%
C22:0 (Behenic Acid)~10%
C24:0 (Lignoceric Acid)~20%
C26:0 (Cerotic Acid)~15%

Note: Data is compiled and averaged from multiple sources for illustrative purposes. Actual percentages can vary based on analytical methods, anatomical site, age, and individual factors. Specific data for 2-hydroxytetradecanoic acid is not available.

Table 2: Major Ceramide Classes in Human Stratum Corneum

Ceramide ClassDescriptionRelative Abundance
Cer [NS]Non-hydroxy fatty acid linked to a sphingosine baseHigh
Cer [NDS]Non-hydroxy fatty acid linked to a dihydrosphingosine baseModerate
Cer [AS]α-hydroxy fatty acid linked to a sphingosine baseHigh
Cer [ADS]α-hydroxy fatty acid linked to a dihydrosphingosine baseModerate
Cer [NP]Non-hydroxy fatty acid linked to a phytosphingosine (B30862) baseModerate
Cer [AP]α-hydroxy fatty acid linked to a phytosphingosine baseModerate
Cer [EOS]Ester-linked ω-hydroxy fatty acid linked to a sphingosine baseHigh

Note: This table represents the major classes. Many other subclasses exist. The "A" designation (e.g., in Cer [AS]) signifies the presence of a 2-hydroxy (alpha-hydroxy) fatty acid. While the fatty acid chain length distribution within these classes is broad, very-long-chain species are predominant.[9]

Experimental Protocols

The analysis of this compound and related lipids in skin samples requires specialized and sensitive analytical techniques. Below are detailed methodologies for key experiments.

4.1. Protocol for Stratum Corneum Sample Collection: Tape Stripping

  • Objective: To non-invasively collect the outermost layers of the stratum corneum.

  • Materials: D-Squame® adhesive discs, forceps.

  • Procedure:

    • Clean the selected skin area (e.g., forearm) with a dry wipe to remove surface contaminants.

    • Using forceps, firmly press a D-Squame® adhesive disc onto the skin for 10 seconds.

    • Remove the disc with a single, swift motion.

    • Repeat the stripping process on the same area for a predetermined number of times (e.g., 10-20 strips) to collect sufficient material for analysis.

    • Store the collected strips in a clean, labeled vial at -80°C until lipid extraction.

4.2. Protocol for Lipid Extraction from Stratum Corneum Strips

  • Objective: To extract total lipids from the collected stratum corneum samples.

  • Materials: Chloroform (B151607), methanol, deionized water, glass vials, vortex mixer, centrifuge.

  • Procedure (Bligh-Dyer Method):

    • Place the tape strips in a glass vial.

    • Add a mixture of chloroform:methanol (1:2, v/v) to the vial to fully immerse the strips.

    • Vortex the vial vigorously for 2 minutes.

    • Add chloroform to the vial to achieve a final chloroform:methanol ratio of 1:1 (v/v) and vortex for 1 minute.

    • Add deionized water to the vial to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v) and vortex for 2 minutes.

    • Centrifuge the vial at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a new, pre-weighed glass vial.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Store the dried lipid extract at -80°C.

4.3. Protocol for Quantification of 2-Hydroxy Fatty Acids by LC-MS/MS

  • Objective: To quantify the amount of 2-hydroxytetradecanoic acid in the lipid extract.

  • Materials: Hydrolysis reagents (e.g., methanolic HCl), internal standards (e.g., deuterated 2-hydroxy fatty acids), LC-MS/MS system with a C18 reverse-phase column.

  • Procedure:

    • Hydrolysis: Resuspend the dried lipid extract in a known volume of methanolic HCl and heat at 80°C for 2 hours to hydrolyze the ceramides and release the fatty acids.

    • Extraction of Free Fatty Acids: After cooling, add water and hexane (B92381) to the sample, vortex, and centrifuge to separate the phases. Collect the upper hexane phase containing the free fatty acids. Repeat the extraction twice.

    • Derivatization (Optional but Recommended for Sensitivity): Evaporate the hexane and derivatize the fatty acids to enhance their ionization efficiency for mass spectrometry. A common derivatization agent for short and medium-chain fatty acids is 3-nitrophenylhydrazine (B1228671) (3-NPH).[10][11]

    • LC-MS/MS Analysis:

      • Reconstitute the sample in a suitable solvent (e.g., methanol).

      • Inject the sample into the LC-MS/MS system.

      • Separate the fatty acids using a C18 reverse-phase column with a gradient elution (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

      • Detect and quantify the 2-hydroxytetradecanoic acid using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for the derivatized 2-hydroxytetradecanoic acid and the internal standard will be monitored.

    • Quantification: Create a calibration curve using known concentrations of a 2-hydroxytetradecanoic acid standard and the internal standard to calculate the concentration in the sample.

4.4. Protocol for Analysis of Acyl-CoAs by LC-MS/MS

  • Objective: To detect and relatively quantify this compound in cellular extracts (e.g., from cultured keratinocytes).

  • Materials: Acetonitrile, isopropanol, methanol, internal standards (e.g., odd-chain or deuterated acyl-CoAs), LC-MS/MS system.

  • Procedure:

    • Cell Lysis and Extraction:

      • Rapidly harvest cultured keratinocytes and quench metabolism by washing with ice-cold saline.

      • Lyse the cells and extract acyl-CoAs using an ice-cold solution of acetonitrile:isopropanol:methanol.

      • Vortex and sonicate the sample, followed by centrifugation to pellet cell debris.

    • Sample Preparation:

      • Collect the supernatant and dry it under a stream of nitrogen.

      • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol:water).

    • LC-MS/MS Analysis:

      • Inject the sample into the LC-MS/MS system.

      • Separate the acyl-CoAs using a C18 reverse-phase column.

      • Detect the acyl-CoAs using tandem mass spectrometry, often with a neutral loss scan for the common fragment of CoA or in MRM mode for targeted analysis.

    • Quantification: Due to the instability of acyl-CoA standards, absolute quantification is challenging. Relative quantification is typically performed by normalizing the peak area of the target acyl-CoA to that of an internal standard.

Visualization of Pathways and Workflows

5.1. Biosynthesis of 2-Hydroxyceramides in Keratinocytes

G Biosynthesis of 2-Hydroxyceramides in Keratinocytes cluster_0 Endoplasmic Reticulum Tetradecanoic_Acid Tetradecanoic Acid (C14:0) FA2H FA2H Tetradecanoic_Acid->FA2H Substrate 2_OH_Tetradecanoic_Acid 2-Hydroxytetradecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_OH_Tetradecanoic_Acid->Acyl_CoA_Synthetase Substrate 2_Hydroxytetradecanoyl_CoA This compound Acyl_CoA_Synthetase->2_Hydroxytetradecanoyl_CoA Product CerS Ceramide Synthase (e.g., CerS3) 2_Hydroxytetradecanoyl_CoA->CerS Substrate FA2H->2_OH_Tetradecanoic_Acid Product Sphingoid_Base Sphingoid Base Sphingoid_Base->CerS Substrate 2_Hydroxyceramide 2-Hydroxyceramide (C14) CerS->2_Hydroxyceramide Product

Caption: Biosynthesis of 2-hydroxyceramides in the endoplasmic reticulum of keratinocytes.

5.2. Experimental Workflow for Skin Lipidomics

G Experimental Workflow for Skin Lipidomics Sample_Collection 1. Sample Collection (Tape Stripping) Lipid_Extraction 2. Lipid Extraction (Bligh-Dyer) Sample_Collection->Lipid_Extraction Sample_Preparation 3. Sample Preparation (Hydrolysis/Derivatization) Lipid_Extraction->Sample_Preparation LC_MS_MS 4. LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Analysis 5. Data Analysis (Quantification) LC_MS_MS->Data_Analysis

Caption: A typical experimental workflow for the analysis of lipids from skin samples.

5.3. Signaling Role of 2-Hydroxyceramides in Keratinocyte Differentiation

G Proposed Signaling Role of 2-Hydroxyceramides Differentiation_Signal Keratinocyte Differentiation Signal Upregulation_FA2H Upregulation of FA2H Expression Differentiation_Signal->Upregulation_FA2H Increased_2OHCer Increased Synthesis of 2-Hydroxyceramides Upregulation_FA2H->Increased_2OHCer Signaling_Cascade Activation of Downstream Signaling Pathways Increased_2OHCer->Signaling_Cascade Barrier_Formation Lamellar Body and Barrier Formation Increased_2OHCer->Barrier_Formation Terminal_Differentiation Terminal Differentiation (Corneocyte Formation) Signaling_Cascade->Terminal_Differentiation

Caption: A proposed signaling pathway for 2-hydroxyceramides in keratinocyte differentiation.

Functional Significance and Future Directions

The synthesis of 2-hydroxyceramides, initiated by the formation of 2-hydroxyacyl-CoAs like this compound, is integral to the proper formation and function of the skin barrier.[12] Studies have shown that a deficiency in FA2H leads to abnormal lamellar body formation and a compromised permeability barrier.[3] While the precise signaling roles of 2-hydroxyceramides are still being elucidated, they are known to influence keratinocyte differentiation and apoptosis.[12][13]

Future research should focus on several key areas:

  • Quantitative Profiling: Development and application of sensitive lipidomic methods to accurately quantify the full spectrum of 2-hydroxy fatty acids and their corresponding ceramides, including medium-chain species like the C14 variant, in both healthy and diseased skin.

  • Enzyme Specificity: Detailed kinetic studies of FA2H and the various CerS isoforms with a range of fatty acyl-CoA substrates, including this compound, to better understand the regulation of 2-hydroxyceramide synthesis.

  • Signaling Pathways: Elucidation of the specific downstream signaling pathways modulated by 2-hydroxyceramides in keratinocytes to understand their role in regulating differentiation, apoptosis, and inflammation.

  • Therapeutic Potential: Investigation into the therapeutic potential of topically applied 2-hydroxyceramides or modulators of FA2H and CerS activity for the treatment of skin barrier disorders such as atopic dermatitis and psoriasis.

Conclusion

The discovery of 2-hydroxylated fatty acids as key components of epidermal ceramides has significantly advanced our understanding of skin barrier biology. While this compound represents a specific, medium-chain precursor in this pathway, its study is emblematic of the need for detailed lipidomic analysis to unravel the complexities of skin lipid metabolism. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the role of this and other 2-hydroxy lipids in skin health and to explore new therapeutic strategies for a range of dermatological conditions.

References

cellular localization of 2-hydroxytetradecanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Localization of 2-Hydroxytetradecanoyl-CoA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2-hydroxylated fatty acids is a critical metabolic process, integral to the production of specific sphingolipids essential for the structural integrity and function of various tissues, notably the nervous system's myelin sheath and the epidermal permeability barrier of the skin.[1][2][3] The central enzyme responsible for this hydroxylation is Fatty Acid 2-Hydroxylase (FA2H).[4] Understanding the precise subcellular location of this synthesis is paramount for elucidating the pathophysiology of related disorders, such as hereditary spastic paraplegia 35 (SPG35) or fatty acid hydroxylase-associated neurodegeneration (FAHN), and for developing targeted therapeutic strategies.[1][5] This document provides a comprehensive overview of the , detailing the key enzyme, its metabolic context, quantitative distribution data, and the experimental protocols used for its localization.

Core Synthesis Pathway and Cellular Compartmentalization

The synthesis of this compound is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) . This enzyme is a monooxygenase that utilizes NAD(P)H to introduce a hydroxyl group at the C-2 position of a fatty acyl-CoA, such as tetradecanoyl-CoA (a 14-carbon saturated fatty acid).[6][7]

The consensus from multiple lines of experimental evidence firmly places FA2H and, consequently, the synthesis of 2-hydroxy fatty acids for sphingolipid production, within the endoplasmic reticulum (ER) .[6] The FA2H protein contains multiple potential transmembrane domains and an N-terminal cytochrome b5 domain, consistent with its integration into the ER membrane.[4]

While FA2H is ER-localized, the broader process of alpha-oxidation, which also involves 2-hydroxylation of fatty acids (particularly branched-chain ones like phytanic acid), primarily occurs in peroxisomes .[8][9][10] It is crucial to distinguish between these two pathways:

  • ER-localized FA2H: Primarily responsible for the synthesis of 2-hydroxy fatty acids that are subsequently incorporated into sphingolipids (e.g., ceramides (B1148491), galactosylceramides, and sulfatides).[1][4]

  • Peroxisomal Alpha-Oxidation: Primarily a catabolic pathway for breaking down specific fatty acids that cannot be processed by beta-oxidation.[9][11]

This guide focuses on the ER-localized synthesis pathway relevant to sphingolipid metabolism.

cluster_Cell Eukaryotic Cell cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome FA2H Fatty Acid 2-Hydroxylase (FA2H) Synthesis 2-Hydroxylation FA2H->Synthesis catalyzes This compound This compound Synthesis->this compound product AlphaOx Alpha-Oxidation (Catabolism) Cytosol Cytosol Mitochondrion Mitochondrion Tetradecanoyl-CoA Tetradecanoyl-CoA Tetradecanoyl-CoA->Synthesis substrate

References

Enzymatic Synthesis of 2-Hydroxytetradecanoyl-CoA by FA2H: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 2-hydroxytetradecanoyl-CoA, a critical reaction catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). This document details the biochemical properties of FA2H, experimental protocols for its study, and its role in cellular signaling pathways.

Introduction

Fatty Acid 2-Hydroxylase (FA2H) is an integral membrane protein located in the endoplasmic reticulum that plays a crucial role in the biosynthesis of 2-hydroxylated fatty acids. These specialized lipids are essential components of sphingolipids, particularly abundant in the myelin sheath of the nervous system and the epidermis[1][2][3]. The enzymatic activity of FA2H involves the stereospecific hydroxylation of the C-2 position of fatty acids, producing (R)-2-hydroxy fatty acids[4]. This guide focuses on the synthesis of this compound, a 14-carbon hydroxylated fatty acyl-CoA, which serves as a precursor for the synthesis of various complex sphingolipids.

Defects in FA2H function are associated with a severe autosomal recessive neurodegenerative disorder known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN), or Spastic Paraplegia 35 (SPG35), highlighting the critical physiological importance of this enzyme and its products[4].

FA2H Enzyme Characteristics and Reaction Kinetics

FA2H is a monooxygenase that utilizes molecular oxygen and requires NADPH as a cofactor. The enzyme contains an N-terminal cytochrome b5 domain and a C-terminal catalytic domain with a conserved histidine motif for iron binding[2]. The catalytic activity of FA2H is dependent on NADPH:cytochrome P-450 reductase for electron transfer[1][2].

Quantitative Data

The following tables summarize the known quantitative data for human FA2H. While specific kinetic parameters for tetradecanoyl-CoA are not extensively reported, data for a similar long-chain fatty acid substrate, tetracosanoic acid, provides valuable insight into the enzyme's affinity.

ParameterValueSubstrateReference
Michaelis-Menten Constant (KM) < 0.18 µMTetracosanoic Acid[4]
Optimal pH 7.6 - 7.8Not Specified[4]
Optimal Temperature Not Specifically Determined for human FA2H-

Signaling and Metabolic Pathways

FA2H and its product, 2-hydroxylated sphingolipids, are implicated in various cellular signaling pathways, particularly in the context of cancer biology. Downregulation of FA2H has been associated with the modulation of key signaling cascades involved in cell growth, proliferation, and survival.

FA2H_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor FA2H FA2H (Fatty Acid 2-Hydroxylase) HydroxyFattyAcylCoA This compound FA2H->HydroxyFattyAcylCoA mTOR_S6K1_Gli1 mTOR/S6K1/Gli1 Pathway FA2H->mTOR_S6K1_Gli1 Inhibits STAT3 STAT3 Signaling FA2H->STAT3 Inhibits NFkB NF-κB Signaling FA2H->NFkB Inhibits FattyAcylCoA Tetradecanoyl-CoA FattyAcylCoA->FA2H Sphingolipids 2-Hydroxy Sphingolipids HydroxyFattyAcylCoA->Sphingolipids Incorporation Sphingolipids->Receptor Modulates Signaling

Caption: FA2H in Cellular Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of FA2H and the synthesis of this compound.

In Vitro FA2H Activity Assay (GC-MS Based)

This protocol is adapted from a highly sensitive method for measuring FA2H activity[1].

Objective: To quantify the enzymatic activity of FA2H by measuring the formation of 2-hydroxytetracosanoic acid from a deuterated substrate. This protocol can be adapted for this compound by using a corresponding deuterated C14 fatty acid substrate.

Materials:

  • Microsomal fraction from cells transfected with FA2H expression vector (e.g., COS7 cells)

  • [3,3,5,5-D4]Tetracosanoic acid (or a corresponding deuterated C14 fatty acid)

  • α-cyclodextrin

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Purified NADPH:cytochrome P-450 reductase

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.6)

  • Organic solvents for extraction (e.g., chloroform, methanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • Internal standard (e.g., a different chain length 2-hydroxy fatty acid)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Substrate Preparation: Solubilize the deuterated fatty acid substrate in an α-cyclodextrin solution.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the microsomal protein, the NADPH regeneration system components, purified NADPH:cytochrome P-450 reductase, and the reaction buffer.

  • Initiation of Reaction: Add the deuterated fatty acid substrate to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be terminated within the linear range of product formation.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v). Add the internal standard. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.

  • Derivatization: Evaporate the solvent from the extracted lipids under a stream of nitrogen. Add the derivatizing agent to convert the hydroxyl group to a trimethylsilyl (B98337) ether for GC-MS analysis. Heat the sample as required for the derivatization reaction.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. The 2-hydroxy fatty acid product is quantified by selected ion monitoring (SIM) of characteristic ions, comparing the peak area of the product to that of the internal standard.

Immunoblotting for FA2H Protein Expression

Objective: To detect and quantify the expression levels of FA2H protein in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FA2H

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues in lysis buffer and determine the protein concentration.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against FA2H.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and detect the signal using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for FA2H Gene Expression

Objective: To measure the relative or absolute mRNA expression levels of the FA2H gene.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (containing SYBR Green or a probe-based system)

  • Primers specific for the FA2H gene and a reference gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qRT-PCR: Perform qRT-PCR using the specific primers and the cDNA template.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the FA2H gene, normalized to the expression of the reference gene.

Experimental and Logical Workflows

The study of the enzymatic synthesis of this compound by FA2H often involves a multi-step workflow, from molecular cloning and expression to functional characterization and analysis of its downstream effects.

FA2H_Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_protein Protein Analysis cluster_activity Enzyme Activity Assay cluster_product Product Analysis & Downstream Effects A1 FA2H cDNA Cloning A2 Expression Vector Construction A1->A2 A3 Transfection into Host Cells (e.g., COS7) A2->A3 B1 Cell Lysis & Protein Quantification A3->B1 C1 Microsome Isolation A3->C1 B2 Immunoblotting for FA2H B1->B2 C2 In Vitro FA2H Assay (GC-MS or LC-MS) C1->C2 C3 Kinetic Parameter Determination (Km, Vmax) C2->C3 D1 Lipid Extraction from Treated Cells C2->D1 D2 LC-MS/MS Quantification of This compound D1->D2 D3 Analysis of Downstream Signaling Pathways D2->D3

Caption: Experimental Workflow for FA2H Study.

Conclusion

This technical guide has provided a detailed overview of the enzymatic synthesis of this compound by FA2H. The information presented, including quantitative data, signaling pathways, and comprehensive experimental protocols, serves as a valuable resource for researchers in the fields of biochemistry, cell biology, and drug development. Further investigation into the specific kinetics of FA2H with various fatty acyl-CoA substrates and the elucidation of its regulatory mechanisms will undoubtedly provide deeper insights into its physiological and pathological roles.

References

The Role of 2-Hydroxytetradecanoyl-CoA as a Substrate for Ceramide Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and membrane homeostasis. The N-acyl chain length and modifications, such as 2-hydroxylation, significantly influence their biological function. This technical guide provides an in-depth exploration of 2-hydroxytetradecanoyl-CoA as a substrate for the six mammalian ceramide synthases (CerS1-6). It details the enzymatic synthesis of 2-hydroxy-C14-ceramide (2-OH-C14-Cer), summarizes the substrate specificity of ceramide synthases, and presents experimental protocols for assessing enzyme activity. Furthermore, this guide elucidates the known signaling pathways modulated by 2-hydroxy ceramides, offering a valuable resource for researchers investigating the therapeutic potential of targeting specific ceramide species.

Introduction: Ceramide Synthases and 2-Hydroxy Ceramides

Ceramides are synthesized by a family of six ceramide synthase enzymes (CerS1-6), each exhibiting specificity for acyl-CoA substrates of particular chain lengths. This specificity in acyl-CoA utilization leads to the production of distinct ceramide species, which in turn have different physiological and pathological roles.

A significant modification to the acyl chain of ceramides is the introduction of a hydroxyl group at the C2 position, forming 2-hydroxy ceramides. These lipids are not merely structural variants but possess unique biological activities. All six mammalian CerS isoforms have been shown to utilize 2-hydroxy fatty acyl-CoAs as substrates, producing 2-hydroxy ceramides with acyl chain lengths corresponding to their non-hydroxylated fatty acyl-CoA preference. The resulting 2-hydroxy ceramides are involved in regulating membrane stability and can be more potent inducers of apoptosis than their non-hydroxylated counterparts. This guide focuses on the use of this compound (the activated form of 2-hydroxymyristic acid) by ceramide synthases to generate 2-hydroxy-C14-ceramide.

Enzymatic Synthesis of 2-Hydroxy-C14-Ceramide

The synthesis of 2-hydroxy-C14-ceramide is catalyzed by ceramide synthases located in the endoplasmic reticulum. The reaction involves the N-acylation of a sphingoid base, such as sphinganine (B43673) (dihydrosphingosine), with this compound.

Ceramide synthases catalyze this reaction via a ping-pong mechanism. This involves the formation of a covalent acyl-enzyme intermediate. First, the 2-hydroxytetradecanoyl group is transferred from Coenzyme A to a conserved histidine residue in the active site of the CerS enzyme, releasing Coenzyme A. Subsequently, the sphingoid base binds to the enzyme, and its primary amine group attacks the acyl-enzyme intermediate, leading to the formation of 2-hydroxytetradecanoyl-sphinganine (2-hydroxy-C14-dihydroceramide) and regeneration of the enzyme.

Ceramide_Synthesis cluster_0 Endoplasmic Reticulum 2_hydroxy_CoA This compound CerS Ceramide Synthase (CerS1-6) 2_hydroxy_CoA->CerS Step 1: Acylation Sphinganine Sphinganine Acyl_CerS Acyl-Enzyme Intermediate Sphinganine->Acyl_CerS Step 2: N-acylation CerS->Acyl_CerS CoA Coenzyme A Acyl_CerS->CoA Release 2_OH_DHCer 2-Hydroxy-C14-dihydroceramide Acyl_CerS->2_OH_DHCer 2_OH_DHCer->CerS Enzyme Regeneration

Figure 1. Ping-pong mechanism of 2-hydroxy-C14-ceramide synthesis.

Ceramide Synthase Substrate Specificity

The six CerS isoforms exhibit distinct preferences for fatty acyl-CoA chain lengths. This specificity is a critical determinant of the biological function of the resulting ceramide. All CerS isoforms can utilize 2-hydroxy fatty acyl-CoAs, and they largely retain their acyl chain length preference.

Ceramide SynthasePrimary Non-hydroxylated Acyl-CoA Substrate(s)Corresponding 2-Hydroxy Acyl-CoA Substrate
CerS1 C18:0-CoA (Stearoyl-CoA)2-Hydroxy-C18:0-CoA
CerS2 C22:0-CoA, C24:0-CoA, C24:1-CoA (Very long-chain)2-Hydroxy-C22:0/C24:0/C24:1-CoA
CerS3 Broad specificity, including very long-chain (up to C34)Broad specificity for 2-hydroxy acyl-CoAs
CerS4 C18:0-CoA, C20:0-CoA2-Hydroxy-C18:0/C20:0-CoA
CerS5 C16:0-CoA (Palmitoyl-CoA)2-Hydroxy-C16:0-CoA
CerS6 C14:0-CoA (Myristoyl-CoA), C16:0-CoAThis compound (C14:0) , 2-Hydroxy-C16:0-CoA

Table 1: Acyl-CoA Substrate Specificity of Ceramide Synthases.

Based on this specificity, CerS6 is the primary enzyme expected to utilize this compound for the synthesis of 2-hydroxy-C14-ceramide.

Quantitative Analysis of Enzyme Kinetics

A comprehensive comparative analysis of the kinetic parameters (Km and Vmax) for this compound across all six ceramide synthase isoforms is not currently available in the published literature. Such data would be invaluable for understanding the efficiency and preference of each CerS for this specific substrate. Researchers are encouraged to perform such kinetic studies to fill this knowledge gap. The experimental protocol provided in the following section can be adapted for this purpose.

For context, the Km values of CerS for their preferred non-hydroxylated acyl-CoA substrates and for the co-substrate sphinganine are generally in the low micromolar range, indicating a high affinity.

Ceramide SynthaseSubstrateKm (µM)Vmax (pmol/min/mg protein)
CerS1-6Sphinganine2 - 5Not consistently reported
Various CerSPreferred Acyl-CoAsGenerally low µM rangeVaries significantly by isoform and experimental conditions
CerS1-6This compoundData not availableData not available

Table 2: General Kinetic Parameters of Ceramide Synthases.

Experimental Protocols

In Vitro Ceramide Synthase Activity Assay with this compound

This protocol describes the measurement of CerS activity in cell or tissue lysates using this compound as a substrate and detection of the product, 2-hydroxy-C14-ceramide, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell or tissue homogenates expressing the CerS of interest

  • This compound (substrate)

  • Sphinganine (co-substrate)

  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.4, containing 20 mM KCl, 2 mM MgCl2, and 1 mg/ml fatty acid-free BSA

  • Internal Standard: C17-ceramide or another odd-chain ceramide not present in the sample

  • Solvents: Chloroform, Methanol, Water (HPLC grade)

  • LC-MS/MS system

Procedure:

  • Preparation of Substrates:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution).

    • Prepare a stock solution of sphinganine complexed with fatty acid-free BSA.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the cell/tissue homogenate (typically 20-100 µg of protein) with the assay buffer.

    • Add sphinganine to a final concentration of 20-50 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration of 10-50 µM.

    • Incubate at 37°C for 15-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

    • Add the internal standard.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water/methanol/formic acid).

    • Detect and quantify the 2-hydroxy-C14-ceramide product and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

experimental_workflow Start Start Prepare_Homogenate Prepare Cell/Tissue Homogenate Start->Prepare_Homogenate Prepare_Substrates Prepare Substrates (2-OH-C14-CoA, Sphinganine) Start->Prepare_Substrates Incubate Incubate Homogenate, Sphinganine, and 2-OH-C14-CoA at 37°C Prepare_Homogenate->Incubate Prepare_Substrates->Incubate Stop_Reaction Stop Reaction & Add Internal Standard Incubate->Stop_Reaction Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Stop_Reaction->Lipid_Extraction Dry_Extract Dry Lipid Extract Lipid_Extraction->Dry_Extract LCMS_Analysis LC-MS/MS Analysis Dry_Extract->LCMS_Analysis End End LCMS_Analysis->End

Figure 2. Workflow for in vitro ceramide synthase assay.

Signaling Pathways of 2-Hydroxy Ceramides

While the specific signaling pathways initiated by 2-hydroxy-C14-ceramide are not yet fully elucidated, studies on other 2-hydroxy ceramides, particularly 2-hydroxy-C16-ceramide, have revealed their potent pro-apoptotic effects. These lipids can induce apoptosis at lower concentrations and more rapidly than their non-hydroxylated counterparts. The proposed mechanism involves the modulation of key signaling cascades, including the Akt and MAP kinase pathways.

Proposed Pro-Apoptotic Signaling of 2-Hydroxy Ceramides:

Exogenously added 2-hydroxy ceramides can integrate into cellular membranes and initiate signaling cascades that lead to apoptosis. This is thought to occur through the inhibition of pro-survival pathways and the activation of pro-apoptotic pathways.

  • Akt Pathway Inhibition: 2-hydroxy ceramides can lead to the dephosphorylation and inactivation of Akt (also known as Protein Kinase B), a key kinase in cell survival signaling. Inactivation of Akt prevents the phosphorylation and inhibition of pro-apoptotic proteins such as BAD and Forkhead transcription factors (FOXO).

  • MAP Kinase Pathway Modulation: The effects on the mitogen-activated protein (MAP) kinase pathways (ERK, JNK, and p38) can be complex and cell-type specific. In some contexts, 2-hydroxy ceramides can lead to the sustained activation of pro-apoptotic JNK and p38, while inhibiting the pro-survival ERK pathway.

  • Mitochondrial-Dependent Apoptosis: The culmination of these signaling events is often the activation of the intrinsic apoptotic pathway. This involves mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, leading to the execution of apoptosis.

Apoptosis_Pathway cluster_akt Akt Pathway (Pro-Survival) cluster_mapk MAPK Pathway (Stress Response) cluster_mito Mitochondrial Apoptosis 2_OH_Cer 2-Hydroxy-Ceramide Akt_inactive Akt (Inactive) 2_OH_Cer->Akt_inactive Inhibits JNK_p38 JNK / p38 (Active) 2_OH_Cer->JNK_p38 Activates ERK ERK (Inactive) 2_OH_Cer->ERK Inhibits Akt Akt (Active) BAD BAD (Inactive) Akt->BAD Inhibits FOXO FOXO (Inactive) Akt->FOXO Inhibits Mito Mitochondrion Akt_inactive->Mito Permissive signal JNK_p38->Mito Activates ERK->Mito Loss of pro-survival signal CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 3. Proposed signaling pathway for 2-hydroxy-ceramide-induced apoptosis.

Conclusion and Future Directions

This compound is a viable substrate for ceramide synthases, particularly CerS6, leading to the formation of 2-hydroxy-C14-ceramide. This and other 2-hydroxy ceramides are potent bioactive lipids with distinct signaling properties, most notably the induction of apoptosis. This technical guide provides a framework for the study of 2-hydroxy-C14-ceramide by outlining the enzymatic basis of its synthesis, providing detailed experimental protocols, and summarizing its likely signaling roles.

A critical gap in the current knowledge is the lack of quantitative kinetic data for this compound with the different CerS isoforms. Future research should focus on determining these parameters to better understand the substrate preferences and efficiencies of the CerS family. Furthermore, a more detailed elucidation of the specific signaling pathways activated by 2-hydroxy-C14-ceramide will be crucial for understanding its physiological and pathological roles and for exploring its potential as a therapeutic target in diseases such as cancer. The development of specific inhibitors for CerS isoforms will also be instrumental in dissecting the distinct functions of different 2-hydroxy ceramide species.

Degradation Pathway of 2-Hydroxytetradecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core degradation pathway of 2-hydroxytetradecanoyl-CoA, a key intermediate in the alpha-oxidation of straight-chain fatty acids. This process is crucial for the metabolism of certain dietary fatty acids and endogenous lipids. This document details the enzymatic reactions, cellular localization, and relevant quantitative data. Furthermore, it provides detailed experimental protocols for the study of this pathway and visual diagrams to facilitate a comprehensive understanding of the molecular processes involved.

Introduction

The metabolic breakdown of fatty acids is a fundamental cellular process for energy production and the maintenance of lipid homeostasis. While beta-oxidation is the primary pathway for the degradation of most fatty acids, certain lipids, such as 2-hydroxy long-chain fatty acids, undergo an alternative process known as alpha-oxidation. The degradation of this compound is a critical step within this peroxisome-localized pathway.

This guide will focus on the central enzymatic step in the degradation of this compound, catalyzed by 2-hydroxyacyl-CoA lyase 1 (HACL1). Understanding this pathway is of significant interest to researchers in the fields of metabolic disorders, neurodegenerative diseases, and drug development, as defects in alpha-oxidation can lead to the accumulation of toxic lipid species.

The Core Degradation Pathway

The degradation of this compound occurs primarily within the peroxisome. The central reaction is the cleavage of the carbon-carbon bond between the C1 and C2 positions of the fatty acyl-CoA.

Enzymatic Reaction

The key enzyme responsible for the degradation of this compound is 2-hydroxyacyl-CoA lyase 1 (HACL1) .[1][2] HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of a 2-hydroxyacyl-CoA intermediate.[2][3][4]

The reaction proceeds as follows:

This compound → Tridecanal (B79276) + Formyl-CoA

This reaction results in the production of an aldehyde with one less carbon atom (tridecanal) and a one-carbon unit in the form of formyl-CoA.[2] The formyl-CoA is subsequently hydrolyzed to formate, which can then be converted to carbon dioxide.[5]

Cellular Localization

The alpha-oxidation of fatty acids, including the degradation of this compound, is localized to the peroxisomes .[4][5][6] HACL1 is a peroxisomal enzyme, containing a peroxisomal targeting signal (PTS1) that directs its import into the organelle.[2][3][4]

Quantitative Data

For illustrative purposes, the kinetic parameters for an actinobacterial 2-hydroxyacyl-CoA lyase with 2-hydroxyisobutyryl-CoA are presented below. It is important to note that these values may not be directly extrapolated to the human enzyme or the C14 substrate.

EnzymeSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (s-1mM-1)
Actinobacterial 2-hydroxyacyl-CoA lyase2-Hydroxyisobutyryl-CoA~120~1.3~11
Data from a study on an actinobacterial enzyme and should be considered as an example.[7]

Further research is required to determine the precise kinetic parameters of human HACL1 with this compound.

Experimental Protocols

This section provides a generalized protocol for the in vitro analysis of this compound degradation. This protocol is a composite based on methodologies used for similar enzymes and substrates and will require optimization for specific experimental conditions.

Synthesis of this compound

The substrate, this compound, is not commercially available and needs to be chemically synthesized. A general method for the synthesis of acyl-CoA esters involves the preparation of an activated ester of the fatty acid, followed by transesterification with coenzyme A.[8]

2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay

This protocol describes an HPLC-based assay to measure the activity of HACL1 by quantifying the products of the reaction.

Materials:

  • Purified recombinant human HACL1

  • This compound (synthesized)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.2)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, TPP, and MgCl₂.

  • Enzyme Pre-incubation: Add a known amount of purified HACL1 to the reaction mixture and pre-incubate for 5 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding the substrate, this compound, to the pre-incubated enzyme mixture.

  • Time-course Sampling: At various time points (e.g., 0, 2, 5, 10, and 15 minutes), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of cold acetonitrile containing a small amount of TFA.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: Inject the supernatant onto a C18 reverse-phase column. Use a gradient of water/TFA and acetonitrile/TFA to separate the substrate and products. Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the CoA moiety).

  • Quantification: Determine the concentration of the remaining substrate and the formed products by comparing the peak areas to a standard curve of known concentrations of the respective compounds. The rate of product formation is used to calculate the enzyme activity.

Analysis of Tridecanal by GC-MS

The aldehydic product, tridecanal, can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

  • (Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl) for derivatization

  • Hexane (B92381) (GC grade)

  • GC-MS system with a suitable capillary column

Procedure:

  • Extraction: After the enzyme reaction, extract the lipid-soluble products, including tridecanal, from the aqueous reaction mixture using hexane.

  • Derivatization: Evaporate the hexane extract to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent and add PFBHA-HCl to derivatize the aldehyde.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The tridecanal derivative can be identified and quantified based on its retention time and mass spectrum.[9]

Visualizations

Degradation Pathway of this compound

Degradation_Pathway_of_2_Hydroxytetradecanoyl_CoA cluster_peroxisome Peroxisome 2_Hydroxytetradecanoyl_CoA This compound Tridecanal Tridecanal 2_Hydroxytetradecanoyl_CoA->Tridecanal Formyl_CoA Formyl-CoA 2_Hydroxytetradecanoyl_CoA->Formyl_CoA Formate Formate Formyl_CoA->Formate HACL1 2-Hydroxyacyl-CoA Lyase 1 (HACL1) Cofactor: Thiamine Pyrophosphate (TPP) HACL1->2_Hydroxytetradecanoyl_CoA Formyl_CoA_Hydrolase Formyl-CoA Hydrolase Formyl_CoA_Hydrolase->Formyl_CoA HACL1_Activity_Assay_Workflow cluster_workflow HACL1 Activity Assay Workflow Start Start: Prepare Reaction Mixture (Buffer, TPP, MgCl₂) Pre_incubation Pre-incubate with HACL1 at 37°C Start->Pre_incubation Initiate_Reaction Add this compound Pre_incubation->Initiate_Reaction Time_Course_Sampling Take samples at different time points Initiate_Reaction->Time_Course_Sampling Quench_Reaction Quench with cold Acetonitrile/TFA Time_Course_Sampling->Quench_Reaction Centrifuge Centrifuge to pellet enzyme Quench_Reaction->Centrifuge HPLC_Analysis Analyze supernatant by HPLC Centrifuge->HPLC_Analysis Data_Analysis Quantify substrate and products HPLC_Analysis->Data_Analysis End End: Determine Enzyme Activity Data_Analysis->End

References

Genetic Disorders of 2-Hydroxytetradecanoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genetic disorders associated with the metabolism of 2-hydroxytetradecanoyl-CoA, a key intermediate in the alpha-oxidation of branched-chain fatty acids. The primary focus is on Adult Refsum Disease, Infantile Refsum Disease, and Zellweger Spectrum Disorders, all of which are characterized by defects in peroxisomal alpha-oxidation. This document details the genetic etiologies, biochemical consequences, and clinical manifestations of these disorders. It presents quantitative data on key biomarkers, detailed experimental protocols for diagnosis and research, and visual representations of the affected metabolic and signaling pathways to facilitate a deeper understanding and aid in the development of novel therapeutic strategies.

Introduction to Peroxisomal Alpha-Oxidation and this compound

Peroxisomal alpha-oxidation is a critical metabolic pathway responsible for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, which cannot be metabolized by the more common beta-oxidation pathway due to the presence of a methyl group on the β-carbon.[1][2] The initial and rate-limiting step of this pathway is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH).[1][3] Although the topic specifies this compound, the overwhelming majority of research and associated genetic disorders relate to the metabolism of the 20-carbon branched-chain fatty acid, phytanic acid, and its 2-hydroxy intermediate, 2-hydroxyphytanoyl-CoA. The principles and enzymatic machinery involved are directly relevant. Subsequent steps in the pathway involve the cleavage of 2-hydroxyphytanoyl-CoA to pristanal (B217276) and formyl-CoA, followed by the oxidation of pristanal to pristanic acid, which can then enter the beta-oxidation pathway.[1][4]

Genetic defects affecting the enzymes or the biogenesis of peroxisomes where this pathway occurs lead to the accumulation of phytanic acid and other metabolites, resulting in a group of severe genetic disorders.

Genetic Disorders Associated with Defective Alpha-Oxidation

The primary genetic disorders associated with impaired 2-hydroxyphytanoyl-CoA metabolism due to deficient alpha-oxidation are:

  • Adult Refsum Disease (ARD): An autosomal recessive disorder typically caused by mutations in the PHYH gene, which encodes for phytanoyl-CoA hydroxylase.[5] A smaller percentage of cases are due to mutations in the PEX7 gene, which is involved in the import of PHYH into the peroxisome.[6]

  • Infantile Refsum Disease (IRD): A more severe condition that is part of the Zellweger Spectrum Disorders (ZSD). IRD is a peroxisome biogenesis disorder (PBD) caused by mutations in any of several PEX genes required for the normal formation of peroxisomes.[7]

  • Zellweger Spectrum Disorders (ZSD): A continuum of diseases including Zellweger syndrome (the most severe form), neonatal adrenoleukodystrophy (NALD), and IRD (the mildest form). These are all PBDs with generalized peroxisomal dysfunction.[8]

Quantitative Biomarkers

The diagnosis and monitoring of these disorders rely on the quantification of specific biomarkers in plasma or serum.

Table 1: Plasma Phytanic Acid and Pristanic Acid Levels
AnalyteConditionConcentration Range
Phytanic Acid Healthy Individuals< 16 µmol/L[9]
Adult Refsum Disease> 200 µmol/L[10]
Infantile Refsum Disease160 - 320 µmol/L[11]
Pristanic Acid Healthy IndividualsAge-dependent, e.g., ≤2.98 nmol/mL (≥24 months)[12]
Adult Refsum DiseaseNormal to low[9]
Zellweger Spectrum DisordersElevated[10]
Pristanic Acid / Phytanic Acid Ratio Healthy IndividualsAge-dependent, e.g., ≤0.39 (≥24 months)[12]
Adult Refsum DiseaseLow
Zellweger Spectrum DisordersSignificantly higher than in ARD[13]
Table 2: Plasma Very-Long-Chain Fatty Acids (VLCFA) in Zellweger Spectrum Disorders
AnalyteConditionConcentration / Ratio
C26:0 Healthy Controls-
Classical Zellweger Syndrome5.20 ± 1.78 µg/mL[14]
Mild Zellweger Spectrum Disorder0.76 ± 0.46 µg/mL[14]
C26:0 / C22:0 Ratio Healthy Controls< 0.023
Classical Zellweger Syndrome0.65 ± 0.18[14]
Mild Zellweger Spectrum Disorder0.11 ± 0.09[14]
C24:0 / C22:0 Ratio Healthy Controls0.65 – 1.05
Classical Zellweger Syndrome-
Mild Zellweger Spectrum Disorder-
Table 3: Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Kinetics
SubstrateKinetic ParameterValue
2-oxoglutarateKm51.4 ± 15.6 µM[15]
Phytanoyl-CoAVmax246 ± 17 nmol/min/mg[15]

Experimental Protocols

Quantification of Phytanic Acid and Other Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of phytanic acid and very-long-chain fatty acids in plasma.

1. Sample Preparation:

  • Collect 1-5 mL of whole blood in an EDTA tube.[9]
  • Centrifuge within 45 minutes of collection to separate plasma.[12]
  • Store plasma at frozen temperatures until analysis.[12]
  • An overnight fast (12-14 hours) is recommended for the patient.[12]

2. Hydrolysis and Extraction:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated phytanic acid).[16]
  • Perform acid/base hydrolysis to release fatty acids from lipids.[17] Ethanolic potassium hydroxide (B78521) can be used for saponification.[18]
  • Acidify the sample (e.g., with glacial acetic acid).[18]
  • Extract the free fatty acids using an organic solvent such as hexane.[18]
  • Evaporate the organic solvent to dryness.[18]

3. Derivatization:

  • Derivatize the dried fatty acid extract to form volatile esters, for example, by transmethylation using MethPrep II to form fatty acid methyl esters (FAMEs) or to tert-butyldimethylsilyl (t-BDMS) ethers.[16][18]

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).[19]
  • Employ a temperature gradient program to separate the different fatty acid esters based on their boiling points and column affinity.[18]
  • The separated compounds are then introduced into a mass spectrometer for detection and quantification.[16][19]
  • Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity.[16]

5. Data Analysis:

  • Identify and quantify the fatty acids by comparing their retention times and mass spectra to those of known standards.
  • Calculate the concentrations of phytanic acid, pristanic acid, and VLCFAs, as well as the C26:0/C22:0 and C24:0/C22:0 ratios.

Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay in Cultured Fibroblasts

This assay measures the activity of PHYH in cultured skin fibroblasts, which is essential for confirming a diagnosis of Adult Refsum Disease.

1. Cell Culture:

  • Establish fibroblast cultures from a skin biopsy of the patient and a healthy control.
  • Culture the cells in appropriate media until confluent.

2. Cell Lysate Preparation:

  • Harvest the cultured fibroblasts.
  • Prepare a cell lysate by sonication or freeze-thaw cycles in a suitable buffer.

3. Radiochemical HPLC-based Assay:

  • The assay is based on the conversion of radiolabeled phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.
  • The reaction mixture contains the cell lysate, preformed radiolabeled phytanoyl-CoA, and the necessary cofactors: 2-oxoglutarate, Fe2+, and ascorbate.[20]
  • Incubate the reaction mixture at 37°C.
  • Stop the reaction and analyze the products by high-performance liquid chromatography (HPLC) with a radiodetector.
  • Quantify the amount of radiolabeled 2-hydroxyphytanoyl-CoA produced to determine the enzyme activity.

Signaling Pathways and Workflows

Peroxisomal Alpha-Oxidation Pathway

The following diagram illustrates the enzymatic steps of phytanic acid alpha-oxidation within the peroxisome.

Peroxisomal_Alpha_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase 2_Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->2_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (Deficient in ARD) Pristanal Pristanal 2_Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation To Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Peroxisomal alpha-oxidation of phytanic acid.
Experimental Workflow for Diagnosis

This diagram outlines the typical workflow for diagnosing a suspected disorder of phytanic acid metabolism.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (e.g., retinitis pigmentosa, neuropathy) Plasma_Analysis Plasma Fatty Acid Analysis (GC-MS) Clinical_Suspicion->Plasma_Analysis Elevated_Phytanic Elevated Phytanic Acid? Plasma_Analysis->Elevated_Phytanic VLCFA_Analysis Analyze VLCFAs and Pristanic Acid Elevated_Phytanic->VLCFA_Analysis Yes No_Further_Testing Disorder Unlikely Elevated_Phytanic->No_Further_Testing No Normal_VLCFA_Low_Pristanic Normal VLCFA, Low/Normal Pristanic Acid VLCFA_Analysis->Normal_VLCFA_Low_Pristanic Elevated_VLCFA_Pristanic Elevated VLCFA and Pristanic Acid VLCFA_Analysis->Elevated_VLCFA_Pristanic ARD_Suspicion Suspected Adult Refsum Disease Normal_VLCFA_Low_Pristanic->ARD_Suspicion ZSD_Suspicion Suspected Zellweger Spectrum Disorder Elevated_VLCFA_Pristanic->ZSD_Suspicion Enzyme_Assay PHYH Enzyme Assay (Fibroblasts) ARD_Suspicion->Enzyme_Assay Genetic_Testing_PHYH Genetic Testing (PHYH, PEX7) ARD_Suspicion->Genetic_Testing_PHYH Genetic_Testing_PEX Genetic Testing (PEX genes) ZSD_Suspicion->Genetic_Testing_PEX Diagnosis_ARD Diagnosis: ARD Enzyme_Assay->Diagnosis_ARD Genetic_Testing_PHYH->Diagnosis_ARD Diagnosis_ZSD Diagnosis: ZSD Genetic_Testing_PEX->Diagnosis_ZSD

Diagnostic workflow for disorders of phytanic acid metabolism.
Cellular Signaling Pathways Affected by Phytanic Acid Accumulation

The accumulation of phytanic acid disrupts several cellular signaling pathways, contributing to the pathophysiology of these disorders.

Phytanic_Acid_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Effects Phytanic_Acid_Accumulation Phytanic Acid Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Phytanic_Acid_Accumulation->Mitochondrial_Dysfunction Ca_Homeostasis Altered Ca2+ Homeostasis Phytanic_Acid_Accumulation->Ca_Homeostasis PPARa_Activation PPARα Activation Phytanic_Acid_Accumulation->PPARa_Activation ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production leads to Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis induces ROS_Production->Apoptosis induces ER_Ca_Release ER Ca2+ Release Ca_Homeostasis->ER_Ca_Release via ER_Ca_Release->Mitochondrial_Dysfunction impacts Gene_Expression Altered Gene Expression PPARa_Activation->Gene_Expression regulates Gene_Expression->Mitochondrial_Dysfunction can influence

Cellular signaling consequences of phytanic acid accumulation.

Conclusion

The genetic disorders of this compound metabolism, primarily represented by defects in phytanic acid alpha-oxidation, are complex conditions with severe clinical consequences. A thorough understanding of the underlying genetic and biochemical mechanisms is crucial for the development of effective diagnostic tools and therapeutic interventions. This guide provides a foundational resource for researchers and clinicians working in this field, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the intricate molecular pathways involved. Future research should focus on elucidating the precise mechanisms of phytanic acid-induced cellular toxicity and exploring novel therapeutic strategies beyond dietary restriction, such as gene therapy and pharmacological chaperones.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Hydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetradecanoyl-CoA is a critical intermediate in the peroxisomal alpha-oxidation of straight-chain fatty acids. This metabolic pathway is essential for the breakdown of certain fatty acids that cannot be processed through beta-oxidation. The accurate and sensitive detection of this compound is crucial for understanding the regulation of this pathway and for investigating its role in various physiological and pathological conditions. These application notes provide detailed protocols for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for acyl-CoA analysis.

Data Presentation

While specific quantitative data for this compound is not extensively available in published literature, the following table provides representative concentrations of other long-chain acyl-CoAs and hydroxy fatty acids in various biological matrices. This data serves as a reference for expected concentration ranges and highlights the need for sensitive analytical methods.

AnalyteMatrixConcentration RangeReference
Palmitoyl-CoA (C16:0)Rat Liver~5-15 nmol/g tissue[1]
Oleoyl-CoA (C18:1)Rat Liver~2-10 nmol/g tissue[1]
Stearoyl-CoA (C18:0)Rat Liver~1-5 nmol/g tissue[1]
2-Hydroxyphytanic acidHuman Plasma (Healthy)< 0.2 µmol/L[2]
2-Hydroxyphytanic acidHuman Plasma (Peroxisomal Disorders)Elevated levels[2]

Signaling Pathway: Peroxisomal Alpha-Oxidation of Tetradecanoyl-CoA

The following diagram illustrates the key steps in the peroxisomal alpha-oxidation of tetradecanoyl-CoA, leading to the formation and subsequent degradation of this compound.

Peroxisomal_Alpha_Oxidation Peroxisomal Alpha-Oxidation of Tetradecanoyl-CoA cluster_peroxisome Peroxisome Tetradecanoyl_CoA Tetradecanoyl-CoA Hydroxytetradecanoyl_CoA This compound Tetradecanoyl_CoA->Hydroxytetradecanoyl_CoA Phytanoyl-CoA Dioxygenase (PHYH) + O2, 2-Oxoglutarate - Succinate, CO2 Tridecanal Tridecanal Hydroxytetradecanoyl_CoA->Tridecanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxytetradecanoyl_CoA->Formyl_CoA 2-Hydroxyphytanoyl-CoA Lyase (HACL1)

Caption: Peroxisomal alpha-oxidation of tetradecanoyl-CoA.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol describes the extraction of acyl-CoAs, including this compound, from adherent or suspension mammalian cells.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., ¹³C-labeled long-chain acyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 17,000 x g at 4°C

  • Sonicator

  • LC-MS grade water, methanol, and acetonitrile

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold 10% TCA and scrape the cells.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS.

  • Lysis and Precipitation: Transfer the cell suspension or pellet to a microcentrifuge tube. Add the internal standard. Sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).

  • Protein Removal: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new clean tube.

  • Sample Storage: Store the extracts at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The [M+H]⁺ ion for this compound.

    • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. A common neutral loss for acyl-CoAs is the phosphopantetheine group.

  • Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound from biological samples.

Experimental_Workflow Workflow for this compound Analysis Sample_Collection Biological Sample Collection (Cells or Tissues) Extraction Acyl-CoA Extraction (Protocol 1) Sample_Collection->Extraction LC_MS_Analysis LC-MS/MS Analysis (Protocol 2) Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

Caption: General experimental workflow.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Hydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetradecanoyl-CoA is a specialized acyl-coenzyme A (acyl-CoA) variant that plays a crucial role in the biosynthesis of 2-hydroxy sphingolipids. These lipids are integral components of myelin and are involved in various cellular processes. The analysis of this compound by mass spectrometry is essential for understanding its metabolic pathways and its implications in health and disease, particularly in neurological disorders and cancer. This document provides detailed application notes and protocols for the robust and sensitive analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biological Significance

This compound is an intermediate in the metabolic pathway involving the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1][2][3][4][5] This enzyme catalyzes the 2-hydroxylation of fatty acids, which are subsequently activated to their CoA thioesters. These hydroxylated acyl-CoAs are then incorporated into sphingolipids, forming 2-hydroxy ceramides (B1148491) and other complex sphingolipids.[6][7] These specialized lipids are critical for the proper function of the nervous system, particularly in the formation and maintenance of the myelin sheath.[2][5] Dysregulation of this pathway has been linked to neurodegenerative diseases.[1]

Experimental Protocols

Synthesis and Purification of this compound Standard

Accurate quantification of this compound requires a pure analytical standard. While a commercial standard may not be readily available, it can be synthesized from 2-hydroxytetradecanoic acid. The following is a general protocol that can be adapted for this synthesis.

Materials:

  • 2-hydroxytetradecanoic acid

  • N,N'-Carbonyldiimidazole (CDI) or other suitable activating agent

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethylamine (TEA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system for purification

Protocol:

  • Activation of 2-Hydroxytetradecanoic Acid:

    • Dissolve 2-hydroxytetradecanoic acid in anhydrous THF.

    • Add CDI in a 1.1 molar excess and stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 2-4 hours to form the acyl-imidazole intermediate.

  • Thioesterification with Coenzyme A:

    • In a separate vial, dissolve Coenzyme A trilithium salt in an appropriate aqueous buffer (e.g., sodium bicarbonate, pH 8.0).

    • Slowly add the activated 2-hydroxytetradecanoyl-imidazole solution to the Coenzyme A solution with stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight.

  • Purification of this compound:

    • Acidify the reaction mixture to quench the reaction (e.g., with formic acid).

    • Purify the crude product using solid-phase extraction (SPE). Condition a C18 SPE cartridge with methanol (B129727) and then with water. Load the sample, wash with a low percentage of organic solvent to remove unreacted starting materials, and elute the this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • For higher purity, perform preparative or semi-preparative reverse-phase HPLC. Use a C18 column with a gradient of water and acetonitrile, both containing a small amount of a volatile acid (e.g., 0.1% formic acid).

    • Collect the fractions containing the desired product, confirm the identity by mass spectrometry, and lyophilize to obtain the pure standard.

Sample Preparation from Biological Matrices

The extraction of acyl-CoAs from biological samples is a critical step due to their low abundance and susceptibility to degradation.

a) From Cultured Cells:

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water or a mixture of acetonitrile, isopropanol, and water) to the cell culture plate.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Include an appropriate internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., C17:0-CoA), in the extraction solvent.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

b) From Tissues:

  • Weigh the frozen tissue sample (typically 20-50 mg).

  • Homogenize the tissue in an ice-cold extraction solvent containing an internal standard using a bead beater or a Dounce homogenizer.

  • Follow steps 5-8 from the cell extraction protocol.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column with a particle size of 1.7-2.1 µm is recommended for good separation of acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40-50 °C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition:

    • The precursor ion (Q1) for this compound is the [M+H]⁺ ion. The theoretical m/z can be calculated as follows:

      • Molecular formula of this compound: C35H62N7O18P3S

      • Monoisotopic mass: 997.3038 Da

      • Precursor ion [M+H]⁺: m/z 998.3116

    • A characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phospho-AMP moiety (507.1 Da). Therefore, a common product ion (Q3) can be monitored.

      • Product ion [M+H-507]⁺: m/z 491.2

    • It is crucial to optimize the collision energy for this transition to achieve the highest sensitivity. Other potential product ions should also be investigated for specificity.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or conditions.

AnalyteSample TypeConcentration (pmol/mg protein or pmol/10^6 cells)Standard DeviationLimit of Detection (LOD) (fmol)Limit of Quantification (LOQ) (fmol)
This compoundBrain TissueExample ValueExample ValueTo be determinedTo be determined
This compoundCultured NeuronsExample ValueExample ValueTo be determinedTo be determined
Tetradecanoyl-CoA (C14:0-CoA)Brain TissueExample ValueExample ValueTo be determinedTo be determined
Tetradecanoyl-CoA (C14:0-CoA)Cultured NeuronsExample ValueExample ValueTo be determinedTo be determined

Note: The LOD and LOQ are highly instrument-dependent and should be experimentally determined by each laboratory.

Visualizations

Signaling Pathway of 2-Hydroxy Sphingolipid Synthesis

The following diagram illustrates the synthesis of this compound and its incorporation into sphingolipids.

Sphingolipid_Metabolism FattyAcid Tetradecanoic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) FattyAcid->FA2H HydroxyFattyAcid 2-Hydroxytetradecanoic Acid FA2H->HydroxyFattyAcid AcylCoA_Synthetase Acyl-CoA Synthetase HydroxyFattyAcid->AcylCoA_Synthetase HydroxyAcylCoA This compound AcylCoA_Synthetase->HydroxyAcylCoA Dihydroceramide_Synthase Dihydroceramide Synthase HydroxyAcylCoA->Dihydroceramide_Synthase SerinePalmitoylTransferase Serine Palmitoyltransferase Dihydroceramide 2-Hydroxy Dihydroceramide Dihydroceramide_Synthase->Dihydroceramide Dihydroceramide_Desaturase Dihydroceramide Desaturase Dihydroceramide->Dihydroceramide_Desaturase HydroxyCeramide 2-Hydroxy Ceramide Dihydroceramide_Desaturase->HydroxyCeramide ComplexSphingolipids Complex 2-Hydroxy Sphingolipids (e.g., in Myelin) HydroxyCeramide->ComplexSphingolipids

Caption: Biosynthesis of 2-hydroxy sphingolipids.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in the analytical workflow.

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Extraction Extraction of Acyl-CoAs (with Internal Standard) Sample->Extraction Drydown Sample Dry-down Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis Results Results DataAnalysis->Results

References

Application Notes and Protocols for the Use of 2-Hydroxytetradecanoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetradecanoyl-CoA is a critical intermediate in the peroxisomal alpha-oxidation of straight-chain fatty acids. This metabolic pathway is essential for the degradation of certain fatty acids and the biosynthesis of specific lipid species. Furthermore, as an analogue of myristoyl-CoA, this compound holds potential as a modulator of protein N-myristoylation, a vital lipid modification that governs the function and localization of numerous proteins involved in cellular signaling, proliferation, and apoptosis.[1][2] These dual roles make this compound a valuable tool for investigating cellular metabolism and signaling pathways in both health and disease.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, covering its preparation, application to cultured cells, and methods to analyze its effects on relevant metabolic and signaling pathways.

Key Applications

  • Investigation of Peroxisomal Alpha-Oxidation: Elucidate the function and regulation of the alpha-oxidation pathway by providing a direct substrate for the enzyme 2-hydroxyacyl-CoA lyase (HACL1).[3] This is particularly relevant for studying peroxisomal disorders where this pathway may be impaired.[4]

  • Modulation of Protein N-Myristoylation: As a structural analogue of myristoyl-CoA, this compound can be used to study the substrate specificity of N-myristoyltransferases (NMTs) and potentially act as a competitive inhibitor.[5][6] This allows for the investigation of the role of N-myristoylation in various cellular processes, including cancer biology and infectious diseases.

  • Studying the Effects of 2-Hydroxy Fatty Acids: Investigate the cellular effects of the accumulation of 2-hydroxy fatty acids, which are observed in certain metabolic disorders.[7][8]

Data Presentation

Table 1: Kinetic Parameters for Human N-Myristoyltransferases (NMT1 and NMT2)
SubstrateEnzymeKm (μM)
Myristoyl-CoANMT18.24 ± 0.62
Myristoyl-CoANMT27.24 ± 0.79
Peptide (Hs pp60src(2-9))NMT12.76 ± 0.21
Peptide (Hs pp60src(2-9))NMT22.77 ± 0.14

Data extracted from a fluorescence-based assay for NMT activity.[9]

Experimental Protocols

Protocol 1: Preparation and Solubilization of this compound for Cell Culture

Long-chain acyl-CoAs are sparingly soluble in aqueous media. This protocol describes a common method for their solubilization using bovine serum albumin (BSA) to facilitate delivery to cultured cells.

Materials:

  • This compound

  • Ethanol, absolute

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in ethanol. Due to the limited information on its specific solubility, start by preparing a 10 mM stock solution. Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube and add the appropriate volume of absolute ethanol. Vortex thoroughly to dissolve. Store the stock solution at -20°C.

  • Prepare a sterile BSA solution. Dissolve fatty acid-free BSA in sterile PBS or cell culture medium to a concentration of 10% (w/v). Ensure complete dissolution.

  • Complex this compound with BSA.

    • In a sterile tube, add the desired volume of the this compound ethanolic stock solution.

    • Under sterile conditions, add the BSA solution to the tube. A typical molar ratio of fatty acyl-CoA to BSA is between 2:1 and 5:1.

    • Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional vortexing to allow for the complex to form. The solution should be clear.

  • Prepare the final working solution. Dilute the this compound:BSA complex in serum-free or low-serum cell culture medium to the desired final concentration for treating the cells. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint, starting with a range of 1-100 µM.

Protocol 2: Assessment of Alpha-Oxidation Activity in Cultured Cells

This protocol is designed to indirectly assess the effect of exogenous this compound on the alpha-oxidation pathway by measuring a downstream product. This can be performed using cultured fibroblasts or other cell types of interest.[4][10]

Materials:

  • Cultured cells (e.g., human fibroblasts)

  • This compound:BSA complex (from Protocol 1)

  • Cell culture medium

  • Solvents for extraction (e.g., methanol, acetonitrile)

  • Internal standards for mass spectrometry

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in appropriate culture vessels and allow them to reach the desired confluency.

    • Treat the cells with varying concentrations of the this compound:BSA complex for a predetermined time (e.g., 24-48 hours). Include a BSA-only control.

  • Metabolite Extraction:

    • After incubation, collect the cell culture medium and wash the cells with ice-cold PBS.

    • Lyse the cells and extract the intracellular metabolites using a suitable extraction solvent (e.g., 80% methanol).

  • Sample Analysis:

    • Analyze the cell extracts and the culture medium for the levels of downstream metabolites of alpha-oxidation, such as tridecanoic acid, using a validated LC-MS/MS method.

    • A decrease in the production of these metabolites in the presence of high concentrations of this compound could indicate feedback inhibition or toxicity affecting the pathway.

Protocol 3: In Vitro N-Myristoyltransferase (NMT) Inhibition Assay

This protocol describes a fluorescence-based assay to determine if this compound can inhibit NMT activity. The assay measures the production of Coenzyme A (CoA), a product of the N-myristoylation reaction.[9][11]

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate for NMT (e.g., a peptide derived from a known myristoylated protein like Src)

  • This compound (as the potential inhibitor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve myristoyl-CoA, peptide substrate, and this compound in the assay buffer to desired stock concentrations.

    • Prepare a stock solution of CPM in DMSO.

  • Assay Setup:

    • In the wells of a 96-well plate, add the assay buffer.

    • Add varying concentrations of this compound to the appropriate wells. Include a no-inhibitor control.

    • Add the NMT enzyme to all wells except for a no-enzyme control.

    • Add the peptide substrate to all wells.

  • Initiate the Reaction:

    • Start the reaction by adding myristoyl-CoA to all wells.

  • Incubation and Detection:

    • Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).

    • Stop the reaction and detect the produced CoA by adding the CPM reagent. The reaction of the thiol group of CoA with the maleimide (B117702) of CPM results in a fluorescent product.

    • Measure the fluorescence using a plate reader (excitation ~390 nm, emission ~460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

    • If inhibition is observed, determine the IC50 value.

Visualizations

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Tetradecanoyl_CoA Tetradecanoyl-CoA PHYH Phytanoyl-CoA 2-hydroxylase (PHYH) Tetradecanoyl_CoA->PHYH Two_Hydroxytetradecanoyl_CoA This compound HACL1 2-Hydroxyacyl-CoA lyase (HACL1) Two_Hydroxytetradecanoyl_CoA->HACL1 Tridecanal Tridecanal ALDH Aldehyde Dehydrogenase Tridecanal->ALDH Formyl_CoA Formyl-CoA Tridecanoic_Acid Tridecanoic Acid PHYH->Two_Hydroxytetradecanoyl_CoA HACL1->Tridecanal HACL1->Formyl_CoA ALDH->Tridecanoic_Acid

Caption: Peroxisomal alpha-oxidation of tetradecanoyl-CoA.

N_Myristoylation_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Two_Hydroxy_Analog This compound (Potential Inhibitor) Two_Hydroxy_Analog->NMT Myristoylated_Protein N-Myristoylated Protein NMT->Myristoylated_Protein CoA CoA NMT->CoA Protein Substrate Protein (N-terminal Glycine) Protein->NMT

Caption: Inhibition of N-Myristoylation by this compound.

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Prepare This compound:BSA Complex Treat_Cells Treat Cultured Cells Start->Treat_Cells Incubate Incubate (e.g., 24-48h) Treat_Cells->Incubate Harvest Harvest Cells & Medium Incubate->Harvest Metabolomics Metabolomics (LC-MS/MS) (Alpha-oxidation products) Harvest->Metabolomics NMT_Assay NMT Activity Assay (Cell Lysates) Harvest->NMT_Assay Proteomics Proteomics (Global N-Myristoylation) Harvest->Proteomics Viability Cell Viability/Proliferation Assay Harvest->Viability

Caption: Workflow for cell culture experiments.

References

Commercial Availability and Application of 2-Hydroxytetradecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the commercial sources for the 2-hydroxytetradecanoyl-CoA standard, a critical reagent for research in lipid metabolism and protein modification. Due to its limited direct commercial availability, this guide also offers detailed protocols for its synthesis from the readily available precursor, 2-hydroxytetradecanoic acid. Furthermore, it delves into the primary application of this compound as a potent inhibitor of N-myristoyltransferase (NMT), an enzyme implicated in various diseases, including cancer and infectious diseases. Detailed experimental protocols for NMT inhibition assays are provided to facilitate its use in drug discovery and development.

Commercial Sourcing of this compound and its Precursor

Direct commercial sources for a purified this compound standard are not readily identifiable. However, its precursor, 2-hydroxytetradecanoic acid (also known as 2-hydroxymyristic acid), is widely available from multiple chemical suppliers. Researchers typically need to synthesize the CoA derivative in-house or utilize custom synthesis services.

Commercial Suppliers of 2-Hydroxytetradecanoic Acid
SupplierProduct NameCAS NumberPurityAdditional Notes
Sigma-Aldrich2-Hydroxytetradecanoic acid2507-55-3≥98% (capillary GC)Described as an analog of myristic acid that is metabolically activated to 2-hydroxymyristoyl-CoA, an inhibitor of protein myristoylation.[1]
Larodan2-Hydroxytetradecanoic acid2507-55-3>98%
BroadPharm2-Hydroxytetradecanoic Acid2507-55-3>95%Notes its use in inhibiting the growth of human pathogens in vitro.[2]
CD Biosynsis2-Hydroxytetradecanoic acid2507-55-3>98%[3]
MolPort2-hydroxytetradecanoic acid2507-55-3Available from 19 suppliers through their marketplace.[4]
Custom Synthesis Services

For researchers requiring a certified standard of this compound without in-house synthesis capabilities, several companies offer custom synthesis of complex lipids and acyl-CoA derivatives.

CompanyService HighlightsRelevant Expertise
Avanti Polar LipidsCustom synthesis of novel lipids, lipid-like molecules, and acyl chain modifications.[5]Specializes in high-purity lipid synthesis.
BOC SciencesCustom synthesis of small molecules, including fatty acids and their derivatives.[][]Offers services from lab scale to bulk manufacturing.
Hestia LaboratoriesSpecializes in small-scale custom synthesis of organic and organometallic compounds, including acylations.[8]Provides services for chemicals not commercially available.
FluorochemOffers a wide range of biochemicals and provides custom synthesis services.[9]Experience with Coenzyme A and its derivatives.

Synthesis of this compound

Given the lack of direct commercial sources, the synthesis of this compound from its corresponding fatty acid is a common requirement. Both chemical and enzymatic methods can be employed.

Chemo-enzymatic Synthesis Protocol

This protocol combines a chemical activation step with an enzymatic ligation to coenzyme A, offering a balance of efficiency and specificity.

Materials:

  • 2-hydroxytetradecanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Coenzyme A trilithium salt

  • Acyl-CoA synthetase (commercially available or purified from liver microsomes)[10]

  • ATP

  • MgCl₂

  • Tricine buffer

  • Solid-phase extraction (SPE) cartridges (e.g., C18)[11]

  • HPLC system for purification and analysis

Protocol:

  • Activation of 2-Hydroxytetradecanoic Acid:

    • Dissolve 2-hydroxytetradecanoic acid in anhydrous THF.

    • Add a 1.5-fold molar excess of CDI to the solution and stir under an inert atmosphere (e.g., argon or nitrogen) at room temperature for at least 4 hours to form the 2-hydroxytetradecanoyl-imidazolide.[12] The reaction can be monitored by thin-layer chromatography.[13]

    • Remove the excess CDI, as it can interfere with subsequent steps.[12][14]

  • Enzymatic Ligation to Coenzyme A:

    • Prepare a reaction buffer containing Tricine, ATP, and MgCl₂.

    • Dissolve the Coenzyme A trilithium salt in the reaction buffer.

    • Add the 2-hydroxytetradecanoyl-imidazolide solution to the Coenzyme A solution.

    • Initiate the reaction by adding acyl-CoA synthetase.[15]

    • Incubate the reaction mixture at 37°C for 2-3 hours.

  • Purification:

    • Terminate the reaction by adding acetic acid to lower the pH.

    • Purify the this compound using solid-phase extraction with a C18 cartridge.[11][13] Elute with a methanol/water gradient.

    • For higher purity, perform reverse-phase HPLC.

  • Quantification and Storage:

    • Determine the concentration of the purified this compound spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

    • Store the purified product at -80°C.

G cluster_activation Activation Step cluster_ligation Enzymatic Ligation cluster_purification Purification 2-hydroxytetradecanoic_acid 2-Hydroxytetradecanoic Acid Activation Activation in Anhydrous THF 2-hydroxytetradecanoic_acid->Activation CDI N,N'-Carbonyldiimidazole (CDI) CDI->Activation 2-hydroxytetradecanoyl-imidazolide 2-Hydroxytetradecanoyl-imidazolide Activation->2-hydroxytetradecanoyl-imidazolide Enzymatic_Reaction Enzymatic Ligation (Acyl-CoA Synthetase, ATP, MgCl2) 2-hydroxytetradecanoyl-imidazolide->Enzymatic_Reaction CoA Coenzyme A CoA->Enzymatic_Reaction 2-hydroxytetradecanoyl-CoA_crude Crude this compound Enzymatic_Reaction->2-hydroxytetradecanoyl-CoA_crude SPE Solid-Phase Extraction (C18) 2-hydroxytetradecanoyl-CoA_crude->SPE HPLC Reverse-Phase HPLC SPE->HPLC Pure_Product Pure this compound HPLC->Pure_Product

Workflow for the synthesis of this compound.

Application Notes: Inhibition of N-Myristoyltransferase (NMT)

Introduction to N-Myristoyltransferase

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins.[16][17] This co- and post-translational modification, known as N-myristoylation, is crucial for the proper biological function and subcellular localization of its target proteins.[18] Many NMT substrates are key components of cellular signaling pathways, including proteins involved in signal transduction, oncogenesis, and apoptosis.[19][20]

There are two isoforms of NMT in humans, NMT1 and NMT2, which have similar but distinct substrate specificities.[21] The myristoylation of proteins by NMT is essential for cell viability and has been implicated in the pathogenesis of various diseases.[17]

Role of NMT in Disease
  • Cancer: NMT is overexpressed in several cancers, including colorectal, gastric, and breast cancer.[20] Many oncoproteins, such as Src family kinases, require myristoylation for their membrane association and transforming activity.[20] Inhibition of NMT has been shown to induce apoptosis in cancer cells and reduce tumor growth, making it a promising target for anticancer therapies.[20][22]

  • Infectious Diseases: NMT is essential for the viability of various pathogenic fungi (e.g., Candida albicans) and protozoan parasites (e.g., Leishmania, Trypanosoma).[18][23] The NMT enzymes in these organisms are sufficiently different from human NMTs to allow for the development of selective inhibitors as anti-infective agents.[23]

  • Viral Infections: Myristoylation of viral proteins, such as the Gag protein of HIV-1, is critical for viral assembly and replication.[17][24]

  • Inflammatory and Cardiovascular Diseases: N-myristoylation plays a role in regulating innate immune responses and has been implicated in the development of heart failure.[19][25]

This compound as an NMT Inhibitor

2-hydroxytetradecanoic acid is metabolically activated in cells to its CoA thioester, this compound. This analog of myristoyl-CoA acts as a potent competitive inhibitor of N-myristoyltransferase. The hydroxyl group at the 2-position interferes with the binding and/or catalytic activity of NMT.

G Myristoyl-CoA Myristoyl-CoA (Substrate) NMT N-Myristoyltransferase (NMT) Myristoyl-CoA->NMT Myristoylated_Protein N-Myristoylated Protein NMT->Myristoylated_Protein Protein Protein with N-terminal Glycine Protein->NMT Biological_Function Membrane Targeting & Biological Function Myristoylated_Protein->Biological_Function This compound This compound (Inhibitor) This compound->NMT Competitive Inhibition Inhibition Inhibition

Inhibition of N-Myristoyltransferase by this compound.

Experimental Protocol: N-Myristoyltransferase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of this compound on NMT. The assay measures the transfer of radiolabeled myristate from [³H]myristoyl-CoA to a synthetic peptide substrate.

Materials:

  • Recombinant human NMT1 or NMT2[26]

  • [³H]Myristoyl-CoA

  • Synthetic peptide substrate with an N-terminal glycine (e.g., GNAASARR-NH₂)

  • This compound (synthesized as described above)

  • Assay buffer (e.g., HEPES buffer containing Triton X-100 and DTT)

  • Scintillation cocktail and scintillation counter

  • Phosphocellulose filter paper

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a reaction mix containing assay buffer, [³H]myristoyl-CoA, and the peptide substrate.

  • Assay Procedure:

    • In a microcentrifuge tube or 96-well plate, add the desired concentration of the inhibitor (this compound) or vehicle control.

    • Add the reaction mix to each tube/well.

    • Initiate the reaction by adding a pre-determined amount of recombinant NMT.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively with a suitable buffer (e.g., 10% trichloroacetic acid) to remove unincorporated [³H]myristoyl-CoA.

    • Place the dried filter paper into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of NMT inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

This application note and the accompanying protocols provide a comprehensive guide for researchers interested in studying this compound and its role as an NMT inhibitor. The information provided will be valuable for those in the fields of lipid biochemistry, cell signaling, and drug discovery.

References

Application Notes and Protocols for Stable Isotope Labeling of 2-Hydroxytetradecanoyl-CoA in Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetradecanoyl-CoA is a hydroxylated fatty acyl-CoA intermediate that may play a role in various metabolic processes, including fatty acid oxidation and cellular signaling. Understanding its metabolic fate is crucial for elucidating its physiological and pathological significance. Stable isotope labeling is a powerful technique for tracing the metabolic journey of molecules within biological systems. By introducing heavy isotopes, such as ¹³C or ²H, into this compound, researchers can track its conversion into downstream metabolites using mass spectrometry, providing a dynamic view of its metabolic flux.[1][2][3]

These application notes provide a comprehensive guide to utilizing stable isotope-labeled this compound for metabolic tracing studies. This document outlines a putative metabolic pathway, protocols for its use in cell culture experiments, and methods for sample analysis. The provided protocols are based on established methodologies for similar molecules and are intended to serve as a starting point for researchers.

Putative Metabolic Pathway of this compound

The metabolic fate of this compound is likely linked to fatty acid β-oxidation. It is hypothesized that this compound can be oxidized to 2-oxotetradecanoyl-CoA, which can then undergo oxidative decarboxylation to form tridecanoyl-CoA.[4] Tridecanoyl-CoA, an odd-chain fatty acyl-CoA, can subsequently enter the mitochondrial fatty acid β-oxidation pathway, ultimately feeding into the tricarboxylic acid (TCA) cycle.[4][5]

Metabolic Pathway of this compound This compound This compound 2-Oxotetradecanoyl-CoA 2-Oxotetradecanoyl-CoA This compound->2-Oxotetradecanoyl-CoA Oxidation Tridecanoyl-CoA Tridecanoyl-CoA 2-Oxotetradecanoyl-CoA->Tridecanoyl-CoA Oxidative Decarboxylation Propionyl-CoA Propionyl-CoA Tridecanoyl-CoA->Propionyl-CoA β-Oxidation TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Anaplerosis Experimental Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Seed Cells Seed Cells Cell Growth Cell Growth Seed Cells->Cell Growth Wash with PBS Wash with PBS Cell Growth->Wash with PBS Add Labeling Medium Add Labeling Medium Wash with PBS->Add Labeling Medium Incubate Incubate Add Labeling Medium->Incubate Quench with Methanol Quench with Methanol Incubate->Quench with Methanol Scrape and Collect Scrape and Collect Quench with Methanol->Scrape and Collect Centrifuge Centrifuge Scrape and Collect->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Quantification Quantification Metabolite Identification->Quantification

References

Application Notes and Protocols for Assaying Enzymes Utilizing 2-Hydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetradecanoyl-CoA is a key intermediate in the alpha-oxidation of fatty acids, a metabolic pathway essential for the degradation of branched-chain fatty acids and 2-hydroxy long-chain fatty acids.[1] The primary enzyme responsible for the metabolism of 2-hydroxyacyl-CoAs is 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the peroxisome.[2] HACL1 catalyzes the cleavage of 2-hydroxyacyl-CoAs into a one-carbon shorter aldehyde and formyl-CoA.[1] Dysregulation of this pathway is associated with certain metabolic disorders, making the enzymes involved potential therapeutic targets.

This document provides detailed application notes and protocols for developing and performing assays for enzymes that utilize this compound as a substrate, with a primary focus on HACL1. The methodologies described include spectrophotometric, and chromatographic (HPLC and GC-MS) assays. These protocols are designed to be adaptable for use in basic research, enzyme characterization, and high-throughput screening for drug discovery.

Metabolic Pathway: Alpha-Oxidation of Fatty Acids

The alpha-oxidation of a straight-chain fatty acid like tetradecanoic acid (myristic acid) involves its conversion to this compound, which is then cleaved by HACL1.

Alpha_Oxidation Tetradecanoyl_CoA Tetradecanoyl-CoA 2_Hydroxytetradecanoyl_CoA This compound Tetradecanoyl_CoA->2_Hydroxytetradecanoyl_CoA Fatty Acid 2-Hydroxylase (FA2H) Tridecanal (B79276) Tridecanal 2_Hydroxytetradecanoyl_CoA->Tridecanal HACL1 Formyl_CoA Formyl-CoA 2_Hydroxytetradecanoyl_CoA->Formyl_CoA HACL1 Tridecanoic_Acid Tridecanoic Acid Tridecanal->Tridecanoic_Acid Aldehyde Dehydrogenase (ALDH)

Alpha-oxidation of Tetradecanoyl-CoA.

Enzyme Kinetic Data

EnzymeSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (s-1mM-1)Source
Actinobacterial HACL2-Hydroxyisobutyryl-CoA~120~1.3~11[3]
Human LCADStearoyl-CoA19.7--[4]
Human LCADPalmitoyl-CoA6.8--[4]

Note: The provided data for Actinobacterial HACL and human LCAD are for different substrates and enzymes but offer a point of reference for expected ranges of kinetic values.

Spectrophotometric Assay Protocols

Direct spectrophotometric measurement of HACL1 activity is challenging due to the lack of a chromogenic substrate. However, a continuous coupled-enzyme assay can be employed by monitoring the activity of a downstream enzyme that utilizes one of the reaction products.

Coupled Assay with Aldehyde Dehydrogenase (ALDH)

This assay measures the production of tridecanal by coupling its oxidation by an aldehyde dehydrogenase to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm. A thermostable ALDH from Thermus thermophilus is a suitable coupling enzyme due to its broad substrate specificity.[5][6]

Coupled_Spectrophotometric_Assay Substrate This compound Product1 Tridecanal Substrate->Product1 HACL1 Product2 Formyl-CoA Substrate->Product2 HACL1 Tridecanoic_Acid Tridecanoic Acid Product1->Tridecanoic_Acid ALDH NAD NAD+ NADH NADH NAD->NADH ALDH Spectrophotometer Measure Absorbance at 340 nm NADH->Spectrophotometer

Coupled spectrophotometric assay workflow.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 8.0.

    • Substrate: 10 mM this compound in assay buffer.

    • NAD+ Stock: 50 mM NAD+ in deionized water.

    • TPP Stock: 10 mM Thiamine pyrophosphate in deionized water.

    • Coupling Enzyme: Aldehyde Dehydrogenase (e.g., from Thermus thermophilus) at 1 mg/mL in assay buffer.[5]

    • Enzyme Sample: Purified HACL1 or cell lysate containing HACL1 activity.

  • Assay Procedure:

    • In a 1 mL cuvette, prepare the following reaction mixture:

      • 850 µL Assay Buffer

      • 50 µL NAD+ Stock (Final concentration: 2.5 mM)

      • 10 µL TPP Stock (Final concentration: 100 µM)

      • 10 µL Aldehyde Dehydrogenase (Final concentration: 10 µg/mL)

      • Variable volume of enzyme sample.

      • Deionized water to a final volume of 990 µL.

    • Incubate the mixture at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding 10 µL of 10 mM this compound (Final concentration: 100 µM).

    • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADH production using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

    • One unit of HACL1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Chromatographic Assay Protocols

Chromatographic methods offer high specificity and sensitivity for the direct measurement of substrate consumption or product formation.

HPLC-Based Assay for Aldehyde Production

This method involves the derivatization of the aldehyde product (tridecanal) with a fluorescent tag, followed by separation and quantification by reverse-phase HPLC. The Hantzsch reaction, using cyclohexane-1,3-dione, is a suitable derivatization method for long-chain aldehydes.

HPLC_Assay Enzyme_Reaction Enzymatic Reaction (HACL1) Derivatization Derivatization of Tridecanal (Hantzsch Reaction) Enzyme_Reaction->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Fluorescence_Detector Fluorescence Detection HPLC->Fluorescence_Detector Quantification Quantification Fluorescence_Detector->Quantification

HPLC-based assay workflow.

Experimental Protocol:

  • Enzymatic Reaction:

    • Set up a 100 µL reaction containing:

      • 50 mM Tris-HCl, pH 7.5

      • 100 µM this compound

      • 20 µM Thiamine pyrophosphate (TPP)

      • 0.8 mM MgCl2

      • Enzyme sample

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • Derivatization:

    • To the stopped reaction, add 100 µL of a derivatization solution containing 50 mM cyclohexane-1,3-dione, 200 mM ammonium (B1175870) acetate, and 50 mM acetic acid.

    • Heat the mixture at 60°C for 10 minutes.

    • Cool to room temperature.

  • HPLC Analysis:

    • Inject an aliquot (e.g., 20 µL) of the derivatized sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water.

    • Detect the fluorescent derivative using a fluorescence detector (e.g., Ex: 390 nm, Em: 460 nm).

    • Quantify the amount of tridecanal produced by comparing the peak area to a standard curve prepared with derivatized tridecanal standards.

GC-MS-Based Assay for Aldehyde Quantification

Gas chromatography-mass spectrometry (GC-MS) provides a highly sensitive and specific method for the quantification of the volatile aldehyde product, tridecanal.[5]

GCMS_Assay Enzyme_Reaction Enzymatic Reaction (HACL1) Extraction Solvent Extraction of Tridecanal Enzyme_Reaction->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

GC-MS-based assay workflow.

Experimental Protocol:

  • Enzymatic Reaction:

    • Perform the enzymatic reaction as described in the HPLC-based assay (Section 4.2.1).

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • Extraction:

    • Add an internal standard (e.g., dodecanal) to the reaction mixture.

    • Extract the aldehydes with an organic solvent such as hexane (B92381) or dichloromethane.

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean vial.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis: [6]

    • Inject an aliquot (e.g., 1 µL) of the extract into the GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

    • Use a temperature program to separate the components.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of tridecanal and the internal standard.

    • Quantify the amount of tridecanal produced by comparing the peak area ratio of tridecanal to the internal standard against a calibration curve.

Concluding Remarks

The protocols provided in this document offer a range of methodologies for assaying enzymes that utilize this compound, primarily focusing on 2-hydroxyacyl-CoA lyase 1 (HACL1). The choice of assay will depend on the specific research needs, available equipment, and the required sensitivity and throughput. The coupled spectrophotometric assay is well-suited for high-throughput screening, while the chromatographic methods provide higher specificity and are ideal for detailed kinetic studies and analysis in complex biological samples. Researchers are encouraged to optimize the assay conditions for their specific enzyme and substrate of interest.

References

Application Notes: The Role of 2-Hydroxytetradecanoyl-CoA in Myelin Formation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myelin is a lipid-rich membrane sheath that insulates nerve axons, enabling rapid and efficient nerve impulse conduction.[1] A key characteristic of myelin is its unique lipid composition, which includes a high concentration of galactolipids, such as galactosylceramide (GalCer) and its sulfated form, sulfatide, that contain 2-hydroxy fatty acids.[2][3] These 2-hydroxylated sphingolipids are crucial for the long-term stability and function of the myelin sheath.[4][5]

The synthesis of these vital lipids depends on the enzyme Fatty Acid 2-Hydroxylase (FA2H), which hydroxylates fatty acids.[6][7] The resulting 2-hydroxy fatty acid is then activated to its coenzyme A (CoA) derivative, such as 2-hydroxytetradecanoyl-CoA. This molecule serves as a direct substrate for ceramide synthases (CerS), which incorporate it into the ceramide backbone.[8][9] Subsequent glycosylation by UDP-galactose:ceramide galactosyltransferase (CGT) produces 2-hydroxy galactosylceramide, a fundamental component of myelin.[1] Studying this pathway is critical for understanding both normal myelin development and the pathology of demyelinating diseases like Pelizaeus-Merzbacher disease and neurodegenerative conditions associated with FA2H deficiency.[6][10]

Principle of Application

This compound is a pivotal intermediate used by researchers to investigate the biosynthesis of 2-hydroxylated sphingolipids and their impact on myelin. As a direct precursor, it allows for the specific interrogation of downstream enzymatic activities, primarily those of ceramide synthases. By providing this substrate in in vitro assays, scientists can measure enzyme kinetics, screen for inhibitors or activators, and elucidate the mechanisms that govern the production of myelin-specific lipids. Furthermore, understanding the metabolism of this compound helps to unravel the consequences of its absence in genetic disorders, providing a molecular basis for the observed axonal and myelin sheath degeneration.[4][11]

Key Applications

  • Enzyme Activity Assays: Serves as a substrate for in vitro assays to measure the activity and substrate specificity of different ceramide synthase (CerS) isoforms.[9]

  • Myelin Lipid Synthesis Studies: Used in cell culture models, particularly with oligodendrocytes (the myelin-producing cells of the central nervous system), to trace the synthesis pathway of 2-hydroxylated galactosylceramide and sulfatide.[2][12]

  • Disease Modeling: Essential for studying the biochemical defects in diseases caused by FA2H deficiency, where the absence of 2-hydroxylated lipids leads to late-onset neurodegeneration.[6][13]

  • Drug Discovery: Utilized in high-throughput screening assays to identify small molecules that can modulate the synthesis of 2-hydroxylated sphingolipids, offering potential therapeutic avenues for demyelinating disorders.[14]

Biosynthesis of 2-Hydroxylated Galactosylceramide

The formation of 2-hydroxylated galactosylceramide, a critical lipid for myelin stability, involves a multi-step enzymatic pathway. This process begins with the hydroxylation of a fatty acid by the enzyme FA2H, followed by its activation to an acyl-CoA. This activated molecule is then utilized by ceramide synthase to create 2-hydroxyceramide, which is finally converted to 2-hydroxygalactosylceramide.

G cluster_enzymes Enzymatic Steps FA Tetradecanoic Acid (Fatty Acid) FA2H FA2H FA->FA2H HFA 2-Hydroxytetradecanoic Acid Acyl_CoA_Syn Acyl-CoA Synthetase HFA->Acyl_CoA_Syn HFA_CoA This compound CerS Ceramide Synthase (CerS) HFA_CoA->CerS HCer 2-Hydroxyceramide CGT CGT HCer->CGT HGalCer 2-Hydroxygalactosylceramide (Myelin Lipid) Sph Sphingosine (B13886) Sph->CerS UDP_Gal UDP-Galactose UDP_Gal->CGT FA2H->HFA Hydroxylation Acyl_CoA_Syn->HFA_CoA Activation CerS->HCer Acylation CGT->HGalCer Glycosylation

Caption: Biosynthesis pathway of 2-hydroxygalactosylceramide.

Quantitative Data from Myelin Studies

The study of mice deficient in the FA2H enzyme (FA2H-/-) has provided critical quantitative data on the importance of 2-hydroxylated lipids for myelin composition and stability.

Table 1: Relative Abundance of Galactolipid Fatty Acids During Myelination This table summarizes the developmental increase of 2-hydroxy fatty acids in the galactolipids of neonatal rat sciatic nerves, highlighting their role in myelination.[2]

Age% of 2-Hydroxy Fatty Acids in Galactosylceramide (GalCer)% of 2-Hydroxy Fatty Acids in Sulfatide
4 Days~5%Not specified
60 Days~60%~35%

Table 2: Impact of FA2H Gene Deletion on Myelin Sphingolipids in Mice This table shows the dramatic shift in sphingolipid composition in the central nervous system (CNS) and peripheral nervous system (PNS) of FA2H-deficient mice compared to wild-type controls.[4][11]

Genotype2-Hydroxylated Sphingolipids (e.g., HFA-GalC)Non-hydroxylated Galactosylceramide (GalC)Myelin Phenotype (at 5 months)Myelin Phenotype (at 18 months)
Wild-Type (FA2H+/+) PresentNormal LevelsNormalNormal
Knockout (FA2H-/-) AbsentIncreasedStructurally & Functionally NormalAxonal and myelin sheath degeneration.[3][5]

Experimental Protocols

Protocol 1: In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol measures the activity of CerS enzymes by quantifying the formation of 2-hydroxyceramide from this compound and a sphingoid base.

Materials:

  • Microsomal protein fraction isolated from cultured oligodendrocytes or CerS-transfected cells.

  • This compound (substrate).

  • Sphingosine or dihydrosphingosine (substrate).

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2.5 mM MgCl2).

  • Lipid extraction solvents (e.g., Chloroform:Methanol mixture).

  • Internal standard (e.g., C17-sphingosine-based ceramide).

  • LC-MS/MS system for lipid analysis.[15]

Procedure:

  • Microsome Preparation: Isolate microsomal fractions from cells using differential centrifugation. Determine the total protein concentration using a BCA or Bradford assay.

  • Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of microsomal protein with the reaction buffer.

  • Substrate Addition: Add sphingosine (or dihydrosphingosine) and this compound to the reaction mixture to final concentrations of 20 µM and 50 µM, respectively.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes with gentle agitation.

  • Reaction Quenching & Lipid Extraction: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol. Add the internal standard for quantification. Vortex thoroughly and centrifuge to separate the phases.

  • Sample Preparation: Collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with LC-MS/MS analysis.

  • Quantification: Analyze the sample using an LC-MS/MS system. Quantify the newly synthesized 2-hydroxyceramide by comparing its peak area to that of the internal standard and a standard curve.

Protocol 2: Analysis of Myelin Lipids by Thin-Layer Chromatography (TLC)

This protocol provides a method to separate and visualize 2-hydroxylated and non-hydroxylated sphingolipids from myelinating cells or tissues, as performed in studies of FA2H-deficient mice.[4][11]

Materials:

  • Brain tissue, sciatic nerves, or cultured oligodendrocytes.

  • Lipid extraction solvents (Chloroform, Methanol).

  • Mild alkaline solution (e.g., 0.5 M NaOH in methanol) for methanolysis.

  • TLC plates (silica gel).

  • TLC developing solvent system (e.g., Chloroform:Methanol:Water, 65:25:4, v/v/v).

  • Visualization reagent (e.g., Orcinol (B57675) spray or primuline (B81338) solution) and UV light source.

Procedure:

  • Lipid Extraction: Homogenize tissue or cell pellets in a chloroform:methanol (2:1, v/v) solution. Centrifuge to remove debris and collect the lipid-containing supernatant.

  • Mild Alkaline Methanolysis: To remove glycerophospholipids that can interfere with sphingolipid analysis, treat the dried lipid extract with a mild alkaline solution at 37°C for 1 hour. Neutralize and re-extract the lipids.

  • TLC Spotting: Dry the final lipid extract and reconstitute it in a small volume of chloroform:methanol (2:1). Carefully spot the extract onto the origin of a silica (B1680970) TLC plate.

  • Chromatography: Place the TLC plate in a developing chamber containing the appropriate solvent system. Allow the solvent to migrate up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate from the chamber and allow it to dry completely. Spray the plate with a visualization reagent (e.g., orcinol for glycolipids) and heat, or stain with primuline and view under UV light. 2-hydroxylated and non-hydroxylated species will migrate differently and can be identified by comparison to known standards.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Interpretation s1 1. Tissue/Cell Collection (e.g., Brain, Oligodendrocytes) s2 2. Lipid Extraction (Chloroform:Methanol) s1->s2 s3 3. Mild Alkaline Methanolysis (Removes Glycerolipids) s2->s3 a1 4. Spot Extract on TLC Plate s3->a1 a2 5. Develop Plate in Solvent Chamber a1->a2 a3 6. Visualize Separated Lipids (e.g., Orcinol Spray, UV light) a2->a3 r1 7. Identify & Quantify Lipid Bands (Compare to Standards) a3->r1

Caption: Workflow for analyzing myelin sphingolipids via TLC.

References

Troubleshooting & Optimization

improving yield of chemical synthesis of 2-hydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of the chemical synthesis of 2-hydroxytetradecanoyl-CoA. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound involve the activation of the carboxylic acid group of 2-hydroxytetradecanoic acid followed by reaction with Coenzyme A (CoA). The two primary activation methods are the Carbonyldiimidazole (CDI) method and the Mixed Anhydride (B1165640) method.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors, including incomplete activation of the 2-hydroxytetradecanoic acid, degradation of the activating agent or the product, side reactions involving the hydroxyl group, and inefficient purification. Careful control of reaction conditions, such as temperature and moisture, is crucial.

Q3: What are the main side products I should be aware of during the synthesis?

A3: Potential side products include the unreacted starting materials (2-hydroxytetradecanoic acid and CoA), symmetrical anhydrides of 2-hydroxytetradecanoic acid, and products resulting from the acylation of the hydroxyl group of 2-hydroxytetradecanoic acid.

Q4: How can I effectively purify the final this compound product?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying this compound. A C18 reversed-phase column with a gradient elution of a buffered aqueous solution and an organic solvent, such as acetonitrile (B52724), is typically used.

Q5: Is it necessary to protect the hydroxyl group of 2-hydroxytetradecanoic acid before the reaction?

A5: While not always mandatory, protecting the hydroxyl group can prevent side reactions and potentially improve the yield of the desired product. However, this adds extra steps of protection and deprotection to the synthesis, which may also affect the overall yield. The choice of whether to protect the hydroxyl group depends on the specific reaction conditions and the desired purity of the final product.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Formation
Question Possible Cause Troubleshooting Steps
Why am I not seeing any product peak in my analysis (e.g., HPLC, TLC)? 1. Inactive Reagents: The activating agent (CDI or chloroformate) may have degraded due to moisture. Coenzyme A may also be oxidized or degraded.1a. Use fresh reagents: Ensure that the activating agent is from a new, unopened container or has been stored under anhydrous conditions. Use high-quality Coenzyme A stored under appropriate conditions.
2. Incomplete Activation: The 2-hydroxytetradecanoic acid was not fully converted to the active intermediate.2a. Optimize activation time: Increase the reaction time for the activation step. 2b. Check solvent purity: Ensure the solvent used is anhydrous, as trace amounts of water can quench the reaction.
3. Incorrect Reaction pH: The pH of the reaction mixture for the coupling with CoA is not optimal.3a. Adjust pH: For the coupling step, maintain a slightly alkaline pH (around 7.5-8.0) to ensure the thiol group of CoA is sufficiently nucleophilic.
Issue 2: Low Yield of this compound
Question Possible Cause Troubleshooting Steps
My reaction is working, but the yield is very low. How can I improve it? 1. Side Reactions: The hydroxyl group of 2-hydroxytetradecanoic acid may be reacting with the activated carboxyl group, leading to oligomerization or other side products.1a. Lower the reaction temperature: Perform the activation and coupling steps at a lower temperature (e.g., 0°C or even -15°C) to minimize side reactions. 1b. Consider a protecting group: Protect the hydroxyl group of 2-hydroxytetradecanoic acid before activation.
2. Degradation of Product: The thioester bond of the product is susceptible to hydrolysis, especially at non-neutral pH.2a. Maintain neutral pH during workup: Ensure that the pH is kept close to neutral during the purification steps. 2b. Work quickly at low temperatures: Minimize the time the product is in solution and keep samples cold.
3. Inefficient Purification: The product is being lost during the purification process.3a. Optimize HPLC conditions: Adjust the gradient, flow rate, and column temperature to achieve better separation and recovery. 3b. Use solid-phase extraction (SPE): Consider a preliminary purification/concentration step using a C18 SPE cartridge before HPLC.
Issue 3: Presence of Multiple Impurities in the Final Product
Question Possible Cause Troubleshooting Steps
My final product shows multiple peaks on the HPLC chromatogram. What are they and how can I get rid of them? 1. Unreacted Starting Materials: Peaks corresponding to 2-hydroxytetradecanoic acid and Coenzyme A are present.1a. Optimize stoichiometry: Use a slight excess of the activated 2-hydroxytetradecanoic acid to ensure full consumption of the more valuable Coenzyme A. 1b. Improve HPLC separation: Adjust the gradient to better resolve the product from the starting materials.
2. Symmetrical Anhydride Formation: A byproduct from the activation step is present.2a. Control stoichiometry of activating agent: Use the correct molar ratio of the activating agent to the carboxylic acid. 2b. Optimize reaction time: A shorter activation time may reduce the formation of symmetrical anhydrides.
3. Oxidized Coenzyme A: A peak corresponding to the CoA disulfide may be present.3a. Use reducing agent: Add a small amount of a reducing agent like DTT or TCEP to the CoA solution before the reaction. Be aware that some reducing agents can interfere with certain coupling reactions.

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Protocol 1: Carbonyldiimidazole (CDI) Method

This method involves the activation of 2-hydroxytetradecanoic acid with CDI to form an acyl-imidazolide, which then reacts with Coenzyme A.

Materials:

  • 2-hydroxytetradecanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid or lithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (B128534) (TEA)

  • Sodium bicarbonate solution (0.5 M)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of 2-hydroxytetradecanoic acid:

    • In a dry glass vial under an inert atmosphere (e.g., argon or nitrogen), dissolve 10 mg of 2-hydroxytetradecanoic acid in 1 mL of anhydrous THF.

    • Add 1.1 equivalents of CDI to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Coupling with Coenzyme A:

    • In a separate vial, dissolve 20 mg of Coenzyme A in 1 mL of 0.5 M sodium bicarbonate solution.

    • Slowly add the activated 2-hydroxytetradecanoyl-imidazolide solution from step 1 to the Coenzyme A solution with vigorous stirring.

    • Adjust the pH of the reaction mixture to ~7.5 with triethylamine if necessary.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quenching and Purification:

    • Quench the reaction by adding a few drops of glacial acetic acid to neutralize any remaining base.

    • Filter the reaction mixture through a 0.22 µm syringe filter.

    • Purify the crude product by reversed-phase HPLC using a C18 column. A typical gradient is 10-90% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

    • Collect the fractions containing the product, identified by its retention time and/or mass spectrometry.

    • Lyophilize the pure fractions to obtain this compound as a white powder.

Protocol 2: Mixed Anhydride Method

This method involves the formation of a mixed anhydride of 2-hydroxytetradecanoic acid with isobutyl chloroformate, which then reacts with Coenzyme A.

Materials:

  • 2-hydroxytetradecanoic acid

  • Isobutyl chloroformate

  • N-methylmorpholine (NMM) or Triethylamine (TEA)

  • Coenzyme A (free acid or lithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Formation of the Mixed Anhydride:

    • In a dry glass vial under an inert atmosphere, dissolve 10 mg of 2-hydroxytetradecanoic acid in 1 mL of anhydrous THF.

    • Cool the solution to -15°C in a cooling bath.

    • Add 1.1 equivalents of N-methylmorpholine or triethylamine.

    • Slowly add 1.1 equivalents of isobutyl chloroformate and stir the reaction at -15°C for 30 minutes.

  • Coupling with Coenzyme A:

    • In a separate vial, dissolve 20 mg of Coenzyme A in a mixture of 0.5 mL of water and 0.5 mL of THF.

    • Adjust the pH of the CoA solution to ~8.0 with N-methylmorpholine or triethylamine.

    • Slowly add the cold mixed anhydride solution from step 1 to the CoA solution with vigorous stirring, maintaining the temperature at or below 0°C.

    • Allow the reaction to proceed for 1-2 hours, gradually warming to room temperature.

  • Workup and Purification:

    • Acidify the reaction mixture to pH 5-6 with dilute acetic acid.

    • Reduce the volume of the solvent under reduced pressure.

    • Purify the crude product by reversed-phase HPLC as described in Protocol 1.

    • Lyophilize the pure fractions to obtain the final product.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of long-chain acyl-CoAs. Please note that these are representative values and actual results may vary depending on the specific conditions and scale of the reaction.

Table 1: Comparison of Synthesis Methods

Parameter CDI Method Mixed Anhydride Method
Typical Yield 40-60%50-70%
Reaction Time 3-6 hours2-3 hours
Purity before HPLC 50-70%60-80%
Purity after HPLC >95%>95%

Table 2: HPLC Purification Parameters

Parameter Value
Column C18 reversed-phase (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm (for the adenine (B156593) moiety of CoA)

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification start 2-Hydroxytetradecanoic Acid activated_intermediate Activated Intermediate start->activated_intermediate Anhydrous Solvent activator Activating Agent (CDI or Chloroformate) activator->activated_intermediate crude_product Crude this compound activated_intermediate->crude_product Aqueous Buffer pH 7.5-8.0 coa Coenzyme A coa->crude_product hplc Reversed-Phase HPLC crude_product->hplc pure_product Pure this compound hplc->pure_product

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or No Product cause1 Inactive Reagents start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Side Reactions start->cause3 cause4 Product Degradation start->cause4 solution1a Use Fresh Reagents cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2a Optimize Reaction Time/Temp cause2->solution2a solution2b Adjust pH cause2->solution2b solution3a Lower Reaction Temperature cause3->solution3a solution3b Use Protecting Groups cause3->solution3b solution4a Neutral pH Workup cause4->solution4a solution4b Purify at Low Temperature cause4->solution4b

Caption: Troubleshooting logic for low yield synthesis.

challenges in quantifying 2-hydroxytetradecanoyl-CoA in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2-hydroxytetradecanoyl-CoA and other long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to quantify?

A1: this compound is an intermediate in the alpha-oxidation of fatty acids. Its quantification in complex biological samples is challenging due to several factors:

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially in neutral or alkaline aqueous solutions.[1][2][3]

  • Low Endogenous Concentrations: Acyl-CoAs are typically present in low nanomolar amounts within tissues, requiring highly sensitive analytical methods.[4]

  • Complex Matrix: Biological samples contain a vast number of other molecules that can interfere with analysis, causing matrix effects like ion suppression in mass spectrometry.[2]

  • Physicochemical Properties: Its amphipathic nature can lead to adsorption onto surfaces like plastic vials, resulting in sample loss.

Q2: What is the recommended analytical method for quantifying this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted method for the sensitive and selective quantification of acyl-CoAs.[1][5] This technique, particularly using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, provides the specificity needed to distinguish the analyte from a complex background.

Q3: How can I prevent the degradation of my acyl-CoA samples during preparation?

A3: To minimize degradation, all sample processing steps should be performed quickly and at low temperatures (i.e., on ice). Quenching metabolism immediately upon sample collection is critical. Use acidic extraction solvents, such as those containing perchloric, sulfosalicylic, or formic acid, to improve stability.[4][6] Store extracts at -80°C as either a dried pellet or in an acidic solvent.[1]

Q4: Which type of internal standard should I use for accurate quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) corresponding to this compound is the ideal choice for the most accurate quantification, as it co-elutes and experiences similar extraction and ionization effects as the analyte. If a SIL-IS is unavailable, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA, is a suitable alternative to correct for extraction variability.[1][4]

Q5: My chromatographic peak shape is poor (broad, tailing). How can I improve it?

A5: Poor peak shape for acyl-CoAs is common due to their phosphate (B84403) groups. To improve chromatography, consider the following:

  • High pH Mobile Phase: Using a reversed-phase C18 column with a mobile phase at a high pH (e.g., 10-10.5 with ammonium (B1175870) hydroxide) can deprotonate the phosphate groups, leading to sharper, more symmetrical peaks.[1][5]

  • Ion-Pairing Agents: While effective, ion-pairing agents can contaminate the LC-MS system and are often not recommended unless necessary.

  • System Passivation: Incorporating a phosphoric acid wash step between sample injections can help passivate the system and reduce signal loss and peak tailing.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Very Low Signal Sample Degradation: Thioester bond hydrolysis.Ensure all steps are performed on ice. Use acidic extraction buffers. Process samples immediately after collection.[1]
Inefficient Extraction: Analyte not effectively recovered from the matrix.Optimize the extraction solvent. An acetonitrile/methanol/water mixture is often effective for a broad range of acyl-CoAs.[8] Ensure thorough homogenization.
Poor Ionization: Suboptimal mass spectrometer source settings.Optimize ESI source parameters (e.g., spray voltage, gas temperatures, gas flows) using an authentic standard of a similar long-chain acyl-CoA.
Adsorption to Surfaces: Analyte sticking to plastic tubes or vials.Use glass or low-binding polypropylene (B1209903) vials.[9][10] Reconstituting the final extract in a solvent with higher organic content can help.
Poor Peak Shape Secondary Interactions: Analyte interacting with metal components in the LC system or residual silanols on the column.Use a high-pH mobile phase to minimize interactions.[5] Employ a column with end-capping. Consider a system wash with phosphoric acid between injections.[7]
Inaccurate Quantification Matrix Effects: Co-eluting compounds suppressing or enhancing the analyte signal.Improve chromatographic separation to resolve the analyte from interfering species.[1] Use a stable isotope-labeled or a suitable odd-chain internal standard.[1][4]
Non-Linearity: Calibration curve is not linear, especially at low concentrations.Construct the calibration curve in a matrix that closely matches the study samples.[1] Use a weighted linear regression (e.g., 1/x) for the calibration curve to improve accuracy at lower concentrations.[1]
High Variability Inconsistent Extraction: Variable recovery between samples.Ensure precise and consistent execution of the extraction protocol. The use of a reliable internal standard added at the very beginning of the extraction process is critical to correct for this variability.[1]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is a representative method and may require optimization.

  • Cell Washing: a. Aspirate the culture medium. b. Quickly rinse the cell monolayer twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).

  • Metabolism Quenching and Lysis: a. Immediately add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water 2:2:1 v/v/v containing 0.1% formic acid) directly to the plate.[8] b. Add the internal standard (e.g., stable isotope-labeled or heptadecanoyl-CoA) to the extraction solvent. c. Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

  • Protein Precipitation and Lysate Clarification: a. Vortex the lysate vigorously for 1 minute. b. Incubate on ice for 15 minutes to allow for protein precipitation. c. Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Preparation for Analysis: a. Carefully transfer the supernatant to a new tube. b. Dry the supernatant under a gentle stream of nitrogen gas. c. Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50 mM ammonium acetate (B1210297) in 20% acetonitrile/water) for LC-MS/MS analysis.[11]

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A typical gradient might be: 0-2 min, 2% B; 2-15 min, 2% to 95% B; 15-18 min, 95% B; 18-18.1 min, 95% to 2% B; 18.1-22 min, 2% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For identifying potential acyl-CoAs, a neutral loss scan of 507.1 m/z can be used.[8][12] For this compound (C14-OH), the specific precursor ion [M+H]+ would be m/z 1002.4. A product ion would need to be determined by infusing an authentic standard, but a common fragment is the pan-CoA fragment at m/z 428.

    • Example Transitions:

      • This compound: Precursor > Product (e.g., 1002.4 > 428.1 or another specific fragment).

      • Heptadecanoyl-CoA (Internal Standard): 1022.5 > 516.2.

Quantitative Data Summary

The following table summarizes typical performance metrics for LC-MS/MS methods developed for long-chain acyl-CoA quantification. Note that specific values for this compound may vary and require method-specific validation.

ParameterTypical Performance RangeReference
Limit of Detection (LOD) 1 - 10 fmol on column[7]
Lower Limit of Quantification (LLOQ) 2 - 20 fmol on column[13]
Linearity (r²) > 0.99[13]
Intra-day Precision (%RSD) < 15%[5][14]
Inter-day Precision (%RSD) < 15%[5][14]
Accuracy (% Bias) 85 - 115%[5][14]
Extraction Recovery 90 - 111%[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (On Ice) cluster_analysis Analysis sample 1. Biological Sample (Cell Culture / Tissue) quench 2. Quench & Lyse (Acidic Organic Solvent + IS) sample->quench centrifuge 3. Centrifuge (16,000 x g, 4°C) quench->centrifuge extract 4. Collect Supernatant centrifuge->extract dry 5. Dry Down (Nitrogen Stream) extract->dry reconstitute 6. Reconstitute dry->reconstitute lcms 7. LC-MS/MS Analysis reconstitute->lcms data 8. Data Processing lcms->data quant 9. Quantification data->quant

Caption: General experimental workflow for acyl-CoA quantification.

troubleshooting_guide start Low or No Signal? check_prep Review Sample Prep start->check_prep Is Prep OK? (No) check_ms Review MS Method start->check_ms Is Prep OK? (Yes) degradation Sample Degradation? check_prep->degradation extraction Poor Extraction? check_prep->extraction adsorption Adsorption to Vials? check_prep->adsorption sol_degradation Use fresh samples Work on ice Use acidic buffer degradation->sol_degradation sol_extraction Optimize solvent Ensure homogenization extraction->sol_extraction sol_adsorption Use glass or low-bind vials adsorption->sol_adsorption ionization Poor Ionization? check_ms->ionization mrm Incorrect MRM? check_ms->mrm sol_ionization Optimize source parameters ionization->sol_ionization sol_mrm Confirm transitions with standard mrm->sol_mrm

Caption: Troubleshooting decision tree for low signal intensity.

alpha_oxidation Fatty Acid Alpha-Oxidation Pathway C14_CoA Tetradecanoyl-CoA (C14) ACAD Acyl-CoA Oxidase C14_CoA->ACAD C14OH_CoA This compound HACL 2-Hydroxyacyl-CoA Lyase C14OH_CoA->HACL C13_CoA Tridecanoyl-CoA (C13) Formyl_CoA Formyl-CoA ACAD->C14OH_CoA HACL->C13_CoA HACL->Formyl_CoA +

Caption: Simplified alpha-oxidation metabolic pathway.

References

Technical Support Center: Troubleshooting Poor Incorporation of 2-Hydroxytetradecanoyl-CoA in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the cellular incorporation of 2-hydroxytetradecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a modified fatty acid, a derivative of myristic acid, with a hydroxyl group at the alpha-position. It serves as a valuable tool in metabolic research to trace the uptake, trafficking, and metabolism of fatty acids within cells. Its unique structure allows for its detection and quantification, providing insights into various cellular processes, including lipid metabolism and signaling pathways.

Q2: What are the primary mechanisms for cellular uptake of long-chain fatty acids like this compound?

The cellular uptake of long-chain fatty acids is a complex process involving both passive diffusion and protein-mediated transport. Key proteins involved include fatty acid translocase (FAT/CD36), plasma membrane-associated fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs).[1][2] Once inside the cell, cytoplasmic fatty acid-binding proteins (FABPc) facilitate their transport to various organelles for metabolism.[1]

Q3: What is the expected metabolic fate of this compound once inside the cell?

Once inside the cell, this compound is expected to enter peroxisomal metabolism. It is a substrate for 2-hydroxyacyl-CoA lyase (HACL1), a thiamin pyrophosphate-dependent enzyme.[] HACL1 cleaves the bond between the first and second carbon atoms, producing formyl-CoA and an (n-1) aldehyde (tridecanal).[] Formyl-CoA is then converted to formate (B1220265) and subsequently to carbon dioxide.[] 2-hydroxylated fatty acids can also be incorporated into complex lipids like sphingolipids.

Q4: Can this compound be cytotoxic to cells?

Yes, high concentrations of fatty acids, including modified ones, can be cytotoxic.[1] The accumulation of free fatty acids can lead to cellular stress and apoptosis. Some 2-hydroxylated fatty acids have been shown to induce apoptosis in certain cancer cell lines. Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue 1: Low or No Detectable Incorporation of this compound

Possible Causes:

  • Poor solubility or delivery: this compound, like other long-chain fatty acids, has low solubility in aqueous media.

  • Suboptimal concentration: The concentration of the fatty acid may be too low for efficient uptake or too high, leading to cytotoxicity and reduced uptake.

  • Inappropriate incubation time: The incubation period may be too short for significant incorporation to occur.

  • Low expression of fatty acid transporters: The cell line used may have low expression levels of key fatty acid transport proteins.

  • Cell health and confluency: Poor cell health or inappropriate cell density can negatively impact metabolic activity and uptake processes.

Solutions:

Solution Detailed Steps
Optimize Delivery 1. Complex with Bovine Serum Albumin (BSA): Dissolve this compound in a small amount of ethanol (B145695) or DMSO and then complex it with fatty acid-free BSA in your culture medium. A molar ratio of 2:1 to 5:1 (fatty acid:BSA) is a good starting point. 2. Incubate for complex formation: Gently mix and incubate the fatty acid-BSA solution at 37°C for at least 30 minutes before adding it to the cells.
Concentration Titration Perform a dose-response experiment by treating cells with a range of this compound concentrations (e.g., 1, 10, 25, 50, 100 µM) to determine the optimal concentration that provides detectable incorporation without significant cytotoxicity.
Time-Course Experiment Conduct a time-course study by incubating cells with the optimized concentration of this compound for different durations (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal incubation time for maximal incorporation.
Enhance Transporter Expression If feasible, consider using cell lines known to have high fatty acid uptake rates or genetically engineering your cells to overexpress key transporters like FAT/CD36.
Ensure Optimal Cell Culture Conditions Maintain cells at an optimal confluency (typically 70-80%) and ensure they are healthy and actively proliferating before starting the experiment.
Issue 2: High Cell Death or Cytotoxicity Observed

Possible Causes:

  • Concentration of this compound is too high.

  • Solvent toxicity: The solvent used to dissolve the fatty acid (e.g., ethanol or DMSO) may be at a toxic concentration.

  • Contamination of the fatty acid stock.

  • Induction of apoptosis: 2-hydroxylated fatty acids have been implicated in apoptosis induction in some cell types.[4]

Solutions:

Solution Detailed Steps
Reduce Concentration Lower the concentration of this compound used in the experiment based on the results of your dose-response curve.
Minimize Solvent Concentration Ensure the final concentration of the solvent in the cell culture medium is minimal and non-toxic (typically <0.1% for DMSO). Prepare a high-concentration stock solution to minimize the volume added to the medium.
Verify Stock Solution Filter-sterilize your this compound stock solution. If possible, verify its purity using analytical methods like mass spectrometry.
Assess Apoptosis Use assays such as Annexin V/Propidium Iodide staining or caspase activity assays to determine if the observed cell death is due to apoptosis. If so, consider using lower concentrations or shorter incubation times.
Issue 3: High Variability in Incorporation Between Replicates

Possible Causes:

  • Inconsistent cell seeding density.

  • Inhomogeneous delivery of the fatty acid-BSA complex.

  • Variations in incubation times or conditions.

  • Inconsistent sample processing and lipid extraction.

Solutions:

Solution Detailed Steps
Standardize Cell Seeding Ensure that all wells or plates are seeded with the same number of cells and that the cells are evenly distributed.
Ensure Homogeneous Mixing Gently swirl the culture plates after adding the fatty acid-BSA complex to ensure even distribution in the medium.
Maintain Consistent Conditions Use a calibrated incubator and be precise with incubation times for all samples.
Standardize Sample Processing Follow a consistent and validated protocol for cell harvesting, washing, and lipid extraction for all samples.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for this compound Incorporation

Cell Line TypeRecommended Starting Concentration (µM)Recommended Incubation Time (hours)Expected Incorporation (Relative to Total Fatty Acids)
Adipocytes (e.g., 3T3-L1)10 - 504 - 12Moderate to High
Hepatocytes (e.g., HepG2)25 - 756 - 18Moderate
Myocytes (e.g., C2C12)10 - 502 - 8Low to Moderate
Cancer Cell Lines (e.g., HeLa, MCF-7)5 - 2512 - 24Variable, cell line dependent

Note: These are suggested starting points. Optimal conditions should be determined empirically for each specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex
  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.

  • Prepare a stock solution of this compound in ethanol or DMSO (e.g., 10 mM).

  • Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final concentration and molar ratio (e.g., 3:1 fatty acid to BSA).

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Filter-sterilize the complex using a 0.22 µm filter before adding to the cells.

Protocol 2: Cellular Incorporation Assay
  • Seed cells in appropriate culture plates and grow to 70-80% confluency.

  • Wash the cells once with warm, serum-free medium.

  • Add the prepared this compound-BSA complex in serum-free medium to the cells.

  • Incubate for the desired time at 37°C in a CO2 incubator.

  • To stop the incorporation, aspirate the medium and wash the cells three times with ice-cold PBS containing 0.5% fatty acid-free BSA to remove unbound fatty acids, followed by one wash with ice-cold PBS.

  • Proceed immediately to cell lysis and lipid extraction.

Protocol 3: Lipid Extraction and Analysis by LC-MS/MS
  • Cell Lysis and Lipid Extraction:

    • Add an appropriate volume of ice-cold methanol (B129727) to the cell monolayer and scrape the cells.

    • Transfer the cell lysate to a glass tube.

    • Add an appropriate internal standard (e.g., a deuterated version of a similar fatty acyl-CoA).

    • Add two volumes of chloroform (B151607) and vortex thoroughly.

    • Add one volume of water, vortex again, and centrifuge to separate the phases.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile/isopropanol with an additive like formic acid or ammonium (B1175870) acetate.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and fragment ions of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_fa Prepare this compound -BSA Complex treat Incubate Cells with FA-BSA Complex prep_fa->treat prep_cells Seed and Culture Cells prep_cells->treat wash Wash Cells treat->wash extract Lipid Extraction wash->extract analyze LC-MS/MS Analysis extract->analyze

Caption: Experimental workflow for cellular incorporation of this compound.

troubleshooting_workflow cluster_investigation Initial Checks cluster_deeper_analysis Further Investigation cluster_solution Resolution start Poor Incorporation of 2-OH-Tetradecanoyl-CoA check_delivery Optimize Delivery? (FA-BSA Complex) start->check_delivery check_concentration Titrate Concentration? check_delivery->check_concentration If still low solution Successful Incorporation check_delivery->solution If improved check_time Optimize Incubation Time? check_concentration->check_time If still low check_concentration->solution If improved check_cytotoxicity Assess Cytotoxicity? (MTT, Annexin V) check_time->check_cytotoxicity If still low check_time->solution If improved check_cells Verify Cell Health and Confluency? check_cytotoxicity->check_cells If high check_cells->solution If healthy

Caption: Troubleshooting workflow for poor this compound incorporation.

metabolic_pathway cluster_cell Cellular Compartments cluster_pm Plasma Membrane cluster_cyto Cytoplasm cluster_peroxisome Peroxisome ext Extracellular This compound transporter FAT/CD36, FATP, FABPpm ext->transporter intra Intracellular This compound transporter->intra fabpc FABPc intra->fabpc acyl_coa_synth Acyl-CoA Synthetase fabpc->acyl_coa_synth coa_form This compound acyl_coa_synth->coa_form hacl1 HACL1 coa_form->hacl1 products Tridecanal + Formyl-CoA hacl1->products

References

overcoming solubility issues with 2-hydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-hydroxytetradecanoyl-CoA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a long-chain fatty acyl-coenzyme A molecule that plays a role as an intermediate in fatty acid metabolism, particularly in mitochondrial fatty acid elongation. Like other long-chain acyl-CoAs, it is an amphipathic molecule, possessing both a hydrophilic head (the coenzyme A portion) and a long, hydrophobic tail (the 14-carbon fatty acid chain). This structure leads to limited solubility in aqueous buffers and a tendency to form micelles at concentrations above its critical micelle concentration (CMC), which can complicate its handling and use in various enzymatic assays and other experimental setups.

Q2: What is the predicted water solubility of this compound?

A2: The predicted water solubility for (S)-3-hydroxytetradecanoyl-CoA is approximately 2.33 g/L. However, this is a calculated value and the actual solubility can be significantly influenced by the experimental conditions such as buffer composition, pH, and temperature.

Q3: What is the critical micelle concentration (CMC) of this compound?

Q4: How does the presence of divalent cations affect the solubility of this compound?

A4: Divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) can significantly decrease the solubility of long-chain acyl-CoAs. For instance, in studies with palmitoyl-CoA, Mg²⁺ concentrations as low as 1 mM can cause precipitation in Tris-HCl buffer. This is a critical consideration for designing enzymatic assays, as many enzymes require these cations for their activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms when dissolving this compound in buffer. The concentration is above its solubility limit in the chosen buffer.- Prepare a stock solution in an organic solvent like ethanol (B145695) or DMSO and then dilute it into the aqueous buffer. - Use a buffer with a slightly alkaline pH (e.g., pH 7.5-8.5), as the carboxylate form is more soluble. - Consider using a buffer with a higher ionic strength, as this can sometimes increase the CMC.
Inconsistent results in enzymatic assays. Micelle formation is affecting enzyme kinetics.- Ensure the final concentration of this compound in the assay is below its CMC. - If a higher concentration is necessary, consider including a carrier protein like fatty acid-free bovine serum albumin (BSA) to bind the acyl-CoA and prevent micelle formation.
Loss of compound during handling and storage. Adsorption to plasticware or glassware.- Use low-adhesion microcentrifuge tubes and pipette tips. - Prepare fresh solutions before each experiment or store stock solutions at -80°C in glass vials.
Low recovery after extraction from biological samples. Inefficient extraction or degradation of the acyl-CoA.- Use an extraction protocol optimized for long-chain acyl-CoAs, which often involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[2] - Work quickly and on ice to minimize enzymatic degradation.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and a related long-chain acyl-CoA for comparison.

Property This compound Palmitoyl-CoA (for comparison)
Molecular Formula C₃₅H₆₂N₇O₁₈P₃SC₃₇H₆₆N₇O₁₇P₃S
Molecular Weight 993.9 g/mol 1006.0 g/mol
Predicted Water Solubility 2.33 g/LNot readily available
Critical Micelle Concentration (CMC) Not experimentally determined. Estimated to be slightly higher than myristoyl-CoA.7 - 250 µM (highly dependent on conditions)[1]

Experimental Protocols

Protocol 1: Solubilization of this compound for Enzymatic Assays

This protocol provides a general method for preparing a working solution of this compound.

Materials:

  • This compound (solid)

  • Ethanol (anhydrous) or Dimethyl sulfoxide (B87167) (DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fatty acid-free Bovine Serum Albumin (BSA) (optional)

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound in a microcentrifuge tube.

    • Add the appropriate volume of ethanol or DMSO to achieve a high concentration stock solution (e.g., 10-20 mM).

    • Vortex thoroughly until the solid is completely dissolved. This stock solution can be stored at -80°C.

  • Prepare a Working Solution (without BSA):

    • On the day of the experiment, thaw the stock solution on ice.

    • Perform serial dilutions of the stock solution directly into the pre-warmed assay buffer to achieve the desired final concentration.

    • Vortex immediately after each dilution to ensure proper mixing and minimize precipitation.

    • Visually inspect the solution for any signs of precipitation.

  • Prepare a Working Solution (with BSA):

    • If solubility issues persist or if working at concentrations near or above the estimated CMC, prepare the assay buffer containing fatty acid-free BSA at a 1:1 or higher molar ratio to the this compound.

    • Add the stock solution of this compound to the BSA-containing buffer and vortex.

    • Incubate the solution for 10-15 minutes at room temperature to allow for binding.

Protocol 2: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase

This protocol describes a general spectrophotometric assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate.

Materials:

  • Working solution of this compound (prepared as in Protocol 1)

  • NAD⁺ solution (e.g., 100 mM in water)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Purified 3-hydroxyacyl-CoA dehydrogenase or cell lysate containing the enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mixture:

    • In a cuvette, combine the assay buffer, NAD⁺ solution (to a final concentration of 1-2 mM), and the enzyme solution.

    • The total volume should be close to the final desired volume (e.g., 990 µL for a 1 mL final volume).

  • Equilibrate:

    • Incubate the cuvette at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

  • Initiate the Reaction:

    • Add a small volume of the this compound working solution to initiate the reaction (e.g., 10 µL to a final concentration of 50-100 µM).

    • Quickly mix the contents of the cuvette by inverting.

  • Measure Absorbance:

    • Immediately start monitoring the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Calculate Enzyme Activity:

    • Determine the initial linear rate of the reaction (ΔA₃₄₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis stock Prepare 10-20 mM Stock in Ethanol/DMSO working Dilute to Working Concentration in Assay Buffer stock->working Dilution mix Prepare Reaction Mix (Buffer, NAD+, Enzyme) working->mix Add to Assay equilibrate Equilibrate at 37°C mix->equilibrate start Initiate with this compound equilibrate->start measure Measure A340 start->measure calculate Calculate Initial Rate measure->calculate activity Determine Enzyme Activity calculate->activity

Caption: Experimental workflow for a 3-hydroxyacyl-CoA dehydrogenase assay.

signaling_pathway cluster_mitochondrion Mitochondrial Matrix lcfa Long-Chain Fatty Acyl-CoA h_lcfa This compound lcfa->h_lcfa Hydratase ketoacyl_coa 3-Ketoacyl-CoA h_lcfa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase enoyl_coa trans-2-Enoyl-CoA enoyl_coa->lcfa Multiple Steps (β-oxidation cycle) ketoacyl_coa->enoyl_coa Isomerase (in some pathways) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase tca TCA Cycle acetyl_coa->tca outside Cytosol

Caption: Role of this compound in mitochondrial fatty acid β-oxidation.

References

Technical Support Center: 2-Hydroxytetradecanoyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining protocols for 2-hydroxytetradecanoyl-CoA enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

I. Assay Principles and Experimental Workflows

The enzymatic conversion of this compound is a key step in the alpha-oxidation of straight-chain fatty acids, a metabolic pathway occurring within peroxisomes. The two primary enzymes involved are Phytanoyl-CoA 2-Hydroxylase (PHYH) and 2-Hydroxyacyl-CoA Lyase (HACL1). Accurate measurement of their activity is crucial for understanding various metabolic disorders.

Below are the experimental workflows for assays targeting these enzymes.

cluster_0 Phytanoyl-CoA 2-Hydroxylase (PHYH) Assay Workflow cluster_1 2-Hydroxyacyl-CoA Lyase (HACL1) Assay Workflow A Prepare Assay Mixture: - Tetradecanoyl-CoA (Substrate) - 2-Oxoglutarate (Co-substrate) - Fe(II), Ascorbate (Cofactors) - Buffer (e.g., Tris-HCl, pH 7.5) B Add PHYH Enzyme (e.g., purified recombinant protein or peroxisomal fraction) A->B C Incubate at 37°C B->C D Stop Reaction (e.g., acidification or addition of chelator) C->D E Detect Product Formation (this compound) or Co-substrate Consumption D->E F Prepare Assay Mixture: - this compound (Substrate) - Thiamine Pyrophosphate (TPP), MgCl2 (Cofactors) - Buffer (e.g., Tris-HCl, pH 7.5) G Add HACL1 Enzyme (e.g., purified recombinant protein or peroxisomal fraction) F->G H Incubate at 37°C G->H I Detect Product Formation (Tridecanal and Formyl-CoA) H->I Hormones Hormonal Signals (e.g., Adiponectin) PPARa PPARα Activation Hormones->PPARa activates FattyAcids Increased Cellular Fatty Acids FattyAcids->PPARa activates PPRE PPRE Binding (Peroxisome Proliferator Response Element) PPARa->PPRE heterodimerizes with RXR RXR RXR->PPRE GeneExp Increased Gene Expression PPRE->GeneExp promotes PHYH PHYH GeneExp->PHYH HACL1 HACL1 GeneExp->HACL1 AlphaOx Increased α-Oxidation PHYH->AlphaOx HACL1->AlphaOx

Technical Support Center: 2-Hydroxytetradecanoyl-CoA Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in research involving 2-hydroxytetradecanoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The chemical synthesis of this compound can be challenging due to the molecule's amphipathic nature and the presence of multiple reactive functional groups. A common pitfall is the low yield and formation of side products. One effective method involves the use of N-hydroxysuccinimide (NHS) esters of the fatty acid, which react efficiently with Coenzyme A to form the desired thioester bond with minimal side reactions.[1] Another approach is the carbonyldiimidazole (CDI)-mediated acylation of CoA; however, this can sometimes lead to decarboxylation of dicarboxylic acid precursors.[2]

Q2: How should this compound be stored to ensure its stability?

A2: Long-chain acyl-CoAs like this compound are susceptible to degradation through hydrolysis and oxidation. For optimal stability, it is recommended to store them at -80°C in a solution buffered at a slightly acidic to neutral pH (pH 6.0-7.5). Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquoting the stock solution into smaller, single-use vials is a good practice. The stability is pH-dependent, with increased degradation observed at alkaline pH.[3]

Q3: What are the key considerations for accurate quantification of this compound by LC-MS/MS?

A3: Accurate quantification by LC-MS/MS can be challenging due to the presence of isomers (e.g., 3-hydroxytetradecanoyl-CoA) and the potential for ion suppression from complex biological matrices.[4][5] Key considerations include:

  • Chromatographic Separation: Achieving baseline separation from isomers is crucial. A C18 reversed-phase column with a high-pH mobile phase (e.g., using ammonium (B1175870) hydroxide) can provide good resolution for long-chain acyl-CoAs.[6]

  • Ionization Mode: Positive electrospray ionization (ESI) is commonly used for the detection of acyl-CoAs.

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., [¹³C]-2-hydroxytetradecanoyl-CoA) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

  • Sample Preparation: A robust solid-phase extraction (SPE) method is often necessary to clean up the sample and concentrate the analyte before LC-MS/MS analysis.[5][6]

Q4: I am observing unexpected peaks in my mass spectrometry analysis of this compound. What could be the cause?

A4: Unexpected peaks can arise from several sources. The presence of isomers, such as 3-hydroxytetradecanoyl-CoA, is a common issue due to their structural similarity.[4] In-source fragmentation or the formation of adducts can also generate unexpected ions. It is also possible that the glutaconate CoA-transferase in some biological systems can erroneously produce a 5-isomer of hydroxyglutaryl-CoA in vitro, suggesting that unexpected isomers of other hydroxy acyl-CoAs might also be formed enzymatically.[7] Careful optimization of MS parameters and chromatographic separation is essential to minimize these artifacts.

Troubleshooting Guides

Problem 1: Low Yield or Purity in this compound Synthesis
Potential Cause Troubleshooting Step
Incomplete reactionIncrease reaction time or temperature. Ensure stoichiometric amounts of reactants are used.
Side reactionsUse a milder coupling reagent, such as N-hydroxysuccinimide (NHS) ester of 2-hydroxytetradecanoic acid.[1]
Degradation during workupPerform purification steps at low temperatures and maintain a slightly acidic to neutral pH.
Inefficient purificationUse a combination of chromatographic techniques, such as reversed-phase HPLC, for purification.
Problem 2: Poor Sensitivity or Reproducibility in LC-MS/MS Quantification
Potential Cause Troubleshooting Step
Ion suppressionOptimize sample preparation to remove interfering matrix components. Use a stable isotope-labeled internal standard.
Poor chromatographic peak shapeEnsure the column is not overloaded. Check for column degradation and replace if necessary. Build-up of biological materials on the column can lead to peak distortion.[5]
Analyte degradationKeep samples cold during preparation and in the autosampler. Analyze samples promptly after preparation.
Inefficient ionizationOptimize ESI source parameters (e.g., spray voltage, gas flow, temperature).

Experimental Protocols

Protocol 1: Synthesis of this compound via the NHS Ester Method

This protocol is adapted from the general method for synthesizing fatty acyl-CoAs using N-hydroxysuccinimide esters.[1]

  • Activation of 2-Hydroxytetradecanoic Acid:

    • Dissolve 2-hydroxytetradecanoic acid and an equimolar amount of N-hydroxysuccinimide in a suitable organic solvent (e.g., dichloromethane).

    • Add an equimolar amount of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the 2-hydroxytetradecanoyl-NHS ester.

  • Coupling with Coenzyme A:

    • Dissolve the 2-hydroxytetradecanoyl-NHS ester in a minimal amount of a water-miscible organic solvent (e.g., dimethylformamide).

    • Prepare a solution of Coenzyme A (lithium salt) in a bicarbonate buffer (pH ~8.0).

    • Add the NHS ester solution dropwise to the Coenzyme A solution while stirring on ice.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification:

    • Purify the this compound using reversed-phase HPLC with a C18 column and a water/acetonitrile (B52724) gradient containing a small amount of a weak acid (e.g., 0.1% formic acid) to ensure proper ionization and peak shape.

    • Lyophilize the fractions containing the pure product.

Protocol 2: Quantification of this compound in Cultured Cells by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of long-chain acyl-CoAs from cell culture samples.[5][6]

  • Sample Collection and Quenching:

    • Rapidly wash cultured cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately quench metabolism by adding ice-cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

  • Extraction:

    • Add a known amount of a suitable internal standard (e.g., C17:0-CoA) to the cell lysate.

    • Homogenize the cells using a sonicator or bead beater.

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable injection solvent (e.g., 50% methanol).

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 10 mM ammonium hydroxide) and an organic component (e.g., acetonitrile with 10 mM ammonium hydroxide).[6]

    • Perform MS/MS analysis in positive ESI mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

Data Presentation

Table 1: Comparison of Analytical Methods for Long-Chain Acyl-CoA Quantification

Method Advantages Disadvantages Typical Limit of Quantification (LOQ)
LC-MS/MSHigh sensitivity and specificity; can distinguish isomers with proper chromatography.[4][6]Susceptible to matrix effects; requires expensive instrumentation.[5]Low pmol range
GC-MSHigh chromatographic resolution.Requires derivatization, which can introduce variability and side reactions.[4]pmol range
HPLC-UVMore accessible instrumentation.Lower sensitivity and specificity compared to MS-based methods.nmol range

Table 2: Stability of Long-Chain Acyl-CoAs under Various Conditions (General Guidance)

Condition Stability Recommendation
pH < 6.0Generally stableSuitable for storage and analysis.
pH 7.0-8.0Moderately stableUse buffered solutions for short-term handling.
pH > 8.0Prone to hydrolysisAvoid alkaline conditions.[3]
Room TemperatureUnstableKeep on ice during sample preparation.
4°CLimited short-term stabilitySuitable for a few hours.
-20°CStable for weeks to monthsSuitable for medium-term storage.
-80°CStable for months to yearsRecommended for long-term storage.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture quenching Metabolic Quenching (e.g., cold solvent) cell_culture->quenching extraction Extraction with Internal Standard quenching->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup lc_separation LC Separation (Reversed-Phase C18) cleanup->lc_separation Inject Sample ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for the quantification of this compound.

ceramide_synthesis cluster_de_novo De Novo Ceramide Synthesis cluster_acylation Acylation palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt serine Serine serine->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine ksr 3-Ketosphinganine Reductase ketosphinganine->ksr sphinganine Sphinganine ksr->sphinganine cers Ceramide Synthase (CERS) sphinganine->cers htd_coa This compound htd_coa->cers dh_ceramide Dihydroceramide (2-hydroxy) cers->dh_ceramide desaturase Dihydroceramide Desaturase dh_ceramide->desaturase ceramide Ceramide (2-hydroxy) desaturase->ceramide

Caption: Role of this compound in de novo ceramide synthesis.

References

Technical Support Center: Enhancing Chromatographic Resolution of 2-Hydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic analysis of 2-hydroxytetradecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for analyzing this compound and similar long-chain acyl-CoAs?

A1: The most prevalent method for the analysis of long-chain acyl-CoAs, including hydroxylated species, is reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC).[1] These separations typically utilize C8 or C18 stationary phases.[1][2][3] Coupling with mass spectrometry (LC-MS/MS) is often employed for sensitive and specific detection.[1][4]

Q2: My peak for this compound is broad and tailing. What are the likely causes and how can I improve the peak shape?

A2: Poor peak shape for acyl-CoAs can stem from several factors. One common issue is secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[5] To address this, you can try adjusting the mobile phase pH.[5] For instance, using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution for long-chain acyl-CoAs.[4] Another strategy is to ensure your sample is dissolved in a solvent compatible with the mobile phase to prevent peak distortion.[6]

Q3: I am observing low signal intensity for my this compound peak. What could be the reason?

A3: Low signal intensity can be due to sample degradation, as acyl-CoAs are known to be unstable.[7] It is crucial to handle samples quickly and at low temperatures. Another possibility is poor ionization efficiency in the mass spectrometer. The use of mobile phase additives like ammonium acetate (B1210297) or ammonium hydroxide (B78521) can improve the ionization of certain lipids.[6] For targeted quantification, using Multiple Reaction Monitoring (MRM) in positive ion mode is often preferred for its high sensitivity.[8]

Q4: How can I improve the separation between this compound and other closely eluting lipid species?

A4: To enhance resolution, optimizing the gradient elution program is key. A typical approach starts with a lower percentage of the organic mobile phase (like acetonitrile (B52724) or methanol) and gradually increases the concentration to elute the more hydrophobic long-chain acyl-CoAs.[8] Experimenting with different organic modifiers, such as switching from acetonitrile to methanol, can also alter selectivity and improve separation. Additionally, using a column with a smaller particle size or a longer column can increase separation efficiency.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor Peak Resolution and Overlapping Peaks
Possible Cause Recommended Solution
Suboptimal Mobile Phase Composition Modify the gradient profile by adjusting the initial and final organic solvent concentrations, as well as the gradient steepness. Consider switching the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity.[8]
Inappropriate Column Chemistry Ensure you are using a suitable reversed-phase column, such as a C8 or C18. For hydroxylated long-chain fatty acids, a C18 column can provide good retention and separation.[2][4]
Column Temperature Fluctuations Use a column oven to maintain a stable temperature throughout the analysis.[1] Consistent temperature helps ensure reproducible retention times and can improve peak shape.
High Flow Rate Reduce the flow rate to allow for better partitioning of the analyte between the stationary and mobile phases, which can lead to improved resolution.
Issue 2: Peak Tailing or Fronting
Possible Cause Recommended Solution
Secondary Silanol Interactions Add a competing base, such as a small amount of ammonium hydroxide, to the mobile phase to block active silanol sites on the column. Alternatively, use a modern, end-capped column with high-purity silica.[5][9]
Column Overload Dilute the sample and inject a smaller volume. Overloading the column can lead to peak distortion, particularly fronting.[5]
Incorrect Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte to ensure a single ionic state, which can prevent peak splitting and tailing.[5]
Sample Solvent Incompatibility Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape at the start of the gradient.[6]

Quantitative Data Summary

The following table presents the reproducibility of an LC-MS/MS method for determining the concentration of various long-chain fatty acyl-CoA species in biological samples, demonstrating the method's reliability.

AnalyteIntra-assay CV (%)Inter-assay CV (%)
C16:1-CoA105-6
C18:1-CoA55-6

CV: Coefficient of Variation. Data adapted from a study on long-chain acyl-CoA concentrations in human skeletal muscle.[1]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Tissue

This protocol is adapted from a method for the extraction of long-chain acyl-CoAs from tissue samples.[1][2]

  • Homogenization: Homogenize approximately 40 mg of frozen tissue in a solution containing 0.5 mL of 100 mM potassium phosphate (B84403) monobasic (KH₂PO₄, pH 4.9) and 0.5 mL of a 3:1:1 mixture of acetonitrile:2-propanol:methanol. It is recommended to include an appropriate internal standard in this mixture.[1]

  • Extraction: Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Reversed-Phase HPLC Method for Long-Chain Acyl-CoA Separation

This protocol is based on established methods for separating long-chain acyl-CoAs.[1][10]

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[1]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water.[1]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Gradient Program:

    • Start at 20% B.

    • Increase to 45% B over 2.8 minutes.

    • Decrease to 25% B over 0.2 minutes.

    • Increase to 65% B over 1.0 minute.

    • Decrease back to 20% B over 0.5 minutes and hold to re-equilibrate.[1]

  • Detection: UV at 260 nm or MS/MS detection in positive ion mode.[2][4]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Resolution start Poor Resolution or Peak Shape check_column Check Column (Age, Contamination) start->check_column check_mobile_phase Check Mobile Phase (Composition, pH) start->check_mobile_phase check_sample Check Sample (Concentration, Solvent) start->check_sample check_column->check_mobile_phase Column is OK replace_column Replace Column check_column->replace_column Column is old or contaminated optimize_gradient Optimize Gradient Program check_mobile_phase->optimize_gradient Suboptimal Separation change_solvent Change Organic Solvent (e.g., ACN to MeOH) check_mobile_phase->change_solvent Poor Selectivity adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph Peak Tailing dilute_sample Dilute Sample / Reduce Injection Volume check_sample->dilute_sample Peak Fronting / Overload end Successful Separation optimize_gradient->end Resolution Improved change_solvent->end Resolution Improved adjust_ph->end Peak Shape Improved dilute_sample->end Peak Shape Improved replace_column->end Resolution Improved

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Acyl_CoA_Metabolism Central Role of Fatty Acyl-CoAs in Metabolism fatty_acids Fatty Acids acyl_coa Fatty Acyl-CoAs (e.g., this compound) fatty_acids->acyl_coa Activation beta_oxidation Beta-Oxidation (Energy Production) acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis (Membranes, Storage) acyl_coa->lipid_synthesis signaling Cell Signaling (e.g., PPAR activation) acyl_coa->signaling

Caption: Simplified diagram of fatty acyl-CoA metabolic pathways.

References

Validation & Comparative

Validating the Biological Activity of Synthetic 2-Hydroxytetradecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of synthetic 2-hydroxytetradecanoyl-CoA. It offers a comparative analysis against relevant alternatives, supported by experimental data and detailed methodologies. The focus is on empowering researchers to objectively assess the functional role of this specific 2-hydroxy fatty acyl-CoA in relevant biological systems.

Introduction to this compound and its Biological Significance

This compound is the activated form of 2-hydroxytetradecanoic acid (also known as 2-hydroxymyristic acid)[1]. Its primary biological relevance lies in its role as a precursor for the synthesis of 2-hydroxylated sphingolipids[2][3]. These specialized lipids, characterized by a hydroxyl group at the second carbon of the fatty acid chain, are integral components of cell membranes, particularly abundant in the myelin sheath of the nervous system and the stratum corneum of the skin[2][4][5].

The synthesis of 2-hydroxy fatty acids is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H)[6][7]. This enzyme stereospecifically produces the (R)-enantiomer of 2-hydroxy fatty acids[8][9]. Deficiencies in FA2H function are linked to severe neurodegenerative disorders, highlighting the critical role of 2-hydroxylated sphingolipids in maintaining neural health[4][6].

The presence of the 2-hydroxyl group imparts unique biophysical properties to sphingolipids, enhancing their capacity for hydrogen bonding. This facilitates stronger and more stable interactions within membrane microdomains, such as lipid rafts[2][3]. Consequently, 2-hydroxylated sphingolipids are crucial for the organization of these rafts, which serve as platforms for cellular signaling, affecting pathways that regulate cell growth, differentiation, and survival[10][11].

Validating the biological activity of synthetic this compound is essential to confirm its proper incorporation into these metabolic and signaling pathways and to elucidate its specific effects compared to its non-hydroxylated counterpart and other fatty acyl-CoAs.

Comparative Analysis of this compound and Alternatives

The primary alternative for comparative analysis is its non-hydroxylated equivalent, tetradecanoyl-CoA (myristoyl-CoA) . This comparison directly elucidates the functional significance of the 2-hydroxyl group. Other long-chain fatty acyl-CoAs can also be used to assess chain-length specificity in biological assays.

Performance in Enzymatic Assays

The most direct way to validate the biological activity of synthetic this compound is to assess its role as a substrate in the synthesis of 2-hydroxylated lipids. The key enzyme in this process is Fatty Acid 2-Hydroxylase (FA2H). While FA2H acts on the free fatty acid, the subsequent incorporation into ceramides (B1148491) requires the CoA-activated form.

Table 1: Comparison of Substrate Specificity for Fatty Acid 2-Hydroxylase (FA2H)

SubstrateRelative Activity (%)Key Observations
Tetracosanoic Acid (C24:0)~100%Often used as a reference substrate in FA2H assays due to its prevalence in myelin.
Tetradecanoic Acid (C14:0) Varies by studyGenerally a substrate for FA2H, but kinetic parameters may differ from very-long-chain fatty acids.
Hexadecanoic Acid (C16:0)Varies by studyA known substrate for FA2H.
Oleic Acid (C18:1)Lower than saturated FAsFA2H can hydroxylate unsaturated fatty acids, but often with lower efficiency.

Note: Specific kinetic data for FA2H with tetradecanoic acid is not extensively reported in all studies, but the enzyme is known to act on a range of long-chain fatty acids.

Effects on Cellular Systems

The biological activity of this compound can be further validated by examining its effects on cellular processes, particularly those involving membrane structure and function.

Table 2: Comparison of Cellular Effects of 2-Hydroxy Fatty Acids vs. Non-Hydroxylated Fatty Acids

ParameterEffect of 2-Hydroxy Fatty AcidsEffect of Non-Hydroxylated Fatty Acids
Membrane Fluidity Decrease (increase in order)Increase (decrease in order)[12]
Lipid Raft Stability Increased stability and organization[2]Less pronounced effect on raft stability
Keratinocyte Differentiation Promotes formation of normal lamellar membranes[3]Essential for barrier function, but 2-hydroxylation adds a specific structural role[9][13]
Cell Signaling (e.g., GLUT4) Can restore signaling in FA2H-deficient cells[8]Does not rescue signaling deficits caused by lack of 2-hydroxylation[8]

Experimental Protocols

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This assay measures the conversion of a fatty acid substrate to its 2-hydroxylated product by FA2H, typically in a microsomal preparation from cells or tissues expressing the enzyme.

Methodology:

  • Preparation of Microsomes: Isolate microsomal fractions from FA2H-expressing cells (e.g., transfected COS7 cells or brain tissue) by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing:

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Purified NADPH:cytochrome P-450 reductase

    • Microsomal protein

  • Substrate Preparation: Solubilize the fatty acid substrate (e.g., deuterated tetradecanoic acid for easy detection) in a solution like α-cyclodextrin.

  • Enzymatic Reaction: Initiate the reaction by adding the substrate to the pre-warmed reaction mixture. Incubate at 37°C with shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding a strong acid. Extract the lipids using a suitable organic solvent system (e.g., chloroform/methanol).

  • Derivatization: Convert the extracted fatty acids to their trimethylsilyl (B98337) (TMS) ether derivatives for GC-MS analysis.

  • Quantification: Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS). Quantify the amount of 2-hydroxylated product formed by comparing it to a known amount of an internal standard.

Cellular Lipid Raft Analysis

This protocol details the isolation of lipid rafts (detergent-resistant membranes) from cultured cells treated with 2-hydroxytetradecanoic acid to assess its incorporation and effect on raft composition.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., keratinocytes, oligodendrocytes, or a relevant cancer cell line) to near confluency. Treat the cells with synthetic 2-hydroxytetradecanoic acid or a suitable control (e.g., tetradecanoic acid or vehicle) for a specified period.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a cold lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors[14].

  • Sucrose (B13894) Gradient Ultracentrifugation:

    • Mix the cell lysate with a high-concentration sucrose solution to bring it to ~40% sucrose.

    • Place this mixture at the bottom of an ultracentrifuge tube.

    • Carefully layer decreasing concentrations of sucrose solutions on top (e.g., 30% and 5%) to create a discontinuous gradient[14].

  • Centrifugation: Centrifuge the gradient at high speed (e.g., >100,000 x g) for a prolonged period (e.g., 18-24 hours) at 4°C[15]. Lipid rafts, being less dense, will float to the interface between the lower sucrose concentrations.

  • Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts are typically found in the upper, low-density fractions.

  • Analysis of Fractions:

    • Western Blotting: Analyze the protein content of each fraction to identify raft-marker proteins (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor) to confirm successful isolation.

    • Lipid Analysis (LC-MS/MS): Extract lipids from the raft and non-raft fractions. Analyze the lipid composition, particularly the ceramide profile, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the incorporation of the 2-hydroxy fatty acid into sphingolipids within the rafts[16][17][18].

Visualizations

Signaling Pathway

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Palmitoyl_CoA Palmitoyl-CoA DHS 3-ketodihydrosphingosine Palmitoyl_CoA->DHS SPT Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Tetradecanoyl-CoA) Serine Serine Serine->DHS SPT Dihydrosphingosine Dihydrosphingosine DHS->Dihydrosphingosine DHCer Dihydroceramide Dihydrosphingosine->DHCer CerS 2_OH_Cer 2-Hydroxy Ceramide Dihydrosphingosine->2_OH_Cer CerS Ceramide Ceramide DHCer->Ceramide SM Sphingomyelin Ceramide->SM GSL Glycosphingolipids Ceramide->GSL Fatty_Acyl_CoA->DHCer incorporated by CerS 2_OH_FA 2-Hydroxy Fatty Acid (from 2-Hydroxytetradecanoic Acid) 2_OH_FA_CoA This compound (Synthetic Input) 2_OH_FA->2_OH_FA_CoA Acyl-CoA Synthetase 2_OH_FA_CoA->2_OH_Cer CerS 2_OH_GSL 2-Hydroxy Glycosphingolipids 2_OH_Cer->2_OH_GSL

Caption: Simplified pathway of de novo sphingolipid synthesis, highlighting the incorporation of synthetic this compound.

Experimental Workflow

FA2H_Assay_Workflow A 1. Prepare Microsomes (FA2H source) B 2. Prepare Reaction Mix (Buffer, NADPH system, Reductase) D 4. Incubate at 37°C B->D C 3. Add Substrate (e.g., d4-Tetradecanoic Acid) C->D E 5. Stop Reaction & Extract Lipids D->E F 6. Derivatize to TMS ethers E->F G 7. Analyze by GC-MS F->G H 8. Quantify Product (d4-2-OH-Tetradecanoic Acid) G->H

Caption: Workflow for the in vitro Fatty Acid 2-Hydroxylase (FA2H) activity assay.

Logical Relationship

Lipid_Raft_Analysis cluster_analysis Analysis of Fractions start Cultured Cells treat Treat with: - 2-OH-Tetradecanoic Acid - Tetradecanoic Acid (Control) start->treat lyse Lyse in Cold Detergent Buffer treat->lyse gradient Sucrose Density Gradient Ultracentrifugation lyse->gradient collect Collect Fractions gradient->collect wb Western Blot (Raft vs. Non-Raft Markers) collect->wb Protein lcms LC-MS/MS Lipidomics (Ceramide Profiling) collect->lcms Lipid result Compare Lipid Composition of Raft vs. Non-Raft Fractions wb->result lcms->result

Caption: Workflow for the analysis of lipid raft composition after fatty acid treatment.

References

A Comparative Analysis of 2-Hydroxytetradecanoyl-CoA and Tetradecanoyl-CoA: Biochemical and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and cellular effects of 2-hydroxytetradecanoyl-CoA and its non-hydroxylated counterpart, tetradecanoyl-CoA (commonly known as myristoyl-CoA). This comparison is supported by experimental data to delineate their distinct roles in cellular processes.

Introduction

Tetradecanoyl-CoA is a well-characterized saturated fatty acyl-CoA that plays a crucial role in cellular metabolism, particularly as the substrate for protein N-myristoylation, a vital co- and post-translational modification that influences protein localization and function.[1][2] this compound is a hydroxylated derivative, synthesized by the enzyme fatty acid 2-hydroxylase (FA2H). This modification, though seemingly minor, imparts distinct physicochemical properties that lead to significantly different biological activities.

Data Presentation

The following tables summarize the key quantitative data comparing the effects of these two molecules.

Table 1: Comparison of Biochemical Properties and Enzyme Interactions

ParameterThis compoundTetradecanoyl-CoA (Myristoyl-CoA)Reference
Enzyme Interaction
N-myristoyltransferase (NMT) Inhibition (Ki)45 nM (as 2-hydroxymyristoyl-CoA)Not an inhibitor; it is the primary substrate[3]
Precursor Activity
N-myristoyltransferase (NMT) SubstratePoor substrate; transfer to peptide is minimalPrimary acyl-CoA substrate for N-myristoylation[3]

Table 2: Comparative Effects on Cellular Properties

Cellular Effect2-Hydroxylated Fatty AcidsTetradecanoyl-CoA (via Myristoylated Proteins)Reference
Membrane Properties Alters membrane fluidity and lateral organization; induces phase separation in cholesterol-rich domains.[4][5][6]Myristoylation of proteins is crucial for their membrane anchoring and localization to specific membrane domains like lipid rafts.[7][4][5][6][7]
Protein Modification Inhibits protein N-myristoylation when metabolically activated.[3]Essential for the N-myristoylation of a wide range of cellular and viral proteins.[1][2][1][2][3]

Experimental Protocols

N-myristoyltransferase (NMT) Inhibition Assay

A common method to assess the inhibitory potential of acyl-CoA analogs on NMT activity is a filter-binding assay using a radiolabeled substrate.

Objective: To determine the inhibitory constant (Ki) of 2-hydroxymyristoyl-CoA against N-myristoyltransferase.

Materials:

  • Purified recombinant N-myristoyltransferase (NMT)

  • [³H]Myristoyl-CoA

  • Peptide substrate (e.g., a synthetic peptide corresponding to the N-terminus of a known myristoylated protein)

  • 2-Hydroxymyristoyl-CoA (synthesized and purified)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EGTA)

  • P81 phosphocellulose filter paper

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing assay buffer, purified NMT, and the peptide substrate.

  • Add varying concentrations of the inhibitor, 2-hydroxymyristoyl-CoA.

  • Initiate the reaction by adding a fixed concentration of [³H]Myristoyl-CoA.

  • Incubate the reactions at 30°C for a predetermined time (e.g., 20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash the filters extensively with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unincorporated [³H]Myristoyl-CoA.

  • Measure the radioactivity retained on the filters using a scintillation counter. This radioactivity corresponds to the [³H]myristoylated peptide.

  • Calculate the initial reaction velocities at each inhibitor concentration.

  • Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using non-linear regression analysis.[3]

Analysis of Membrane Domain Alterations by X-ray Diffraction

Synchrotron X-ray diffraction can be employed to study the effects of 2-hydroxylated fatty acids on the structure of model membranes.

Objective: To characterize the structural changes in lipid bilayers induced by the incorporation of a 2-hydroxylated fatty acid.

Materials:

  • Model lipids (e.g., DOPC, sphingomyelin, cholesterol) to create liposomes mimicking lipid rafts.

  • 2-Hydroxyoleic acid (as a representative 2-hydroxylated fatty acid).[5]

  • Buffer for liposome (B1194612) preparation (e.g., Tris buffer with NaCl).

  • Synchrotron X-ray source and detector.

Procedure:

  • Prepare multilamellar vesicles (MLVs) of the desired lipid composition by dissolving the lipids in an organic solvent, evaporating the solvent to form a thin film, and hydrating the film with buffer.

  • Incorporate the 2-hydroxylated fatty acid into the liposomes at various molar ratios.

  • Load the liposome samples into capillaries for X-ray analysis.

  • Expose the samples to the synchrotron X-ray beam and collect the diffraction patterns at different temperatures.

  • Analyze the diffraction patterns to determine parameters such as the lamellar repeat distance (d-spacing), which provides information about the thickness of the lipid bilayer and the intervening water layer.

  • Compare the diffraction patterns of liposomes with and without the 2-hydroxylated fatty acid to assess its impact on membrane structure and phase behavior.[5][6]

Mandatory Visualization

Signaling Pathway Diagrams

Tetradecanoyl_CoA_Pathway cluster_synthesis Synthesis cluster_myristoylation Protein N-Myristoylation cluster_function Cellular Function Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP ATP ATP->Acyl-CoA Synthetase CoA CoA CoA->Acyl-CoA Synthetase Tetradecanoyl-CoA Tetradecanoyl-CoA Acyl-CoA Synthetase->Tetradecanoyl-CoA NMT N-myristoyltransferase Tetradecanoyl-CoA->NMT Myristoylated Protein Myristoylated Protein NMT->Myristoylated Protein Protein Substrate Protein Substrate Protein Substrate->NMT Membrane Targeting Membrane Targeting Myristoylated Protein->Membrane Targeting Signal Transduction Signal Transduction Membrane Targeting->Signal Transduction

Caption: Tetradecanoyl-CoA metabolic and signaling pathway.

Hydroxytetradecanoyl_CoA_Effects cluster_synthesis Synthesis cluster_inhibition NMT Inhibition cluster_membrane Membrane Alteration Tetradecanoic Acid Tetradecanoic Acid FA2H Fatty Acid 2-Hydroxylase Tetradecanoic Acid->FA2H 2-Hydroxytetradecanoic Acid 2-Hydroxytetradecanoic Acid FA2H->2-Hydroxytetradecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Hydroxytetradecanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound NMT N-myristoyltransferase This compound->NMT Membrane Fluidity Membrane Fluidity This compound->Membrane Fluidity Lipid Raft Organization Lipid Raft Organization This compound->Lipid Raft Organization Protein N-Myristoylation Protein N-Myristoylation NMT->Protein N-Myristoylation Altered Signaling Altered Signaling Lipid Raft Organization->Altered Signaling

Caption: this compound synthesis and cellular effects.

Conclusion

References

A Comparative Guide to 2-Hydroxytetradecanoyl-CoA and Other 2-Hydroxy Acyl-CoAs in Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-hydroxytetradecanoyl-CoA and other 2-hydroxy acyl-CoAs, focusing on their distinct roles in cellular functions. This document summarizes available experimental data, details relevant experimental protocols, and presents key metabolic and signaling pathways.

Introduction to 2-Hydroxy Acyl-CoAs

2-hydroxy acyl-CoAs are critical intermediates in the metabolism of 2-hydroxy fatty acids (2-HFAs). These specialized lipids are integral components of sphingolipids, particularly abundant in the nervous system, skin, and kidneys[1]. The presence of a hydroxyl group at the alpha-carbon of the fatty acyl chain confers unique biochemical properties to these molecules, influencing membrane structure and cellular signaling. The chain length of the 2-HFA moiety plays a significant role in determining the specific function of the resulting sphingolipid. This guide focuses on comparing the functions of this compound (a 14-carbon 2-hydroxy acyl-CoA) with other prevalent 2-hydroxy acyl-CoAs, such as those with 16 (palmitoyl), 18 (stearoyl), and very-long-chain fatty acids.

Biochemical Comparison: Enzyme Specificity and Metabolism

The metabolism of 2-hydroxy acyl-CoAs is primarily governed by three key enzyme families: Fatty Acid 2-Hydroxylases (FA2H), Ceramide Synthases (CerS), and 2-Hydroxyacyl-CoA Lyases (HACL). The substrate specificity of these enzymes for different 2-hydroxy acyl-CoA chain lengths is a key determinant of their biological function.

Table 1: Enzyme Substrate Specificity for 2-Hydroxy Acyl-CoAs

Enzyme FamilySpecific Enzyme(s)Preferred 2-Hydroxy Acyl-CoA Substrate(s)Key Functions
Fatty Acid 2-Hydroxylase (FA2H) FA2HAppears to act on a range of fatty acid chain lengths, producing the (R)-enantiomer[2][3][4]. Plant orthologs show specificity, with FAH1 preferring very-long-chain and FAH2 preferring long-chain fatty acids[2][5].Catalyzes the formation of 2-hydroxy fatty acids from fatty acids.
Ceramide Synthases (CerS) CerS12-hydroxystearoyl-CoA (C18)[6]Synthesis of 2-hydroxy ceramides (B1148491).
CerS2Very-long-chain 2-hydroxy acyl-CoAs (C20-C26)[7]Synthesis of very-long-chain 2-hydroxy ceramides, crucial for myelin stability[8].
CerS3Broad specificity, including very-long-chain 2-hydroxy acyl-CoAs.[6]Synthesis of a wide range of 2-hydroxy ceramides, important in the epidermis.
CerS5 & CerS62-hydroxypalmitoyl-CoA (C16)[2]Synthesis of long-chain 2-hydroxy ceramides implicated in metabolic regulation[9][10].
2-Hydroxyacyl-CoA Lyase (HACL) HACL1Long-chain 2-hydroxy acyl-CoAs (e.g., 2-hydroxyoctadecanoyl-CoA) and 2-hydroxy-3-methylacyl-CoAs[6][11].Peroxisomal degradation of 2-hydroxy fatty acids.

While direct comparative kinetic data (Km, Vmax) for this compound across these enzymes is limited in the available literature, the substrate specificities of the CerS family suggest a division of labor based on acyl chain length. It can be inferred that this compound (C14) would be a substrate for CerS isoforms that handle shorter to medium-length acyl chains, though specific efficiency is not well-documented.

Functional Comparison: Impact on Cellular Processes

The acyl chain length of 2-hydroxy fatty acids within sphingolipids significantly impacts their function, particularly in modulating the biophysical properties of cell membranes and participating in signaling cascades.

Role in Membrane Biophysics

The presence of the 2-hydroxyl group allows for the formation of hydrogen bonds with adjacent lipids, leading to tighter packing of sphingolipids in membranes[8]. This contributes to the stability of specialized membrane domains, such as the myelin sheath[8]. The length of the acyl chain further modulates these interactions. While direct studies on this compound are scarce, it is established that the effects of ceramides on membrane fluidity are dependent on their acyl chain length[9]. Generally, longer saturated acyl chains promote a more ordered, gel-like state in membranes[2]. Therefore, it is plausible that ceramides containing 2-hydroxytetradecanoic acid would have a less pronounced ordering effect on membranes compared to those with longer 2-hydroxy acyl chains like stearic acid (C18) or very-long-chain fatty acids.

Involvement in Cell Signaling

2-hydroxy ceramides are potent signaling molecules, often exhibiting stronger effects than their non-hydroxylated counterparts. For instance, they are more potent inducers of apoptosis[12]. The pro-apoptotic activity of 2-hydroxy ceramides can be stereospecific, with the (R)-enantiomer produced by FA2H being more active[8].

Studies have shown that (R)-2-hydroxy-C16-ceramide can induce the dephosphorylation of Akt and MAP kinases, key signaling proteins involved in cell survival and proliferation[8]. This effect was not observed with the (S)-enantiomer or non-hydroxylated C16-ceramide, highlighting the specific signaling roles of 2-hydroxy fatty acids[8]. While specific signaling pathways differentially regulated by this compound versus other 2-hydroxy acyl-CoAs have not been elucidated, the chain length-dependent substrate specificity of CerS enzymes suggests that the cellular context and the specific CerS isoforms expressed will determine the predominant 2-hydroxy ceramide species produced and, consequently, the downstream signaling events.

Experimental Protocols

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol is adapted from a highly sensitive method using gas chromatography-mass spectrometry (GC-MS)[9][13].

a. Materials:

  • Microsomal fractions from cells or tissues expressing FA2H.

  • Deuterated fatty acid substrate (e.g., [3,3,5,5-D4]tetracosanoic acid).

  • α-cyclodextrin.

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Purified NADPH:cytochrome P-450 reductase.

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Solvents for extraction (e.g., chloroform (B151607), methanol).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

b. Procedure:

  • Prepare the substrate by solubilizing the deuterated fatty acid in an α-cyclodextrin solution.

  • Set up the reaction mixture containing the microsomal protein, the NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and the deuterated fatty acid substrate in the reaction buffer.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a mixture of chloroform and methanol.

  • Extract the lipids and isolate the fatty acid fraction.

  • Derivatize the hydroxylated product to its trimethylsilyl (B98337) (TMS) ether derivative.

  • Analyze the sample by GC-MS to quantify the deuterated 2-hydroxy fatty acid product.

In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol is based on a fluorescent assay using NBD-labeled sphinganine[14].

a. Materials:

  • Cell or tissue homogenates containing CerS.

  • NBD-sphinganine (fluorescent substrate).

  • Fatty acyl-CoA of interest (e.g., this compound).

  • Reaction buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.

  • Solvents for extraction and chromatography (e.g., chloroform, methanol, water).

  • Thin-layer chromatography (TLC) plates.

b. Procedure:

  • Prepare the reaction mixture containing the cell/tissue homogenate, NBD-sphinganine, and the specific fatty acyl-CoA in the reaction buffer.

  • Incubate the reaction at 37°C for a desired time (e.g., 60-120 minutes).

  • Terminate the reaction by adding chloroform:methanol (2:1, v/v).

  • Extract the lipids.

  • Separate the fluorescently labeled ceramide product from the unreacted NBD-sphinganine substrate using TLC.

  • Visualize and quantify the fluorescent product on the TLC plate using a fluorescence imager.

Analysis of 2-Hydroxy Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a general approach for the quantitative analysis of various sphingolipid species[15][16].

a. Materials:

  • Lipid extracts from cells or tissues.

  • Internal standards for various sphingolipid classes (including 2-hydroxy species if available).

  • LC-MS/MS system (e.g., triple quadrupole or QTRAP mass spectrometer).

  • Appropriate LC column (e.g., C18 for reverse-phase or silica (B1680970) for normal-phase chromatography).

  • Mobile phases for LC separation.

b. Procedure:

  • Perform lipid extraction from the biological sample, adding a cocktail of internal standards.

  • Separate the different lipid species using liquid chromatography. The choice of normal-phase or reverse-phase chromatography will depend on the specific sphingolipids being analyzed.

  • Detect and quantify the sphingolipids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion pairs are used to identify and quantify each lipid species, including those containing 2-hydroxy fatty acids.

  • Data analysis is performed by comparing the peak areas of the endogenous lipids to their corresponding internal standards.

Visualizations

Metabolic Pathway of 2-Hydroxy Acyl-CoAs

Metabolic_Pathway FA Fatty Acid (e.g., Tetradecanoic Acid) FA2H Fatty Acid 2-Hydroxylase (FA2H) FA->FA2H Hydroxylation HFA 2-Hydroxy Fatty Acid (e.g., 2-Hydroxytetradecanoic Acid) FA2H->HFA AcylCoASynth Acyl-CoA Synthetase HFA->AcylCoASynth Activation HFA_CoA 2-Hydroxy Acyl-CoA (e.g., this compound) AcylCoASynth->HFA_CoA CerS Ceramide Synthase (CerS) HFA_CoA->CerS HACL 2-Hydroxyacyl-CoA Lyase (HACL1) HFA_CoA->HACL Degradation H_Cer 2-Hydroxy Ceramide CerS->H_Cer Synthesis SphingoidBase Sphingoid Base SphingoidBase->CerS ComplexSL Complex 2-Hydroxy Sphingolipids H_Cer->ComplexSL Further Metabolism Degradation Degradation Products (Fatty Aldehyde + Formyl-CoA) HACL->Degradation

Caption: Metabolic pathway of 2-hydroxy acyl-CoAs.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_biochem cluster_functional start Start: Select 2-Hydroxy Acyl-CoAs for Comparison (e.g., C14, C16, C18) biochem Biochemical Analysis start->biochem functional Functional Analysis start->functional enzyme_assay Enzyme Kinetic Assays (FA2H, CerS, HACL) biochem->enzyme_assay kinetics Determine Km, Vmax enzyme_assay->kinetics data_integration Data Integration and Comparison kinetics->data_integration cell_culture Cell Culture Experiments functional->cell_culture lipid_analysis Lipidomic Analysis (LC-MS/MS) cell_culture->lipid_analysis membrane_studies Membrane Biophysical Studies cell_culture->membrane_studies signaling_studies Signaling Pathway Analysis (e.g., Western Blot) cell_culture->signaling_studies lipid_analysis->data_integration membrane_studies->data_integration signaling_studies->data_integration

Caption: Experimental workflow for comparing 2-hydroxy acyl-CoAs.

Conclusion

While direct quantitative comparisons of the functional and biochemical properties of this compound with other 2-hydroxy acyl-CoAs are not extensively documented, the existing literature provides a strong basis for inferring their differential roles. The substrate specificities of the Ceramide Synthase family indicate a clear segregation in the metabolism of 2-hydroxy acyl-CoAs based on their chain length. This, in turn, suggests that the resulting 2-hydroxy ceramides will have distinct effects on membrane biophysics and cellular signaling pathways. Ceramides containing shorter 2-hydroxy acyl chains, such as this compound, may have a less pronounced effect on membrane ordering compared to their longer-chain counterparts. Future research focusing on direct comparative studies, particularly quantitative enzyme kinetics and biophysical measurements with a range of 2-hydroxy acyl-CoA species, will be crucial for a more complete understanding of their specific biological functions and for the development of targeted therapeutic strategies.

References

A Researcher's Guide to Validating Antibodies for Proteins Involved in 2-Hydroxytetradecanoyl-CoA Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating proteins that bind to 2-hydroxytetradecanoyl-CoA, a critical aspect of their work involves the use of highly specific and well-validated antibodies. This compound is an analog of myristoyl-CoA and acts as a potent inhibitor of N-myristoyltransferases (NMTs). Consequently, the study of proteins that interact with this molecule is intrinsically linked to the investigation of N-myristoylation, a crucial lipid modification, and the enzymes that catalyze it, namely NMT1 and NMT2. This guide provides a comprehensive comparison of commercially available antibodies for NMT1 and NMT2, details on alternative detection methods, and standardized experimental protocols to aid in the rigorous validation of these essential research tools.

Comparison of Commercially Available NMT Antibodies

The selection of a suitable antibody is paramount for obtaining reliable and reproducible experimental data. Below is a comparative summary of commercially available antibodies for N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2). The tables include information on supplier, catalog number, antibody type, host species, and validated applications, along with available validation data.

N-myristoyltransferase 1 (NMT1) Antibodies
SupplierCatalog NumberTypeHostValidated ApplicationsValidation Data Summary
Thermo Fisher ScientificPA5-78082PolyclonalRabbitWB, ICC/IFWB: Data not provided on the product page. ICC/IF: Staining of NMT1 in HeLa cells shows cytoplasmic localization[1].
Human Protein AtlasHPA022963PolyclonalRabbitWB, IHCWB: Validation of protein expression in relevant lysates. IHC: Orthogonal validation comparing protein expression with RNA-seq data in human cerebral cortex and skeletal muscle tissues[2].
MilliporeSigmaUnspecifiedUnspecifiedUnspecifiedWBA user review indicates the antibody worked well to detect NMT1 knockdown in PC-3 cells via Western Blot[3].
Proteintech11546-1-APPolyclonalRabbitWB, IP, IHC, IF/ICCWB: Detected in SKOV-3, PC-3, HeLa, L02 cells, and mouse pancreas tissue. IP: Detected in HeLa cells. IHC: Detected in mouse kidney, human heart, and human kidney tissues. IF/ICC: Detected in MCF-7 cells[4].
Abcamab186123PolyclonalRabbitWB, IPWB: Detected in HeLa, 293T, Jurkat, TCMK-1, and NIH3T3 whole cell lysates. IP: Immunoprecipitation of NMT1 from 293T whole cell lysate[5].
Santa Cruz Biotechnologysc-393744 (B-11)MonoclonalMouseWB, IP, IF, ELISAValidated for detection of NMT1 in human, mouse, and rat samples[6].
Novus BiologicalsNBP1-82547PolyclonalRabbitWB, IHCWB: Analysis in NIH-3T3 and NBT-II cell lysates, and in human HDLM-2 cells. IHC: Staining of human cerebral cortex shows cytoplasmic positivity in neuronal cells. Orthogonal validation against RNA-seq data is also presented.
CusabioCSB-PA557232PolyclonalRabbitIHCImmunohistochemistry of paraffin-embedded Human liver and cervical cancer tissues[7].
N-myristoyltransferase 2 (NMT2) Antibodies
SupplierCatalog NumberTypeHostValidated ApplicationsValidation Data Summary
Santa Cruz Biotechnologysc-136005MonoclonalMouseWB, IP, IFValidated for detection of NMT2 in human samples. A user review indicates exceptional immunofluorescence staining in ES-2 cells[8].
RayBiotech102-25408PolyclonalRabbitWBWestern blot analysis of NMT2 in HepG2 cell line lysate[9].
ABclonalA7042PolyclonalRabbitWB, IF/ICC, ELISAWB: Data not provided on the product page. IF/ICC: Immunofluorescence analysis of A-549 cells[10].
Sigma-AldrichHPA001303PolyclonalRabbitIHC, IFSupported by extensive characterization from the Human Protein Atlas project, with images available on the HPA site.
GeneTexGTX115976PolyclonalRabbitWB, IHC, IFWB: Western blot in Raji whole cell lysate. IHC: Immunohistochemical analysis of paraffin-embedded human hepatoma. IF: Immunofluorescence analysis of methanol-fixed A431 cells[11].

Alternative Approaches for Detecting Myristoylated Proteins

Beyond the use of NMT-specific antibodies, other methods can be employed to study protein myristoylation. These alternatives can provide complementary data and are valuable for validating antibody-based findings.

Pan-Myristoylation Antibodies

Antibodies that recognize the myristoyl-glycine motif common to all N-myristoylated proteins offer a broader approach to studying this modification.

SupplierCatalog NumberTypeHostValidated ApplicationsValidation Data Summary
antibodies-onlineABIN4902480PolyclonalRabbitWB, ELISAThe antibody is stated to detect endogenous myristoylated proteins[12].
MyBioSourceMBS2549218PolyclonalRabbitWB, ELISAWestern Blot analysis of KB and Mouse lung cells using this antibody is shown[13].
CusabioUnspecifiedPolyclonalRabbitWB, ELISAWestern Blot analysis of KB cells is presented. The immunogen is a synthetic myristoylated peptide[14].

It is important to note that while pan-specific antibodies can be useful, their specificity should be carefully validated, as they may cross-react with other acylated proteins or unmodified N-terminal glycine (B1666218) residues under certain conditions.

Click Chemistry-Based Detection

A powerful, non-antibody-based method for detecting myristoylated proteins involves metabolic labeling with a myristic acid analog containing a "clickable" functional group, such as an alkyne or an azide[15][16][17].

The general workflow for this method is as follows:

  • Cells are incubated with the myristic acid analog, which is incorporated into proteins by NMTs.

  • Cell lysates are prepared, and the modified proteins are "clicked" to a reporter molecule (e.g., biotin (B1667282) for affinity purification or a fluorophore for in-gel visualization) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction[18].

  • The labeled proteins can then be detected by Western blotting (using streptavidin-HRP for biotinylated proteins) or by in-gel fluorescence scanning.

This method offers the advantage of directly detecting the myristoylation event and can be used to profile all myristoylated proteins in a sample[19].

Experimental Protocols

Rigorous and consistent experimental protocols are essential for antibody validation and obtaining reliable data. Below are detailed methodologies for Western Blotting and Immunoprecipitation.

Western Blot Protocol for NMT Detection
  • Sample Preparation:

    • For adherent cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

    • For tissue samples, homogenize in RIPA buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-NMT1 or anti-NMT2) at the recommended dilution overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunoprecipitation Protocol for NMT
  • Lysate Preparation:

    • Prepare cell or tissue lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody against NMT1 or NMT2 overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using the same or a different antibody against the target protein.

Visualizing Key Processes and Workflows

To further clarify the concepts and procedures discussed, the following diagrams illustrate a relevant signaling pathway and key experimental workflows.

N_Myristoylation_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Membrane Myristoyl-CoA Myristoyl-CoA NMT NMT1/NMT2 Myristoyl-CoA->NMT Substrate Myr_Protein Myristoylated Protein NMT->Myr_Protein Catalyzes Protein Target Protein (N-terminal Glycine) Protein->NMT Substrate Membrane_Localization Membrane Localization & Signal Transduction Myr_Protein->Membrane_Localization Targets to Membrane

N-Myristoylation Signaling Pathway

WB_Workflow A 1. Sample Lysis B 2. SDS-PAGE A->B C 3. Protein Transfer (to Membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection (ECL) F->G H 8. Analysis G->H

Western Blot Experimental Workflow

IP_Workflow A 1. Cell Lysis (Non-denaturing) B 2. Primary Antibody Incubation A->B C 3. Protein A/G Bead Incubation B->C D 4. Washing C->D E 5. Elution D->E F 6. Western Blot Analysis E->F

Immunoprecipitation Experimental Workflow

Comparison of Detection Methods

References

A Researcher's Guide to the Quantitative Analysis of 2-Hydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 2-hydroxytetradecanoyl-CoA is critical for advancing our understanding of fatty acid metabolism and its role in various disease states. This guide provides a comprehensive comparison of the primary methodologies for the quantification of this important metabolic intermediate.

This compound is a key molecule in the alpha-oxidation pathway of fatty acids, a metabolic route responsible for the breakdown of branched-chain fatty acids and some straight-chain fatty acids. Dysregulation of this pathway has been implicated in several metabolic disorders. Consequently, robust and reliable methods for the quantification of this compound are essential for both basic research and the development of novel therapeutics.

This guide explores the two predominant analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays. We will delve into the experimental protocols for each, present a comparative analysis of their performance, and provide a visual representation of the metabolic pathway in which this compound participates.

Comparative Analysis of Measurement Methods

The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of LC-MS/MS and a proposed Enzymatic Assay.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay (Fluorometric)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for specific identification and quantification.Enzymatic conversion of the analyte, coupled to a reaction that produces a fluorescent signal proportional to the analyte concentration.
Specificity Very High (based on retention time and specific mass-to-charge ratio transitions).Moderate to High (dependent on enzyme specificity for the substrate).
Sensitivity Very High (typically in the low femtomole to picomole range).[1]High (typically in the picomole to nanomole range).[2]
Throughput Moderate (sample preparation can be intensive, but autosamplers allow for unattended runs of multiple samples).High (can be adapted to a 96-well plate format for simultaneous analysis of many samples).[3]
Instrumentation Requires a dedicated LC-MS/MS system.Requires a fluorometer or a plate reader with fluorescence capabilities.
Sample Matrix Can be applied to complex biological matrices like tissue homogenates and cell lysates.[4][5]May be susceptible to interference from other components in the sample matrix.[3]
Multiplexing Capable of simultaneously measuring multiple acyl-CoA species in a single run.[1][6]Typically measures a single analyte per assay.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is a synthesized approach for the quantification of this compound in biological samples, based on established methods for long-chain acyl-CoAs.[4][5]

1. Sample Preparation (from tissue)

  • Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 2:1 (v/v) methanol/water.

  • Extraction: Add 1 mL of chloroform (B151607) and vortex vigorously. Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Washing: Collect the upper aqueous phase and wash the lower organic phase with 1 mL of methanol/water (1:1, v/v).

  • Pooling and Drying: Pool the aqueous phases and dry under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

  • Instrumentation: A triple quadrupole mass spectrometer is typically used for MRM experiments.

Proposed Enzymatic Assay (Fluorometric)

This proposed protocol is based on the activity of Phytanoyl-CoA 2-hydroxylase (PAHX) and the detection of a reaction byproduct. A specific assay for this compound is not commercially available, but a custom assay can be developed.

1. Principle

The assay would be based on the enzymatic activity of a 2-hydroxyacyl-CoA dehydrogenase that would oxidize this compound to 2-oxotetradecanoyl-CoA, with the concomitant reduction of NAD+ to NADH. The resulting NADH can be measured fluorometrically.

2. Reagents

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • This compound standard.

  • NAD+ solution.

  • Recombinant 2-hydroxyacyl-CoA dehydrogenase.

  • NADH for standard curve.

  • Sample extracts.

3. Assay Procedure (96-well plate format)

  • Standard Curve: Prepare a standard curve of NADH (0 to 10 µM).

  • Reaction Mixture: In each well, add:

    • 50 µL of reaction buffer.

    • 10 µL of NAD+ solution.

    • 10 µL of sample or this compound standard.

  • Initiate Reaction: Add 20 µL of 2-hydroxyacyl-CoA dehydrogenase solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Measurement: Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Quantification: Determine the concentration of this compound in the samples by comparing their fluorescence to the NADH standard curve.

Signaling Pathway and Experimental Workflow

The metabolic pathway involving this compound is the alpha-oxidation of fatty acids. The following diagrams illustrate this pathway and a typical experimental workflow for its analysis.

Alpha_Oxidation_Pathway Tetradecanoyl_CoA Tetradecanoyl-CoA 2_Hydroxytetradecanoyl_CoA This compound Tetradecanoyl_CoA->2_Hydroxytetradecanoyl_CoA Phytanoyl-CoA 2-hydroxylase (PAHX) 2_Oxotetradecanoyl_CoA 2-Oxotetradecanoyl-CoA 2_Hydroxytetradecanoyl_CoA->2_Oxotetradecanoyl_CoA 2-Hydroxyacyl-CoA dehydrogenase Tridecanoyl_CoA Tridecanoyl-CoA 2_Oxotetradecanoyl_CoA->Tridecanoyl_CoA Decarboxylase CO2 CO2 2_Oxotetradecanoyl_CoA->CO2

Caption: Alpha-oxidation pathway of tetradecanoyl-CoA.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Enzymatic_Assay Enzymatic Assay Extraction->Enzymatic_Assay Quantification Quantification LC_MS_MS->Quantification Enzymatic_Assay->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Experimental workflow for this compound analysis.

References

A Functional Comparison of Ceramides Containing 2-Hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional performance of ceramides (B1148491) containing 2-hydroxytetradecanoate against other ceramide alternatives. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Ceramides, a class of sphingolipids, are critical components of the skin's permeability barrier and are increasingly recognized for their role as signaling molecules in various cellular processes, including apoptosis and differentiation. A specific subclass of these lipids, α-hydroxy ceramides, which possess a hydroxyl group at the second carbon of the fatty acid chain, exhibit distinct functional properties compared to their non-hydroxylated counterparts. This guide focuses on ceramides containing 2-hydroxytetradecanoate (C14:0-2OH), providing a comparative analysis of their impact on apoptosis, skin barrier function, and keratinocyte differentiation. While specific quantitative data for the C14:0-2OH variant is limited in publicly available literature, this guide leverages data from closely related 2-hydroxy ceramides, such as the C16:0-2OH variant, to provide a functional comparison.

Data Presentation

Table 1: Comparative Pro-Apoptotic Activity of 2-Hydroxy Ceramides
Ceramide TypeCell LineConcentration (µM)Cell Viability (%)Citation
(R) 2'-hydroxy-C16-ceramide C6 glioma5~60[1]
10~40[1]
20~25[1]
Non-hydroxy C16-ceramide C6 glioma20~90[1]
(S) 2'-hydroxy-C16-ceramide C6 glioma20~85[1]
Ceramide (from Sphingobacterium spiritivorum) HL-60Not specifiedStronger apoptotic activity with 2-hydroxy fatty acid than non-hydroxy fatty acid[2]

Note: Data for (R) 2'-hydroxy-C16-ceramide is used as a proxy for 2-hydroxytetradecanoyl-ceramide due to the limited availability of specific data for the C14 variant.

Table 2: Comparative Effects on Skin Barrier Function

Specific quantitative data directly comparing the effects of 2-hydroxytetradecanoyl-ceramide on Transepidermal Water Loss (TEWL) or skin permeability with other ceramides was not available in the reviewed literature. However, the importance of hydroxylated ceramides in skin barrier function is well-established. Reduced levels of total ceramides are correlated with increased TEWL and impaired barrier function.[3]

Table 3: Comparative Effects on Keratinocyte Differentiation Markers

Quantitative data directly comparing the effects of 2-hydroxytetradecanoyl-ceramide on the expression of specific keratinocyte differentiation markers was not available in the reviewed literature. However, studies have shown that exogenous ceramides can modulate the expression of differentiation markers such as involucrin (B1238512) and loricrin.

Mandatory Visualization

Signaling Pathway of 2-Hydroxy Ceramide-Induced Apoptosis

Ceramide_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 2_OH_Cer 2-Hydroxy Ceramide PP2A PP2A (Protein Phosphatase 2A) 2_OH_Cer->PP2A Activates p38_MAPK p38 MAPK 2_OH_Cer->p38_MAPK Activates ERK ERK 2_OH_Cer->ERK Modulates JNK JNK 2_OH_Cer->JNK Activates Akt Akt (Protein Kinase B) PP2A->Akt Dephosphorylates (Inactivates) Bax Bax Akt->Bax Inhibits p38_MAPK->Bax Promotes translocation Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates DNA_fragmentation DNA Fragmentation (Apoptosis) Caspase3->DNA_fragmentation Induces Cytochrome_c->Caspase9 Activates

Caption: Signaling cascade of 2-hydroxy ceramide-induced apoptosis.

Experimental Workflow for Assessing Pro-Apoptotic Activity

Apoptosis_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., C6 glioma, HL-60) treatment 2. Treatment with Ceramides (2-OH-Cer vs. Non-OH-Cer) cell_culture->treatment viability 3a. Cell Viability Assay (e.g., MTT, Trypan Blue) treatment->viability caspase 3b. Caspase-3 Activity Assay (Colorimetric/Fluorometric) treatment->caspase tunel 3c. TUNEL Assay (DNA Fragmentation) treatment->tunel quantification 4. Quantification (IC50, Fold Change) viability->quantification caspase->quantification tunel->quantification comparison 5. Comparative Analysis quantification->comparison

Caption: Workflow for comparing the pro-apoptotic activity of ceramides.

Experimental Protocols

Assessment of Pro-Apoptotic Activity

a) Caspase-3 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell culture of choice (e.g., HL-60)

  • Ceramides for treatment (e.g., 2-hydroxytetradecanoyl-ceramide, non-hydroxy ceramide)

  • 96-well microplate

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • Caspase-3 Substrate (DEVD-pNA)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 1-2 x 10^6 cells/well and culture overnight. Treat cells with various concentrations of ceramides and a vehicle control for the desired time period (e.g., 6, 12, 24 hours).

  • Cell Lysis: Centrifuge the plate to pellet the cells. Remove the supernatant and add 50 µL of chilled Cell Lysis Buffer to each well. Incubate on ice for 10 minutes.

  • Assay Reaction: Add 50 µL of 2X Reaction Buffer to each well. Then, add 5 µL of Caspase-3 Substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

  • Data Analysis: Compare the absorbance values of treated samples to the control to determine the fold-increase in caspase-3 activity.

b) TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or in a 96-well plate

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde in PBS (Fixation Buffer)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • TdT Reaction Buffer

  • TdT Enzyme

  • Labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP)

  • Staining solution (if using indirect detection)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Fix the treated and control cells with 4% Paraformaldehyde for 15 minutes at room temperature. Wash with PBS.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 2-5 minutes on ice. Wash with PBS.

  • TdT Labeling: Prepare the TdT reaction cocktail by mixing the TdT enzyme and labeled dUTPs in TdT Reaction Buffer according to the manufacturer's instructions. Incubate the cells with the TdT reaction cocktail in a humidified chamber at 37°C for 60 minutes.

  • Staining (for indirect detection): If using BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.

  • Visualization: Mount the coverslips or view the plate under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., stained with DAPI).

Assessment of Skin Barrier Function

a) In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the use of Franz diffusion cells to measure the permeability of a substance across a skin membrane.[4][5]

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Ceramide formulations

  • Magnetic stirrer and stir bars

  • Water bath for temperature control (32°C)

  • Syringes for sampling

  • Analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Membrane Preparation: Excise the skin and remove any subcutaneous fat. Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Cell Assembly and Equilibration: Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Allow the system to equilibrate to 32°C for at least 30 minutes.

  • Application of Formulation: Apply a known amount of the ceramide formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Quantify the concentration of the permeated substance in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of the substance permeated per unit area over time. The steady-state flux (Jss) and permeability coefficient (Kp) can be determined from the slope of the linear portion of the cumulative amount versus time plot.

b) Transepidermal Water Loss (TEWL) Measurement

TEWL is a non-invasive method to assess the integrity of the skin barrier. Lower TEWL values indicate a more intact barrier.[6]

Materials:

  • TEWL measurement device (e.g., Tewameter®)

  • In vitro skin model (e.g., reconstructed human epidermis) or excised skin

  • Controlled environment chamber (to maintain constant temperature and humidity)

Procedure:

  • Acclimatization: Place the in vitro skin model or excised skin in a controlled environment chamber (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes before measurement.

  • Probe Placement: Gently place the probe of the TEWL device on the surface of the skin model. Ensure the probe is held perpendicular to the surface and is stable during the measurement.

  • Measurement: Allow the reading to stabilize according to the manufacturer's instructions. Record the TEWL value, typically in g/m²/h.

  • Replicate Measurements: Take multiple readings at different locations on the skin model to ensure reproducibility.

  • Data Analysis: Compare the TEWL values of skin models treated with different ceramide formulations to a control group. A lower TEWL value indicates improved barrier function.

Assessment of Keratinocyte Differentiation

Western Blot for Differentiation Markers (Involucrin and Loricrin)

This protocol describes the detection and quantification of key keratinocyte differentiation marker proteins.[7]

Materials:

  • Keratinocyte cell culture

  • Ceramide treatments

  • Lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-involucrin, anti-loricrin, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture human keratinocytes and induce differentiation (e.g., by increasing calcium concentration). Treat the cells with different ceramide formulations for a specified period.

  • Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against involucrin, loricrin, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the expression of involucrin and loricrin to the loading control. Compare the expression levels between different treatment groups.

Conclusion

Ceramides containing 2-hydroxytetradecanoate and other 2-hydroxy fatty acids demonstrate distinct and potent biological activities, particularly in the induction of apoptosis, where they appear to be more effective than their non-hydroxylated counterparts. Their role in modulating skin barrier function and keratinocyte differentiation is also of significant interest, although further quantitative studies are needed to fully elucidate their comparative efficacy. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, enabling researchers and drug development professionals to further explore the therapeutic potential of this unique class of ceramides.

References

Validating Inhibitor Specificity for 2-Hydroxytetradecanoyl-CoA Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of enzymatic inhibitors is paramount to both elucidating biological pathways and developing targeted therapeutics. This guide provides a comprehensive overview of the validation process for inhibitors of 2-hydroxytetradecanoyl-CoA synthesis, a key step in the formation of 2-hydroxy fatty acids. The primary enzyme responsible for this reaction is Fatty Acid 2-Hydroxylase (FA2H). Due to a lack of commercially available, specific small-molecule inhibitors for FA2H, this guide will focus on the methodologies for characterizing the enzyme's activity and a theoretical framework for validating a hypothetical inhibitor.

The Target: Fatty Acid 2-Hydroxylase (FA2H)

Fatty Acid 2-Hydroxylase (FA2H) is an essential enzyme that catalyzes the 2-hydroxylation of fatty acids, a critical modification for the synthesis of certain sphingolipids. These 2-hydroxylated sphingolipids are abundant in the nervous system, particularly in the myelin sheath, and are also involved in skin barrier function.[1][2] The human FA2H gene encodes a 372-amino acid protein that is localized to the endoplasmic reticulum.[3] Mutations in the FA2H gene are associated with neurodegenerative disorders, including spastic paraplegia 35 and fatty acid hydroxylase-associated neurodegeneration, highlighting the enzyme's importance in maintaining neurological health.[1][4][5]

The synthesis of this compound is a direct result of FA2H activity on tetradecanoyl-CoA. The enzyme's function is dependent on NADPH and is thought to involve an N-terminal cytochrome b5 domain.[3]

Hypothetical Inhibitor Comparison

In the absence of established inhibitors, we present a comparative table for two hypothetical inhibitors, "Inhibitor A" and "Inhibitor B," to illustrate how quantitative data on their specificity and potency would be presented.

ParameterInhibitor AInhibitor B
Target Enzyme Fatty Acid 2-Hydroxylase (FA2H)Fatty Acid 2-Hydroxylase (FA2H)
IC50 (FA2H) 50 nM200 nM
Mechanism of Action CompetitiveNon-competitive
Ki 25 nM150 nM
Off-Target Activity (IC50) > 10 µM (Fatty Acid Synthase)5 µM (Cytochrome P450 Reductase)
> 10 µM (Serine Palmitoyltransferase)> 10 µM (Serine Palmitoyltransferase)
Cellular Potency (EC50) 500 nM1 µM
In Vivo Efficacy Reduces 2-hydroxy fatty acid levels in mouse brainModerate reduction in 2-hydroxy fatty acid levels in mouse brain

Experimental Protocols for Specificity Validation

The validation of an inhibitor's specificity requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based and in vivo studies.

In Vitro FA2H Activity Assay

This assay directly measures the enzymatic activity of FA2H and the inhibitory potential of a compound.

Methodology:

  • Enzyme Source: Microsomal fractions are prepared from COS7 cells transfected with a vector expressing human FA2H.[3]

  • Reaction Mixture: The assay mixture contains the microsomal proteins, an NADPH regeneration system, and human NADPH:cytochrome P-450 reductase.[6]

  • Substrate: Tetradecanoyl-CoA is added as the substrate.

  • Inhibitor Addition: The hypothetical inhibitor is added at varying concentrations.

  • Incubation: The reaction is incubated at 37°C for a specified time.

  • Analysis: The formation of this compound is quantified using gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Off-Target Specificity Profiling

To ensure the inhibitor is specific to FA2H, its activity against related enzymes in the fatty acid and sphingolipid metabolism pathways should be assessed.

Methodology:

  • Counter-Screening: The inhibitor is tested against a panel of related enzymes, such as:

    • Fatty Acid Synthase (FASN)

    • Serine Palmitoyltransferase (SPT)

    • Other hydroxylases and oxidoreductases

  • Assay Formats: Commercially available assay kits or established protocols for each off-target enzyme are used.

  • Data Analysis: IC50 values for each off-target enzyme are determined and compared to the IC50 for FA2H. A significantly higher IC50 for off-target enzymes indicates specificity.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify direct target engagement of the inhibitor with FA2H in a cellular context.

Methodology:

  • Cell Treatment: Intact cells expressing FA2H are treated with the inhibitor or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated by centrifugation.

  • Protein Analysis: The amount of soluble FA2H remaining in the supernatant is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting temperature of FA2H in the presence of the inhibitor indicates direct binding.

Visualizing Pathways and Workflows

Diagrams are crucial for understanding the complex biological and experimental processes involved in inhibitor validation.

FA2H_Pathway FA2H Catalyzed Reaction Tetradecanoyl-CoA Tetradecanoyl-CoA FA2H FA2H Tetradecanoyl-CoA->FA2H This compound This compound FA2H->this compound NADP+ NADP+ FA2H->NADP+ NADPH NADPH NADPH->FA2H

Caption: FA2H catalyzes the conversion of tetradecanoyl-CoA.

Inhibitor_Validation_Workflow Inhibitor Specificity Validation Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Studies FA2H_Activity_Assay FA2H Activity Assay (IC50 Determination) Off-Target_Screening Off-Target Screening (Counter-Assays) FA2H_Activity_Assay->Off-Target_Screening CETSA Cellular Thermal Shift Assay (Target Engagement) Off-Target_Screening->CETSA Lipidomics Lipidomics Analysis (Cellular Phenotype) CETSA->Lipidomics Animal_Model Animal Model Studies (Efficacy and PK/PD) Lipidomics->Animal_Model

Caption: A stepwise workflow for validating inhibitor specificity.

References

A Comparative Analysis of the Metabolic Fates of 2-Hydroxytetradecanoyl-CoA and Other Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of 2-hydroxytetradecanoyl-CoA and other common fatty acyl-CoAs. Understanding these differences is crucial for research in metabolic disorders, drug development targeting fatty acid metabolism, and the study of lipid biology.

Introduction

Fatty acids are essential molecules for energy storage and cellular structure. Their breakdown, or catabolism, occurs through several oxidative pathways, primarily determined by their chemical structure. While most straight-chain fatty acyl-CoAs are metabolized through the well-known β-oxidation pathway, fatty acids with modifications, such as a hydroxyl group at the second carbon (α-carbon), follow a distinct route known as α-oxidation. This guide will compare and contrast the metabolic fate of this compound, which undergoes α-oxidation, with that of a typical saturated fatty acyl-CoA, palmitoyl-CoA (C16:0), which is metabolized by β-oxidation. We will also explore the subsequent metabolism of the products generated from these pathways.

Key Metabolic Pathways: A Head-to-Head Comparison

The metabolism of this compound and other fatty acyl-CoAs differs significantly in terms of location, enzymatic reactions, products, and energetic output.

Featureα-Oxidation of this compound β-Oxidation of Palmitoyl-CoA ω-Oxidation
Primary Substrate Example This compoundPalmitoyl-CoAMedium-chain fatty acids (10-12 carbons)
Subcellular Location Peroxisomes[1][2][3]Mitochondria[1][3]Endoplasmic Reticulum[1][3]
Initial Enzymatic Step Cleavage by 2-hydroxyacyl-CoA lyase[4]Dehydrogenation by Acyl-CoA dehydrogenase[1][3]Hydroxylation by Cytochrome P450 monooxygenases
Carbon Removal One carbon per cycle (as Formyl-CoA)[2]Two carbons per cycle (as Acetyl-CoA)[2]No carbon removal, but oxidation of the terminal methyl group
Primary Products Tridecanal (B79276) (an n-1 aldehyde) and Formyl-CoA[5]Acetyl-CoA, NADH, FADH₂[2]Dicarboxylic acids
Direct ATP Production No[2]YesNo
Purpose Degradation of 2-hydroxy fatty acids and branched-chain fatty acids like phytanic acid.[6]Major pathway for energy production from fatty acids.[3]Minor pathway, more significant when β-oxidation is defective.

Metabolic Pathways Visualized

To illustrate the distinct routes these molecules take, the following diagrams depict the core steps of α-oxidation and β-oxidation.

alpha_oxidation cluster_peroxisome Peroxisome 2-OH-Tetradecanoyl-CoA 2-OH-Tetradecanoyl-CoA Tridecanal Tridecanal 2-OH-Tetradecanoyl-CoA->Tridecanal 2-Hydroxyacyl-CoA Lyase (HACL1) (TPP, Mg2+) Formyl-CoA Formyl-CoA 2-OH-Tetradecanoyl-CoA->Formyl-CoA 2-Hydroxyacyl-CoA Lyase (HACL1) (TPP, Mg2+) Tridecanoic_Acid Tridecanoic Acid Tridecanal->Tridecanoic_Acid Aldehyde Dehydrogenase (NAD+) Formate Formate Formyl-CoA->Formate Formyl-CoA Hydrolase Tridecanoyl-CoA Tridecanoyl-CoA Tridecanoic_Acid->Tridecanoyl-CoA Acyl-CoA Synthetase (ATP, CoA) CO2 CO2 Formate->CO2 Formate Dehydrogenase

Figure 1: α-Oxidation of this compound.

beta_oxidation cluster_mitochondrion Mitochondrion Palmitoyl-CoA Palmitoyl-CoA Enoyl-CoA Enoyl-CoA Palmitoyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Myristoyl-CoA Myristoyl-CoA (C14) Ketoacyl-CoA->Myristoyl-CoA Thiolase (CoA) Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA Thiolase (CoA) ... ... Myristoyl-CoA->... Repeats 6 more cycles

Figure 2: One cycle of β-Oxidation of Palmitoyl-CoA.

Quantitative Comparison of Metabolic Products and Energy Yield

The energetic output of α-oxidation and β-oxidation differs dramatically. While β-oxidation is a major source of cellular energy, α-oxidation is primarily a preparatory pathway.

Starting MoleculePathwayNet ATP Yield per MoleculeNotes
This compoundα-Oxidation & subsequent β-Oxidation~88.5 ATPα-oxidation itself does not produce ATP. The subsequent β-oxidation of tridecanoyl-CoA (C13) yields acetyl-CoA and propionyl-CoA.
Palmitoyl-CoA (C16:0)β-Oxidation106 ATP[5]Yields 8 acetyl-CoA, 7 NADH, and 7 FADH₂ over 7 cycles.[7]
Tridecanoyl-CoA (C13:0)β-Oxidation~92.5 ATPAn odd-chain fatty acid that yields 5 acetyl-CoA and 1 propionyl-CoA. Propionyl-CoA is converted to succinyl-CoA, which enters the Krebs cycle.

Note on ATP Calculation: The ATP yield is calculated based on the P/O ratios of 2.5 for NADH and 1.5 for FADH₂. The complete oxidation of one acetyl-CoA in the citric acid cycle yields approximately 10 ATP. The conversion of propionyl-CoA to succinyl-CoA consumes one ATP.[2]

Experimental Protocols

Protocol 1: In Vitro Assay for α-Oxidation of 2-Hydroxy Fatty Acids

This protocol is a generalized procedure for measuring the activity of the α-oxidation pathway by monitoring the formation of the n-1 aldehyde product.

Materials:

  • Substrate: 2-hydroxytetradecanoyl acid

  • Reaction Buffer: 100 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 2 mM ATP, 0.5 mM Coenzyme A, 1 mM NAD+, and 0.1 mM Thiamine Pyrophosphate (TPP).

  • Enzyme Source: Peroxisome-enriched fraction from rat liver homogenate or cell lysate.

  • Derivatization Reagent: Pentafluorobenzyl bromide (PFBBr) in acetonitrile (B52724).

  • Internal Standard: A deuterated analog of the expected aldehyde product (e.g., tridecanal-d5).

  • Solvents: Hexane (B92381), Acetonitrile, Water (HPLC grade).

Procedure:

  • Enzyme Preparation: Isolate peroxisomes from tissue or cell culture by differential centrifugation. Resuspend the peroxisomal pellet in a suitable buffer.

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of the enzyme preparation with 440 µL of the reaction buffer.

  • Initiation of Reaction: Add 10 µL of a 10 mM stock solution of 2-hydroxytetradecanoyl acid (in ethanol) to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.

  • Termination and Extraction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard. Vortex vigorously and centrifuge to pellet the protein.

  • Derivatization: Transfer the supernatant to a clean tube. Add 50 µL of PFBBr reagent and incubate at 60°C for 30 minutes to derivatize the aldehyde product.

  • Sample Cleanup: After derivatization, add 500 µL of hexane and 500 µL of water. Vortex and centrifuge. Collect the upper hexane layer.

  • GC-MS Analysis: Analyze the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the derivatized tridecanal product relative to the internal standard.

Protocol 2: In Vitro Assay for β-Oxidation of Fatty Acyl-CoAs

This protocol measures the rate of β-oxidation by quantifying the production of radiolabeled acetyl-CoA from a radiolabeled fatty acid substrate.

Materials:

  • Substrate: [1-¹⁴C]Palmitic acid

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM ATP, 0.5 mM Coenzyme A, 2 mM NAD+, 0.5 mM FAD, and 1 mM L-carnitine.

  • Enzyme Source: Mitochondrial fraction from tissue homogenate or cell lysate.

  • Scintillation Cocktail.

Procedure:

  • Enzyme Preparation: Isolate mitochondria from tissue or cells by differential centrifugation.

  • Reaction Setup: In a reaction tube, combine 50 µL of the mitochondrial preparation with 440 µL of the reaction buffer.

  • Initiation of Reaction: Start the reaction by adding 10 µL of [1-¹⁴C]Palmitic acid (specific activity ~50 mCi/mmol).

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Separation of Products: Stop the reaction by adding perchloric acid to precipitate proteins and unreacted substrate. Centrifuge, and the supernatant will contain the water-soluble [¹⁴C]acetyl-CoA.

  • Quantification: Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of β-oxidation based on the amount of [¹⁴C]acetyl-CoA produced per unit time per milligram of protein.

Logical Workflow for Fatty Acid Catabolism

The decision point for which catabolic pathway a fatty acyl-CoA enters is determined by its structure.

fatty_acid_catabolism_logic Fatty Acyl-CoA Fatty Acyl-CoA Is 2-hydroxylated? Is 2-hydroxylated? Fatty Acyl-CoA->Is 2-hydroxylated? Alpha-Oxidation Alpha-Oxidation Is 2-hydroxylated?->Alpha-Oxidation Yes Beta-Oxidation Beta-Oxidation Is 2-hydroxylated?->Beta-Oxidation No

Figure 3: Decision pathway for fatty acyl-CoA catabolism.

Conclusion

The metabolic fates of this compound and other fatty acyl-CoAs are fundamentally different, reflecting the specialized enzymatic machinery required to handle structurally diverse lipid molecules. While β-oxidation serves as the primary engine for energy production from most fatty acids, α-oxidation acts as a crucial processing step for those that cannot directly enter the β-oxidation spiral. The product of this compound α-oxidation, tridecanoyl-CoA, is an odd-chain fatty acyl-CoA that can then be further metabolized through β-oxidation, highlighting the interconnectedness of these pathways. A thorough understanding of these metabolic routes is vital for developing therapeutic strategies for a range of metabolic diseases.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 2-hydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is paramount for the protection of personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-hydroxytetradecanoyl-CoA, a long-chain acyl-CoA ester crucial in various research applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles to protect against potential splashes.[1]

  • Hand Protection: Chemical-resistant gloves are mandatory to prevent skin contact.[1]

  • Body Protection: A lab coat or other protective clothing should be worn.[2]

Handling and Storage:

  • Handle in a well-ventilated area to minimize inhalation of any potential aerosols or dust.[1]

  • Keep containers tightly closed when not in use.[2]

  • Store in a cool, dry place away from sources of ignition.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Step-by-Step Disposal Procedure

The disposal of this compound, like other laboratory chemicals, must be conducted in a manner that neutralizes or minimizes its potential hazards.

  • Waste Identification and Segregation:

    • Treat this compound as a chemical waste.

    • Do not mix with other waste streams unless compatibility is confirmed. Incompatible materials can react violently or produce hazardous gases.

    • Keep a dedicated, properly labeled waste container for this compound and related waste materials (e.g., contaminated pipette tips, tubes).

  • Containerization:

    • Use a compatible, leak-proof container for waste collection. The container should have a secure screw-top cap.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

  • On-site Neutralization (if applicable and permissible):

    • For many organic molecules, incineration through a licensed waste disposal service is the preferred method. On-site chemical neutralization is generally not recommended for complex organic molecules like acyl-CoA esters without specific, validated protocols.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite (B1170534) or sand.[2]

    • Place the absorbent material into the designated hazardous waste container.

    • Clean the spill area thoroughly with soap and water.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's licensed chemical waste disposal vendor.[3]

    • Follow all institutional and local regulations for hazardous waste disposal.[4]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general safety parameters for handling laboratory chemicals of this nature.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat[1]
Storage Temperature Cool, dry place[2]
Waste Container Compatible, leak-proof, with screw-top capGeneral Lab Safety
Spill Cleanup Inert absorbent material (vermiculite, sand)[2]

Experimental Protocols

General Protocol for Laboratory Chemical Waste Disposal:

  • Characterization: Identify the hazards associated with the chemical waste. For novel compounds, this may involve reviewing data on similar molecules.

  • Segregation: Keep different waste streams separate to prevent accidental reactions.

  • Accumulation: Collect waste in a designated Satellite Accumulation Area (SAA) in a properly labeled, closed container.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.

  • Disposal Request: When the container is full or has been in the SAA for the maximum allowed time, submit a request for pickup to your institution's EHS office or designated waste management provider.

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_Preparation Preparation cluster_Containment Containment cluster_Management Management cluster_FinalDisposal Final Disposal Start Start: Identify Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate from Incompatible Wastes PPE->Segregate Container Select Compatible, Leak-Proof Container Segregate->Container Label Label Container: 'Hazardous Waste', Chemical Name, Hazards Container->Label Collect Collect Waste in Designated SAA Label->Collect Spill Manage Spills with Inert Absorbent Collect->Spill Request Request Pickup by Licensed Waste Vendor Collect->Request Spill->Request End End: Compliant Disposal Request->End

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Hydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, storage, and disposal of 2-hydroxytetradecanoyl-CoA. The following procedures are designed to ensure the safety of laboratory personnel and maintain the integrity of the product.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact.[1][2][3][4][5] The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesNitrile gloves are recommended for their chemical resistance.[1][2][3]
Eye Protection Safety GlassesMust be worn at all times in the laboratory to protect from splashes.[1][2][3][4]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing.[1][4]
Foot Protection Closed-Toe ShoesRequired for entry and work in the laboratory.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for both safety and experimental success.

2.1. Preparation and Reconstitution

  • Preparation of Workspace : Before handling the compound, ensure that the laboratory bench is clean and uncluttered.[6][7]

  • Gathering Materials : Have all necessary equipment and reagents readily available, including appropriate solvents for reconstitution. Long-chain acyl-CoAs can be dissolved in a mixture of water and dimethyl sulfoxide (B87167) (DMSO).[8]

  • Reconstitution : If the compound is in solid form, carefully open the vial. Reconstitute the compound using the appropriate solvent to the desired stock concentration. It is recommended to prepare fresh solutions for use.[8] Aqueous solutions of coenzyme A derivatives should be stored frozen in aliquots at a pH between 2 and 6.[9]

2.2. Use in Experiments

  • Accurate Measurement : Use calibrated pipettes for all measurements to ensure accuracy.

  • Avoid Contamination : Employ sterile techniques to prevent contamination of the stock solution and experimental samples.

  • Safe Handling Practices :

    • Avoid direct contact with the chemical.[6]

    • Do not smell or taste the chemical.[7]

    • Work in a well-ventilated area.[5]

    • Wash hands thoroughly with soap and water after handling.[6][7]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation : All disposable materials that have come into contact with this compound, such as pipette tips and microfuge tubes, should be collected in a designated chemical waste container.

  • Liquid Waste : Unused solutions containing this compound should be collected in a labeled hazardous waste bottle. Do not pour chemical waste down the drain.

  • Final Disposal : All chemical waste must be disposed of according to institutional and local regulations for hazardous chemical waste. This may involve incineration or other specialized disposal methods.

Logistical and Safety Data Summary

The following table provides a summary of key logistical and safety information for this compound.

ParameterInformation
Storage Temperature Store at -20°C.[9]
Solution Stability Aqueous solutions are unstable at basic pH and should be stored frozen in aliquots.[9]
Incompatibilities Information not available. Avoid mixing with strong oxidizing agents.
Route of Exposure Skin contact, eye contact, ingestion.
First Aid: Skin Contact Promptly flush the affected area with water and remove any contaminated clothing.[7]
First Aid: Eye Contact Rinse immediately with plenty of water for at least 15 minutes.
First Aid: Ingestion Do not induce vomiting. Seek immediate medical attention.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_start Start: Don PPE prep_workspace Prepare Workspace prep_start->prep_workspace prep_reagents Gather Reagents prep_workspace->prep_reagents prep_reconstitute Reconstitute Compound prep_reagents->prep_reconstitute exp_measure Measure Compound prep_reconstitute->exp_measure Proceed to Experiment exp_run Perform Experiment exp_measure->exp_run disp_segregate Segregate Waste exp_run->disp_segregate Proceed to Disposal disp_collect Collect in Labeled Container disp_segregate->disp_collect disp_dispose Dispose via Institutional Protocol disp_collect->disp_dispose disp_end End: Doff PPE & Wash Hands disp_dispose->disp_end

Caption: Workflow for Safe Handling of this compound.

References

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